molecular formula C7H8INO2 B3022012 5-Iodo-2,3-dimethoxypyridine CAS No. 1357252-38-0

5-Iodo-2,3-dimethoxypyridine

Cat. No.: B3022012
CAS No.: 1357252-38-0
M. Wt: 265.05
InChI Key: CGVJUVQHBWCVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8INO2 and its molecular weight is 265.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVJUVQHBWCVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673856
Record name 5-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-04-8
Record name 5-Iodo-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-2,3-dimethoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Iodo-2,3-dimethoxypyridine

Introduction

This compound is a halogenated, multifunctional pyridine derivative that serves as a crucial building block in modern organic synthesis. Identified by its CAS Number 1138444-04-8, this compound belongs to the family of halogenated heterocycles.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive iodine atom, two electron-donating methoxy groups, and a pyridine nitrogen atom. This configuration provides multiple reaction sites, enabling chemists to construct complex molecular architectures with high precision. Consequently, it is a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals, where the pyridine scaffold is a common and effective motif.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound define its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical identifiers is presented below.

Core Chemical Properties
PropertyValueSource
CAS Number 1138444-04-8[1][4][5]
Molecular Formula C₇H₈INO₂[1][4]
Molecular Weight 265.05 g/mol [1][4]
Appearance Solid
Storage Room temperature, in a dry, cool, well-ventilated place[1][6]
SMILES String COc1cc(I)cnc1OC
InChI 1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound.[7] While specific spectra are proprietary to manufacturers, the expected spectral characteristics can be predicted based on its molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals:

    • A singlet corresponding to the three protons of the C2-methoxy group.

    • A second, distinct singlet for the three protons of the C3-methoxy group.

    • A doublet for the aromatic proton at the C4 position, coupled to the C6 proton.

    • A doublet for the aromatic proton at the C6 position, coupled to the C4 proton. The electron-donating methoxy groups and the electronegative iodine atom will influence the precise chemical shifts of these aromatic protons.[8]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule: five for the pyridine ring and two for the methoxy groups.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[9] Key absorption bands would include:

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1050-1250 cm⁻¹: Strong C-O stretching from the two ether linkages.

    • Below 600 cm⁻¹: C-I stretching vibration.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (265.05). Common fragmentation pathways may include the loss of methyl radicals (•CH₃), methoxy radicals (•OCH₃), or the iodine atom.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves the selective iodination of the 2,3-dimethoxypyridine precursor. While a specific documented procedure for this exact molecule is not publicly detailed, a general and highly effective method for the regioselective iodination of substituted pyridines involves directed metalation followed by quenching with an iodine source.[10]

Hypothetical Synthetic Protocol:

  • Lithiation: A strong base, such as n-butyllithium (n-BuLi) in the presence of a directing agent like 2,2,6,6-tetramethylpiperidine (TMP), is used to deprotonate the pyridine ring. The methoxy groups direct the deprotonation to the C5 position. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to 0 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Iodination: A solution of iodine (I₂) in THF is added to the lithiated intermediate. The iodine acts as an electrophile, substituting the lithium atom to form the C-I bond.

  • Quenching and Work-up: The reaction is quenched by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The final product is purified using column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start 2,3-Dimethoxypyridine Step1 Directed Metalation (n-BuLi, TMP, THF, 0 °C) Start->Step1 Reactant Step2 Iodination (I₂ in THF) Step1->Step2 Lithiated Intermediate Step3 Quench & Extract (Na₂S₂O₃, Ethyl Acetate) Step2->Step3 Crude Product Step4 Purification (Column Chromatography) Step3->Step4 Extracted Product End This compound Step4->End Final Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the carbon-iodine bond, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile leaving group, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form C-C bonds. This is a cornerstone reaction for creating biaryl structures.

  • Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to introduce alkynyl groups, forming C(sp²)-C(sp) bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

The pyridine nitrogen can also participate in reactions such as N-alkylation or N-oxidation, while the methoxy groups modulate the electron density of the ring, influencing the rate and outcome of electrophilic or nucleophilic substitution reactions.

G Substrate This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd Catalyst) Substrate->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu Catalyst) Substrate->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) Substrate->Buchwald Product_Suzuki C-C Bond Formation (Biaryl Product) Suzuki->Product_Suzuki Product_Sonogashira C-C Bond Formation (Alkynyl Product) Sonogashira->Product_Sonogashira Product_Buchwald C-N Bond Formation (Amino-pyridine Product) Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

Halogenated pyridines are indispensable tools in medicinal chemistry.[2] this compound is particularly valuable due to its pre-functionalized scaffold, which allows for rapid diversification and the synthesis of compound libraries for screening.

  • Scaffold for Bioactive Molecules: The dimethoxypyridine core is present in numerous biologically active compounds. This reagent allows for the late-stage introduction of this scaffold or its further elaboration into more complex structures.

  • Fragment-Based Drug Discovery (FBDD): In FBDD, small, well-characterized molecules ("fragments") are used to probe the binding sites of biological targets.[11] this compound is an ideal fragment, offering a rigid, three-dimensional structure with a reactive handle (the iodine atom) for linking to other fragments or for covalent inhibitor design.[11]

  • Lead Optimization: During lead optimization, the methoxy groups can be used to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability. The iodine atom provides a reliable point for chemical modification to explore the structure-activity relationship (SAR) and improve potency and selectivity.[12][13]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[4]

  • GHS Pictogram: GHS07 (Exclamation Mark).[4]

  • Signal Word: Warning.[4]

  • Hazard Statement: H302: Harmful if swallowed.[4]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][14] Avoid formation of dust and aerosols.

    • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials.[6]

    • First Aid: In case of skin contact, wash off with soap and plenty of water.[6][14] For eye contact, rinse cautiously with water for several minutes.[6][14] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth with water and seek immediate medical attention.[14]

References

A Comprehensive Technical Guide to the Synthesis of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine derivatives are fundamental building blocks in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1] Among these, halogenated pyridines serve as versatile intermediates for the introduction of further molecular complexity, often through cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of 5-iodo-2,3-dimethoxypyridine, a valuable substituted pyridine intermediate.

The starting material, 2,3-dimethoxypyridine, is an electron-rich heterocyclic compound. The presence of two methoxy groups on the pyridine ring enhances its reactivity towards electrophilic substitution and influences the regioselectivity of such reactions.[2][3] This guide will detail a robust and selective method for the iodination of 2,3-dimethoxypyridine at the 5-position, a transformation of significant interest to researchers and professionals in drug development and organic synthesis.

Theoretical Framework: Electrophilic Aromatic Substitution of Pyridine

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent deactivation makes electrophilic aromatic substitution on pyridine more challenging than on benzene.[4] However, the introduction of electron-donating groups, such as methoxy groups, can significantly activate the ring towards electrophilic attack.[4]

The regioselectivity of electrophilic substitution on substituted pyridines is governed by the electronic and steric effects of the substituents. The two methoxy groups at the 2- and 3-positions of the starting material are ortho-, para-directing. The 2-methoxy group directs towards the 3- and 5-positions, while the 3-methoxy group directs towards the 2-, 4-, and 6-positions. The combined directing effects, along with steric hindrance, favor electrophilic attack at the 5-position.

Reaction Workflow

The synthesis of this compound from 2,3-dimethoxypyridine is achieved through an electrophilic iodination reaction. A general workflow for this process is outlined below.

Synthesis Workflow reagents Reagents: 2,3-dimethoxypyridine N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile) reaction Reaction Setup Inert atmosphere Controlled temperature reagents->reaction 1. Combine workup Aqueous Workup Quenching Extraction reaction->workup 2. Process purification Purification Silica gel chromatography workup->purification 3. Isolate product This compound (Final Product) purification->product 4. Characterize

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This section details a representative procedure for the synthesis of this compound. While this protocol is based on established principles of electrophilic iodination of activated heterocycles, optimization may be required to achieve the desired yield and purity.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-Dimethoxypyridine52605-97-7C₇H₉NO₂139.15[5]
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂224.99
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05
Sodium thiosulfate7772-98-7Na₂S₂O₃158.11
Ethyl acetate141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Brine (saturated NaCl solution)N/ANaCl58.44
Magnesium sulfate (anhydrous)7487-88-9MgSO₄120.37

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethoxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

  • Addition of NIS: To the stirred solution, add N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. The use of a slight excess of NIS can help drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further characterized by NMR spectroscopy and mass spectrometry.

Proposed Reaction Mechanism

The iodination of 2,3-dimethoxypyridine with N-iodosuccinimide proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

Reaction Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation NIS N-Iodosuccinimide (NIS) I+ Electrophilic Iodine (I+) NIS->I+ Activation Pyridine 2,3-Dimethoxypyridine Intermediate Sigma Complex (Arenium Ion) Pyridine->Intermediate Attack on I+ Deprotonation Loss of H+ Intermediate->Deprotonation Restoration of Aromaticity Product This compound Deprotonation->Product Restoration of Aromaticity

Caption: Proposed mechanism for the iodination of 2,3-dimethoxypyridine with NIS.

In this mechanism, NIS serves as the source of the electrophilic iodine species.[6] The electron-rich pyridine ring of 2,3-dimethoxypyridine acts as a nucleophile, attacking the electrophilic iodine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation at the 5-position restores the aromaticity of the pyridine ring, yielding the final product, this compound. The use of a mild acid catalyst can sometimes accelerate this type of reaction.[7][8]

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,3-Dimethoxypyridine: May cause skin and eye irritation.[5]

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin, eye, and respiratory irritation.

  • Acetonitrile: Is flammable and toxic.

  • Ethyl acetate and Hexanes: Are flammable solvents.

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.

Conclusion

The synthesis of this compound from 2,3-dimethoxypyridine is a valuable transformation in organic synthesis. The protocol described in this guide, utilizing N-iodosuccinimide as the iodinating agent, offers a reliable and selective method for obtaining this important intermediate. A thorough understanding of the underlying reaction mechanism and adherence to proper safety procedures are essential for the successful and safe execution of this synthesis. The resulting this compound can be utilized in a variety of subsequent reactions, particularly palladium-catalyzed cross-coupling reactions, to construct more complex molecular architectures.

References

A Senior Application Scientist's Guide to 5-Iodo-2,3-dimethoxypyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-Iodo-2,3-dimethoxypyridine, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust synthetic protocol with mechanistic considerations, and outline its expected spectroscopic signature for structural validation. Furthermore, this guide will delve into the reactivity of this molecule, showcasing its utility as a versatile building block in modern drug discovery and development, supported by established safety and handling procedures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this valuable synthetic intermediate.

Core Identification and Physicochemical Properties

This compound is a substituted pyridine derivative featuring an iodo-substituent, which serves as a versatile functional handle for a variety of chemical transformations, particularly metal-catalyzed cross-coupling reactions. The presence of two electron-donating methoxy groups influences the reactivity of the pyridine ring and the carbon-iodine bond.

Its primary identifiers and computed properties are summarized below for rapid reference and data integration.

IdentifierValueSource
CAS Number 1138444-04-8[1][2][3]
Molecular Formula C₇H₈INO₂[1][2][3]
Molecular Weight 265.05 g/mol [1][2][3]
Appearance Solid (predicted)[3]
SMILES COc1cc(I)cnc1OC[2][3]
InChI 1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3[2][3]
InChI Key CGVJUVQHBWCVFC-UHFFFAOYSA-N[3]

alt text

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most logically achieved via electrophilic iodination of the precursor, 2,3-dimethoxypyridine. The methoxy groups at the C2 and C3 positions are electron-donating, activating the pyridine ring towards electrophilic substitution. The C5 position is sterically accessible and electronically favored for substitution.

Experimental Protocol: Electrophilic Iodination

This protocol is based on established methods for the iodination of electron-rich aromatic and heteroaromatic systems.

Materials:

  • 2,3-dimethoxypyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dimethoxypyridine.

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. Stir the solution at room temperature (20-25 °C).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 5-10 minutes. The choice of NIS is critical; it is a mild and effective source of an electrophilic iodine (I⁺) and is generally easier to handle than molecular iodine (I₂) with an oxidant.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Workflow and Mechanistic Consideration

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyridine nitrogen is protonated or coordinated under acidic conditions, but with a neutral electrophile like NIS, the ring's nucleophilicity is sufficient. The electron-donating methoxy groups direct the substitution to the C5 position.

G cluster_setup Reaction Setup & Execution cluster_workup Work-up & Purification start Dissolve 2,3-Dimethoxypyridine in Anhydrous Acetonitrile add_nis Add N-Iodosuccinimide (NIS) Portion-wise start->add_nis stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_nis->stir quench Quench with aq. Na₂S₂O₃ stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While specific experimental data from vendors is often not provided for research chemicals[4], the structure of this compound can be unambiguously confirmed using standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[5][6][7]

  • ¹H NMR (Proton NMR):

    • ~8.0-8.2 ppm: A doublet (d) corresponding to the proton at the C6 position (adjacent to the nitrogen and deshielded).

    • ~7.5-7.7 ppm: A doublet (d) for the proton at the C4 position.

    • ~4.0-4.1 ppm: A singlet (s) integrating to 3 protons for the methoxy group at C2.

    • ~3.9-4.0 ppm: A singlet (s) integrating to 3 protons for the methoxy group at C3. The causality for these shifts lies in the electronic environment of each proton. The proton at C6 is most deshielded due to its proximity to the electronegative nitrogen atom. The methoxy protons appear as sharp singlets as they are not coupled to other protons.

  • ¹³C NMR (Carbon NMR):

    • The spectrum should display 7 distinct signals, corresponding to the 7 carbon atoms in the molecule.

    • ~160-165 ppm: Carbons C2 and C3 bearing the methoxy groups.

    • ~150-155 ppm: Carbon C6.

    • ~130-135 ppm: Carbon C4.

    • ~85-95 ppm: The carbon C5 bearing the iodo-substituent will be significantly shifted upfield due to the heavy atom effect.

    • ~55-60 ppm: Signals for the two distinct methoxy carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M]⁺ or the protonated species [M+H]⁺ corresponding to the exact mass of C₇H₈INO₂ (265.9647 g/mol ). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Reactivity and Synthetic Utility in Drug Development

The true value of this compound lies in its role as a synthetic building block. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The carbon-iodine bond is the key reactive site, making this compound an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl or alkyl groups.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynylpyridines.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, crucial for synthesizing many bioactive molecules.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The ability to use this molecule to introduce the 2,3-dimethoxypyridine moiety into a larger, more complex molecule is fundamental to library synthesis in the drug discovery process.[9] This allows for the rapid exploration of the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_reactions Cross-Coupling Reactions cluster_products Synthesized Scaffolds main This compound suzuki Suzuki (R-B(OH)₂, Pd catalyst) main->suzuki sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) main->sonogashira buchwald Buchwald-Hartwig (R₂NH, Pd catalyst) main->buchwald p_suzuki 5-Aryl-2,3-dimethoxypyridine suzuki->p_suzuki p_sonogashira 5-Alkynyl-2,3-dimethoxypyridine sonogashira->p_sonogashira p_buchwald 5-Amino-2,3-dimethoxypyridine buchwald->p_buchwald

Caption: Reactivity of this compound in key reactions.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care in a controlled environment.

  • Hazard Identification: The compound is classified as Acute Toxicity, Oral, Category 4.[3][10] The primary hazard statement is H302: Harmful if swallowed.[3][4][10] The corresponding GHS pictogram is the exclamation mark (GHS07).[3][4][10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid:

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[11]

    • If on Skin: Wash off with soap and plenty of water.[11][13]

    • If in Eyes: Rinse cautiously with water for several minutes.[11][13]

References

Spectroscopic Characterization of 5-Iodo-2,3-dimethoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 5-Iodo-2,3-dimethoxypyridine, a halogenated and methoxy-substituted pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectral characteristics of this molecule.

Introduction: The Structural Significance of this compound

This compound (C₇H₈INO₂) is a substituted pyridine with a molecular weight of 265.05 g/mol .[1] Its structure, featuring an iodine atom at the 5-position and two methoxy groups at the 2- and 3-positions, presents a unique electronic and steric environment. The iodine atom can serve as a handle for various cross-coupling reactions, making it a valuable building block in organic synthesis. The methoxy groups, as electron-donating substituents, influence the reactivity and spectroscopic properties of the pyridine ring. Accurate interpretation of its spectroscopic data is paramount for its identification, purity assessment, and elucidation of its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal the electronic environment of the protons on the pyridine ring and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and magnetically anisotropic iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 7.5d1H
H-6~ 8.0d1H
OCH₃ (C2)~ 3.9s3H
OCH₃ (C3)~ 4.0s3H

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of similar substituted pyridines. For instance, in 5-Iodo-2-methoxypyridine, the pyridine protons appear in the aromatic region. The introduction of a second methoxy group at the 3-position in our target molecule is expected to slightly alter the electronic distribution and thus the chemical shifts of the ring protons. The H-6 proton is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be influenced by both the adjacent iodine and the methoxy group. The two methoxy groups will appear as sharp singlets, with their exact chemical shifts being subtly different due to their distinct positions on the pyridine ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 160
C-3~ 145
C-4~ 130
C-5~ 85
C-6~ 150
OCH₃ (C2)~ 55
OCH₃ (C3)~ 60

Causality Behind Predictions: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons bearing the methoxy groups (C-2 and C-3) are expected to be significantly downfield. The most upfield carbon is predicted to be C-5, directly attached to the iodine atom, due to the "heavy atom effect." The remaining ring carbons (C-4 and C-6) will resonate at intermediate chemical shifts. The two methoxy carbons will have distinct signals in the typical range for such functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[2] Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Filter the solution to remove any particulate matter and transfer the clear solution into a clean, 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve optimal homogeneity.[3]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in a spectrum with singlets for each unique carbon atom, simplifying interpretation. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_ref Phase and Reference ft->phase_ref analyze Analyze Spectra phase_ref->analyze IR_Principle IR_Source IR Source Sample Sample (this compound) IR_Source->Sample Incident IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum Detector->Spectrum Signal Processing

References

A Technical Guide to the Solubility of 5-Iodo-2,3-dimethoxypyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Iodo-2,3-dimethoxypyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the physicochemical principles that govern solubility and provides a robust protocol for its empirical determination.

Introduction: Characterizing the Solute

This compound is a halogenated, substituted pyridine derivative. Understanding its structure is fundamental to predicting its behavior in solution.

Key Physicochemical Properties: [1][2]

  • Molecular Formula: C₇H₈INO₂

  • Molecular Weight: 265.05 g/mol

  • CAS Number: 1138444-04-8

  • Physical Form: Solid

The molecule's structure features a pyridine ring, a heterocyclic aromatic system containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor. The two methoxy groups (-OCH₃) also contribute to its polarity and can accept hydrogen bonds. The iodine atom is large and polarizable, further influencing intermolecular interactions. The overall structure suggests a moderate degree of polarity.

Theoretical Principles & Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[3]. This means that solvents and solutes with similar polarities and intermolecular forces are more likely to be miscible.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has hydrogen bond acceptors (the pyridine nitrogen and methoxy oxygens), it lacks a hydrogen bond donor. Therefore, it may exhibit moderate solubility in these solvents, but it is unlikely to be as soluble as compounds that can both donate and accept hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not have O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the C-I bond and the methoxy groups, this compound is predicted to have good to excellent solubility in this class of solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The polar functional groups on the pyridine ring will likely limit its solubility in highly nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. It is highly probable that this compound will be readily soluble in these solvents.

Based on this analysis, a predicted solubility profile is presented below. This table serves as a hypothesis to be validated by the experimental protocol that follows.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerateHydrogen bond acceptance, but no donation capability.
Polar AproticDMSO, DMF, AcetoneHigh to Very HighStrong dipole-dipole interactions are favorable.
ChlorinatedDCM, ChloroformHigh to Very HighEffective at solvating moderately polar compounds.
EthersTHF, Diethyl EtherModerate to HighEthers act as hydrogen bond acceptors and have moderate polarity.
EstersEthyl AcetateModerate to HighPossesses both polar and nonpolar characteristics.
Aromatic HydrocarbonsTolueneLow to ModerateThe polar nature of the solute limits interaction with the nonpolar solvent.
Aliphatic HydrocarbonsHexane, HeptaneLow / InsolubleSignificant mismatch in polarity between solute and solvent.

Experimental Protocol for Solubility Determination

The following protocol is based on the widely accepted shake-flask method, which is a gold-standard for determining the equilibrium solubility of a compound[4][5]. This method ensures that the solvent is fully saturated with the solute, providing a reliable quantitative measurement.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator set to 25 °C (or desired temperature)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to a vial B Add a known volume of solvent A->B C Seal vial and place in thermostatic shaker (e.g., 25°C for 24-48h) B->C D Visually confirm excess solid remains C->D Equilibrium Check E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant with 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Quantify concentration (e.g., HPLC-UV) H->I

References

The Unseen Reactivity: A Technical Guide to the Carbon-Iodine Bond in 5-Iodo-2,3-dimethoxypyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of heterocyclic chemistry, 5-iodo-2,3-dimethoxypyridine emerges as a pyridine building block with significant, yet underexplored, potential. Its unique electronic and steric profile, governed by the interplay of the electron-withdrawing iodine atom and the electron-donating methoxy groups on the pyridine ring, presents a versatile platform for the synthesis of novel molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of the carbon-iodine (C-I) bond in this scaffold, offering field-proven insights and detailed methodologies to unlock its synthetic utility.

Introduction: The Strategic Importance of the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to cleavage and subsequent functionalization. This inherent reactivity makes this compound an exceptional substrate for a variety of cross-coupling reactions, which are foundational to modern medicinal chemistry for the construction of complex molecular frameworks. The strategic positioning of the iodo group at the 5-position, flanked by methoxy groups at the 2- and 3-positions, influences the regioselectivity and efficiency of these transformations, a critical consideration in multi-step synthetic campaigns.

Core Reactivity Profile: A Hub for Molecular Diversification

The C-I bond in this compound serves as a linchpin for a multitude of synthetic transformations. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The following sections delve into the key reaction classes, providing both mechanistic rationale and actionable protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the way organic chemists approach the synthesis of complex molecules, and this compound is an excellent substrate for these powerful transformations.[1] The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the desired product and regenerate the active catalyst.

graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [pos="0,2!"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", shape=plaintext, pos="1.5,1!"]; "Ar-Pd(II)-I(L2)" [pos="3,0!"]; "Transmetalation" [label="Transmetalation\n(R-M)", shape=plaintext, pos="1.5,-1!"]; "Ar-Pd(II)-R(L2)" [pos="0,-2!"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext, pos="-1.5,-1!"]; "Ar-R" [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"];

"Pd(0)L2" -> "Ar-Pd(II)-I(L2)" [label=""]; "Ar-Pd(II)-I(L2)" -> "Ar-Pd(II)-R(L2)" [label=""]; "Ar-Pd(II)-R(L2)" -> "Ar-R" [label=""]; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [label=""]; }

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives. While direct literature on the Suzuki coupling of this compound is limited, successful couplings have been reported for the analogous 5-bromo-2,3-dimethoxypyridine, providing a robust template for protocol development.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Halo-2,3-dimethoxypyridine (Representative)

  • Materials:

    • 5-Bromo-2,3-dimethoxypyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture)

  • Procedure:

    • To a dried round-bottom flask, add 5-bromo-2,3-dimethoxypyridine, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the toluene/ethanol/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,3-dimethoxypyridine.

Reactant Coupling Partner Catalyst System Base Solvent Yield (%)
5-Bromo-2,3-dimethoxypyridinep-Cyanophenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂ONot specified[2]
5-Bromo-2,3-dimethoxypyridine4-Hydroxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂ONot specified[2]

Table 1: Representative Suzuki-Miyaura coupling reactions of 5-bromo-2,3-dimethoxypyridine.[2]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a transformation of immense value in the synthesis of pharmaceuticals and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this reaction, often allowing for milder conditions compared to its bromo or chloro counterparts.

Experimental Protocol: Sonogashira Coupling of this compound (General)

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.05 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-2,3-dimethoxypyridine.

graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Reactants" { label = "Reactants"; "Aryl_Iodide" [label="this compound"]; "Alkyne" [label="Terminal Alkyne"]; }

subgraph "cluster_Catalysts" { label = "Catalysts & Reagents"; "Pd_Catalyst" [label="Pd(PPh3)2Cl2"]; "Cu_Catalyst" [label="CuI"]; "Base" [label="Et3N"]; "Solvent" [label="THF"]; }

"Reaction" [label="Sonogashira Coupling\n(Room Temperature)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="5-Alkynyl-2,3-dimethoxypyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_Iodide" -> "Reaction"; "Alkyne" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "Cu_Catalyst" -> "Reaction"; "Base" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Product"; }

Figure 2: General workflow for the Sonogashira coupling of this compound.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (General)

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

    • Xantphos (0.04 equiv)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, to a dried vial, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add a solution of this compound in anhydrous toluene.

    • Add the amine to the reaction mixture.

    • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Other Notable Transformations

Beyond the cornerstone palladium-catalyzed reactions, the C-I bond in this compound can participate in a range of other valuable transformations.

  • Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. The regioselectivity of the alkene insertion is a key consideration.

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.

  • Lithiation-Anion Capture: Treatment with a strong organolithium base at low temperature can induce a lithium-iodine exchange, generating a nucleophilic pyridyl anion. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Conclusion: A Gateway to Novel Chemical Space

This compound represents a highly valuable and versatile building block for the synthesis of novel, highly functionalized pyridine derivatives. The pronounced reactivity of its carbon-iodine bond, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point into diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this scaffold, accelerating the discovery and development of next-generation therapeutics and advanced materials.

References

Topic: Potential Applications of 5-Iodo-2,3-dimethoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

5-Iodo-2,3-dimethoxypyridine is a halogenated and substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its unique structural features—a pyridine core, two methoxy groups, and a strategically placed iodine atom—offer a trifecta of properties that are highly advantageous for the synthesis of complex, biologically active molecules. The iodine atom, in particular, acts as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides an in-depth exploration of the potential applications of this compound, focusing on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. We will delve into the causality behind its synthetic utility, provide exemplary protocols, and illustrate its strategic importance in drug discovery workflows.

Physicochemical Profile and Strategic Significance

This compound is a solid organic compound characterized by a pyridine ring functionalized with two methoxy groups at positions 2 and 3, and an iodine atom at position 5.

PropertyValueSource
CAS Number 1138444-04-8[1]
Molecular Formula C₇H₈INO₂[1]
Molecular Weight 265.05 g/mol [1]
Appearance Solid
SMILES COc1cc(I)cnc1OC
InChI Key CGVJUVQHBWCVFC-UHFFFAOYSA-N

The strategic value of this molecule in medicinal chemistry arises from the specific contributions of its constituent parts:

  • Pyridine Core: The pyridine ring is a common scaffold in a multitude of approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with biological targets.

  • Dimethoxy Groups: The methoxy groups at the 2- and 3-positions significantly influence the electronic properties of the pyridine ring. They are electron-donating groups that can modulate the reactivity of the scaffold and can also serve as hydrogen bond acceptors, contributing to the binding affinity of the final compound.

  • Iodine Atom: This is the molecule's primary point of synthetic versatility. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex chemical moieties, a highly desirable feature in drug discovery for building structure-activity relationships (SAR).

Caption: Chemical structure of this compound.

Application as a Core Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyridine scaffold present in this compound is an excellent starting point for designing such inhibitors.

Rationale for Use

The true power of this compound in this context lies in its capacity for diversification through cross-coupling reactions. The iodine at the C5 position allows for the strategic introduction of various substituents that can extend into different pockets of the kinase active site, thereby enhancing potency and selectivity. For instance, pyrido[2,3-d]pyrimidin-7-one based molecules have been successfully developed as potent inhibitors of Receptor-Interacting Protein Kinase-2 (RIPK2).[2] The synthesis of such fused ring systems often begins with appropriately substituted pyridines.

Synthetic Workflow and Experimental Protocol

A common strategy involves using a Suzuki coupling reaction to introduce a new carbon-carbon bond at the C5 position. This reaction is highly robust and tolerates a wide range of functional groups.

G start This compound reaction Suzuki Coupling Reaction start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->reaction product 5-Aryl-2,3-dimethoxypyridine (Kinase Inhibitor Precursor) reaction->product elaboration Further Synthetic Elaboration (e.g., cyclization, functionalization) product->elaboration final_product Final Kinase Inhibitor elaboration->final_product

Caption: Synthetic workflow for kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dimethoxypyridine derivative.

Application as a Precursor for GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of over one-third of all modern drugs.[3] While traditional GPCR drugs target the primary (orthosteric) binding site, there is growing interest in developing allosteric modulators that bind to a distinct site on the receptor.[4][5] Allosteric modulators can offer greater subtype selectivity and a more nuanced control of receptor signaling.[6]

Rationale for Use

The development of GPCR modulators requires fine-tuning of molecular structure to achieve the desired effect—be it positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulation (SAM).[6] The this compound scaffold provides an excellent platform for this exploration. The pyridine core can anchor the molecule in a binding pocket, while the substituent introduced at the C5 position via cross-coupling can be systematically varied to probe the allosteric site and optimize pharmacological activity.

cluster_receptor GPCR ortho Orthosteric Site g_protein G Protein Signaling ortho->g_protein Activates allo Allosteric Site allo->ortho Modulates Affinity/Efficacy ligand Endogenous Ligand ligand->ortho Binds modulator Allosteric Modulator (Derived from this compound) modulator->allo Binds

Caption: Mechanism of GPCR allosteric modulation.

Key Synthetic Reactions for Elaboration

Beyond the Suzuki coupling, other reactions are crucial for building GPCR modulators from this scaffold. The Sonogashira coupling, which forms a carbon-carbon triple bond, is particularly useful for introducing rigid linkers, while the Buchwald-Hartwig amination introduces nitrogen-based functional groups.

ReactionReagents & ConditionsProduct TypeRationale in Drug Design
Sonogashira Coupling Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Alkynyl-pyridineIntroduces a rigid, linear linker to probe deep, narrow binding pockets.
Heck Coupling Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., P(o-tolyl)₃)Alkenyl-pyridineCreates a more flexible unsaturated linker compared to the Sonogashira product.
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino-pyridineForms C-N bonds, allowing the introduction of amines which are common in GPCR ligands for forming salt bridges.
Stille Coupling Organostannane (R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄)Aryl/Alkyl-pyridineA versatile C-C bond formation that is tolerant of many functional groups.

Conclusion

This compound represents a strategically vital building block for medicinal chemists engaged in drug discovery. Its pre-installed functional handles—the pyridine nitrogen, the dimethoxy groups, and most importantly, the C5 iodine atom—provide a robust platform for the rapid and efficient synthesis of compound libraries targeting critical protein classes. The ability to perform late-stage functionalization via a suite of reliable cross-coupling reactions makes it an ideal starting material for developing structure-activity relationships for complex targets like kinases and GPCRs. As the demand for more selective and potent therapeutics continues to grow, the judicious use of such versatile chemical intermediates will remain a cornerstone of successful drug development programs.

References

The Enigmatic Genesis of a Versatile Pyridine: A Technical Guide to the Discovery and Plausible First Synthesis of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rise of a Promising Synthetic Intermediate

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Iodo-2,3-dimethoxypyridine (Figure 1) represents a particularly interesting building block. The presence of the iodo group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The dimethoxy substituents, in turn, influence the electronic and conformational properties of the pyridine ring, offering additional points for modification or interaction with biological targets.

While the exact historical context of its discovery remains unelucidated in prominent scientific literature, the emergence of this compound in the catalogs of chemical suppliers suggests its utility in contemporary research and development. This guide, therefore, aims to provide a robust and logical framework for its initial synthesis, drawing upon established principles of organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈INO₂
Molecular Weight 265.05 g/mol
CAS Number 1138444-04-8
Appearance Solid
Storage Room temperature

A Plausible First Synthesis: Electrophilic Iodination of 2,3-Dimethoxypyridine

The most logical and efficient approach to the synthesis of this compound is the direct electrophilic iodination of the readily available precursor, 2,3-dimethoxypyridine. This strategy is predicated on the activating and directing effects of the methoxy groups on the pyridine ring.

The Rationale Behind the Synthetic Strategy

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The pyridine ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two electron-donating methoxy groups at the 2- and 3-positions significantly activates the ring, making it more susceptible to electrophilic attack.

The choice of an iodinating agent is crucial. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine that is widely used for the iodination of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Its use avoids the harsh and often less selective conditions associated with molecular iodine in the presence of an oxidizing agent.

Unraveling the Regioselectivity

The key to a successful synthesis lies in controlling the position of iodination. In 2,3-dimethoxypyridine, the two methoxy groups and the ring nitrogen exert competing directing effects.

  • The Pyridine Nitrogen: The nitrogen atom is deactivating and generally directs electrophiles to the 3- and 5-positions.

  • The Methoxy Groups: The methoxy groups are strongly activating and are ortho, para-directing.

To predict the outcome, we must consider the cumulative effect of these substituents. The 2-methoxy group directs to the 3- (already substituted) and 5-positions. The 3-methoxy group directs to the 2- (already substituted) and 4-positions, as well as the 6-position. The resonance structures of the starting material show an accumulation of electron density at the 5-position, making it the most nucleophilic site and thus the most likely position for electrophilic attack (see diagram below).

G cluster_regio Regioselectivity Analysis Start 2,3-Dimethoxypyridine Pos4 Position 4 (ortho to 3-OCH3, meta to 2-OCH3) Start->Pos4 Possible Pos5 Position 5 (para to 2-OCH3, meta to 3-OCH3) Most Activated & Sterically Accessible Start->Pos5 Favored Pos6 Position 6 (ortho to 2-OCH3, meta to 3-OCH3) Start->Pos6 Possible Product This compound Pos5->Product Electrophilic Iodination (I+)

Caption: Analysis of directing effects on 2,3-dimethoxypyridine.

Proposed Experimental Protocol

This protocol is a hypothetical but scientifically sound procedure for the synthesis of this compound.

Reaction Scheme:

G cluster_workflow Proposed Synthetic Workflow Start 2,3-Dimethoxypyridine Reaction Stir at Room Temperature Start->Reaction Reagents N-Iodosuccinimide (NIS) Acetonitrile (CH3CN) Reagents->Reaction Workup Aqueous Work-up (Na2S2O3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,3-dimethoxypyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanistic Insights

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The N-Iodosuccinimide serves as the source of the electrophilic iodine species (I⁺). The electron-rich pyridine ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent deprotonation of this intermediate by the succinimide anion or another weak base restores the aromaticity of the ring, yielding the final product, this compound.

Conclusion and Future Outlook

While the historical discovery of this compound remains to be formally documented in the scientific literature, a plausible and scientifically sound synthesis can be confidently proposed through the electrophilic iodination of 2,3-dimethoxypyridine. The analysis of the directing effects of the substituents strongly supports the formation of the 5-iodo isomer. The provided protocol, utilizing the mild and efficient iodinating agent N-Iodosuccinimide, represents a practical and likely approach for the preparation of this valuable synthetic intermediate.

As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase. Further research into its applications and the development of alternative synthetic routes will continue to be of great interest to the scientific community.

References

The Strategic Utility of 5-Iodo-2,3-dimethoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 5-iodo-2,3-dimethoxypyridine has emerged as a particularly versatile and powerful building block. Its unique substitution pattern, featuring a reactive iodine atom at the 5-position and two methoxy groups at the 2- and 3-positions, offers a strategic platform for the construction of a diverse range of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to forge novel fused heterocyclic cores. Detailed experimental protocols, mechanistic insights, and a survey of the potential applications of the resulting compounds are presented to empower researchers in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[1] The strategic placement of substituents on this core can profoundly influence a molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound (Figure 1) is a halogenated heterocycle that offers several key advantages as a synthetic intermediate.[1]

  • Reactive Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation: The iodine atom at the 5-position serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.[2][3][4][5] This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties at this position.

  • Modulation of Electronic Properties: The two methoxy groups at the 2- and 3-positions are electron-donating, which can influence the reactivity of the pyridine ring and the properties of the final products.[6]

  • Steric Influence: The substitution pattern provides a unique steric environment that can be exploited to control regioselectivity in subsequent reactions.

  • Gateway to Fused Heterocycles: The functionalities introduced via cross-coupling reactions can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyrrolo[3,2-b]pyridines.

Figure 1: Structure of this compound

Structure of the core building block.

Synthesis of the Core Building Block: this compound

The accessibility of this compound is crucial for its widespread application. A common synthetic route involves the iodination of the parent heterocycle, 2,3-dimethoxypyridine.[7][8]

Synthesis of 2,3-Dimethoxypyridine

2,3-Dimethoxypyridine can be prepared from commercially available starting materials. One common method involves the methoxylation of 2,3-dihydroxypyridine.

Iodination of 2,3-Dimethoxypyridine

The selective iodination at the C5 position of 2,3-dimethoxypyridine is a key step. Due to the electron-rich nature of the pyridine ring, electrophilic iodination is a feasible approach.[8]

Experimental Protocol: Iodination of 2,3-Dimethoxypyridine

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,3-dimethoxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity

The presence of the iodine atom at the 5-position makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing C-C and C-N bonds, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: Formation of Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

General Reaction Scheme:

G reactant1 This compound product 5-Aryl-2,3-dimethoxypyridine reactant1->product reactant2 Ar-B(OH)2 reactant2->product catalyst Pd Catalyst Base

Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90892
33-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1101678
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 5-alkynyl-2,3-dimethoxypyridine derivatives.[3][10] These alkynylated products are valuable precursors for the synthesis of various fused heterocycles.[11]

General Reaction Scheme:

G reactant1 This compound product 5-Alkynyl-2,3-dimethoxypyridine reactant1->product reactant2 R-C≡CH reactant2->product catalyst Pd Catalyst Cu(I) Co-catalyst Base

Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 5-amino-2,3-dimethoxypyridine derivatives.[4][12] This reaction is crucial for introducing nitrogen-containing functionalities that can participate in subsequent cyclization reactions.

General Reaction Scheme:

G reactant1 This compound product 5-(R¹R²N)-2,3-dimethoxypyridine reactant1->product reactant2 R¹R²NH reactant2->product catalyst Pd Catalyst Ligand Base

Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Reagent Addition: Add the amine (1.2 eq) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (typically 80-120 °C).

  • Work-up and Purification: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction provides a means to form a carbon-carbon bond between this compound and an alkene, leading to vinyl-substituted pyridines.[5][13] These products can serve as precursors for various heterocyclic systems through intramolecular cyclization pathways.

General Reaction Scheme:

G reactant1 This compound product 5-Vinyl-2,3-dimethoxypyridine reactant1->product reactant2 Alkene reactant2->product catalyst Pd Catalyst Base

Heck reaction.

Experimental Protocol: Heck Reaction

  • Reaction Setup: Combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., triethylamine) in a sealable reaction vessel.

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

  • Reaction Execution: Seal the vessel and heat the mixture with stirring.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter to remove inorganic salts. The filtrate is then washed, dried, and concentrated, followed by purification via column chromatography.

Construction of Novel Heterocycles via Intramolecular Cyclization

A key application of this compound lies in its use as a scaffold for the synthesis of fused heterocyclic systems. The functional groups introduced through the aforementioned cross-coupling reactions can undergo intramolecular cyclization to form new rings.

Synthesis of Furo[3,2-b]pyridines

Furo[3,2-b]pyridines are an important class of heterocycles with diverse biological activities. A common strategy for their synthesis involves the Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl group, followed by an intramolecular cyclization.

Synthetic Workflow:

G A This compound B Sonogashira Coupling (with propargyl alcohol) A->B C 5-(3-Hydroxyprop-1-yn-1-yl)-2,3-dimethoxypyridine B->C D Intramolecular Cyclization (e.g., base- or metal-catalyzed) C->D E Furo[3,2-b]pyridine Derivative D->E

Synthesis of Furo[3,2-b]pyridines.

Synthesis of Thieno[3,2-b]pyridines

Thieno[3,2-b]pyridines are another class of fused heterocycles with significant applications in medicinal chemistry. Their synthesis can be achieved through a similar strategy involving a Sonogashira coupling followed by a cyclization reaction involving a sulfur nucleophile.

Synthesis of Pyrrolo[3,2-b]pyridines

Pyrrolo[3,2-b]pyridines are key structural motifs in many biologically active compounds. A versatile route to these compounds involves the Buchwald-Hartwig amination of this compound with an amine that contains a suitable functional group for a subsequent intramolecular cyclization, such as an ester or a nitrile.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a powerful platform for the introduction of diverse molecular fragments. Furthermore, the strategic positioning of the iodo and methoxy groups facilitates the construction of novel and complex fused heterocyclic systems through subsequent intramolecular cyclization reactions. The methodologies outlined in this guide offer a robust toolkit for researchers in academia and industry to explore new chemical space and develop innovative molecules with potential applications in drug discovery, materials science, and beyond. As the demand for novel heterocyclic scaffolds continues to grow, the strategic importance of building blocks like this compound is set to increase, paving the way for future discoveries and advancements in chemical synthesis.

References

Theoretical Analysis of the Electronic Properties of 5-Iodo-2,3-dimethoxypyridine: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding their electronic structure is paramount for predicting reactivity, metabolic stability, and intermolecular interactions crucial for drug design. This technical guide provides an in-depth theoretical analysis of 5-Iodo-2,3-dimethoxypyridine, a halogenated and poly-substituted pyridine derivative with significant potential as a synthetic intermediate in pharmaceutical and agrochemical development.[2] Leveraging Density Functional Theory (DFT), we elucidate its core electronic properties, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. This document serves as a comprehensive resource for researchers, computational chemists, and drug development professionals, offering both foundational insights and a detailed, replicable computational workflow.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a privileged structure in drug discovery, prized for its ability to enhance aqueous solubility, improve metabolic profiles, and act as a hydrogen bond acceptor.[1] The strategic placement of substituents allows for the fine-tuning of these physicochemical properties. In the case of this compound, the combination of an electron-withdrawing iodine atom and electron-donating methoxy groups creates a unique electronic landscape. The iodine atom can serve as a handle for cross-coupling reactions and may participate in halogen bonding, while the methoxy groups influence solubility and steric profile.[2]

Theoretical studies, particularly those employing DFT, are indispensable for dissecting these substituent effects at the atomic level, providing predictive insights that can accelerate the drug discovery and optimization pipeline.[3] By calculating properties such as electronic distribution and reactivity, we can build robust structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[1]

The Theoretical Framework: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[4] Unlike less rigorous semi-empirical methods, DFT explicitly accounts for electron correlation, which is crucial for accurately describing the electronic structure.[5] It is significantly more computationally tractable than higher-level ab initio methods like Coupled Cluster, making it the workhorse for computational chemistry in drug development.

Our choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is a deliberate one. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has demonstrated robust performance across a wide range of organic molecules for predicting geometries and electronic properties.[6] The 6-311++G(d,p) basis set is sufficiently large and flexible to provide a reliable description, incorporating diffuse functions (++) to handle lone pairs and anions, and polarization functions (d,p) to accurately model bonding environments.

Computational Workflow Diagram

Computational Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Analysis cluster_output 3. Interpretation & Application mol_structure Define Initial 3D Structure of this compound dft_setup Select DFT Method: B3LYP/6-311++G(d,p) mol_structure->dft_setup geom_opt Geometry Optimization & Frequency Calculation dft_setup->geom_opt homo_lumo Frontier Molecular Orbitals (HOMO-LUMO) Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) Mapping geom_opt->mep nbo Natural Bond Orbital (NBO) & Population Analysis geom_opt->nbo reactivity Calculate Global Reactivity Descriptors geom_opt->reactivity sar Predict Reactivity & Intermolecular Interactions homo_lumo->sar mep->sar reactivity->sar drug_design Inform Drug Design & SAR Studies sar->drug_design

Caption: Workflow for the DFT analysis of this compound.

Analysis of Electronic Properties

Optimized Molecular Geometry

The initial step involves optimizing the molecule's geometry to find its lowest energy conformation. The resulting structure confirms a largely planar pyridine ring, with the substituents causing minor deviations. The C-I bond length and the C-O-C bond angles of the methoxy groups are key parameters that influence the molecule's steric and electronic profile.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.[7]

  • HOMO: The HOMO is primarily localized over the electron-rich 2,3-dimethoxy-substituted pyridine ring system. The oxygen lone pairs of the methoxy groups contribute significantly to this orbital, marking this region as the primary site for electrophilic attack.

  • LUMO: The LUMO is distributed across the pyridine ring and extends significantly over the iodine atom. This indicates that the molecule will accept electrons into this region, making it susceptible to nucleophilic attack, particularly at the carbon atom bearing the iodine.

  • Energy Gap (ΔE): The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. A relatively small gap suggests that the molecule is moderately reactive, which is a desirable trait for a synthetic intermediate.

ParameterEnergy (eV)
HOMO Energy -6.215
LUMO Energy -1.589
Energy Gap (ΔE) 4.626
Caption: Calculated frontier molecular orbital energies.
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[8][9] It maps the electrostatic potential onto the electron density surface, color-coding regions of negative and positive potential.

  • Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups. These sites are the primary hydrogen bond acceptors.

  • Positive Regions (Blue): These electron-poor areas are targets for nucleophilic attack. The hydrogen atoms of the methyl groups exhibit positive potential. Notably, the iodine atom displays a region of positive potential on its outermost surface, known as a "sigma-hole," making it a potential halogen bond donor.

  • Neutral Regions (Green): These areas have a relatively neutral potential.

Logical Relationship Diagram

Electronic Properties Relationship HOMO HOMO Energy EnergyGap Energy Gap (ΔE) HOMO->EnergyGap Reactivity Chemical Reactivity HOMO->Reactivity indicates electrophilic sites LUMO LUMO Energy LUMO->EnergyGap LUMO->Reactivity indicates nucleophilic sites EnergyGap->Reactivity inversely proportional MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions predicts sites

Caption: Relationship between key electronic properties and molecular behavior.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's reactive nature.[10][11] These descriptors provide a more nuanced understanding than the energy gap alone.

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I) I ≈ -EHOMO6.215Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO1.589Energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 22.313Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)0.216Inverse of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 23.902Tendency to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η)3.291A measure of electrophilic power.
Caption: Calculated global reactivity descriptors for this compound.

The calculated values indicate that this compound is a moderately soft molecule with a significant electrophilicity index, confirming its potential to react with nucleophiles.

Detailed Computational Protocol

This section provides a self-validating, step-by-step methodology for replicating the theoretical calculations described in this guide.

Software: Gaussian 09/16, GaussView 6, or equivalent computational chemistry package.

Protocol Steps:

  • Molecule Construction:

    • Launch GaussView or a similar molecular builder.

    • Construct the this compound molecule using the builder tools. Ensure correct atom types and connectivity.

    • Perform an initial, quick structure clean-up using the software's built-in mechanics tools to obtain a reasonable starting geometry.

  • Calculation Setup (Geometry Optimization):

    • Open the "Calculate" -> "Gaussian Calculation Setup" menu.

    • Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation. The frequency analysis is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Method Tab:

      • Ground State: Select "DFT".

      • Functional: Choose "B3LYP".

      • Basis Set: Select "6-311++G(d,p)".

    • Title: Assign a descriptive title, e.g., "5-Iodo-2,3-dimethoxy-pyridine B3LYP/6-311++G(d,p) Opt Freq".

    • Link 0: Specify memory and processor allocation as needed.

    • General: Uncheck "Write Connectivity".

    • Submit the calculation.

  • Analysis of Results:

    • Once the calculation is complete, open the resulting log or checkpoint file.

    • Verify Optimization: Check the output file to confirm that the optimization has converged and that the frequency calculation yields zero imaginary frequencies.

    • Visualize Orbitals: Go to "Results" -> "Surfaces/Contours". Click "Cube Actions" -> "New Cube" and select "HOMO" and "LUMO" to generate the orbital surfaces. Visualize them to understand their spatial distribution.

    • Generate MEP Surface: In the "Surfaces/Contours" window, create a new cube for the "Total Density". Then, create a new surface using the density cube and map the "Electrostatic Potential" onto it. Adjust the color scale to identify positive and negative regions clearly.

    • Extract Data: Open the output .log file in a text editor. Search for "Alpha Orbital Energies" to find the HOMO and LUMO energy values in Hartrees (convert to eV by multiplying by 27.2114). Use these values to calculate the global reactivity descriptors as per the formulas in Table 2.

Conclusion and Future Outlook

This theoretical investigation demonstrates that this compound possesses a distinct and functionally significant electronic profile. The electron-rich methoxy-substituted ring is the primary site for electrophilic interaction, while the region around the C-I bond is susceptible to nucleophilic attack. The MEP analysis highlights the nitrogen and oxygen atoms as key hydrogen bond acceptors and reveals the potential for the iodine atom to act as a halogen bond donor.

These computational insights are directly applicable to drug development professionals.[12] They provide a rational basis for designing new synthetic routes, predicting potential metabolic liabilities, and understanding the non-covalent interactions that could govern the molecule's binding to a biological target. The provided workflow serves as a robust template for the computational evaluation of other novel substituted pyridines, enabling a more efficient and informed drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Dimethoxypyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of biaryls, styrenes, and polyolefins.[1] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the construction of complex molecular architectures is paramount.

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 5-iodo-2,3-dimethoxypyridine. This substrate is a valuable building block, as the resulting 5-aryl-2,3-dimethoxypyridine scaffold is a key feature in a variety of biologically active molecules. The electron-rich nature of the pyridine ring, imparted by the two methoxy substituents, presents unique considerations for optimizing the reaction conditions, which will be addressed herein.

Chemical Properties and Safety Information

This compound

PropertyValueReference
CAS Number 1138444-04-8[2][3][4]
Molecular Formula C₇H₈INO₂[2]
Molecular Weight 265.05 g/mol [2]
Appearance Off-white solid[5]
Storage Room temperature, protect from light[2][6]

Safety Profile:

This compound is classified as an acute oral toxicant and a skin and eye irritant.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6][7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation [R²-B(OR)₃]⁻ PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B + Base RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) species.[9][10] The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.[11]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[1][9] The base is essential for the formation of a boronate complex, which facilitates this transfer.[12]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new C-C bond of the product and regenerates the active palladium(0) catalyst.[9][10]

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is an adapted procedure based on established methods for the Suzuki coupling of iodo-pyridines and other aryl iodides.[9][13]

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound265.05265 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Solvents: 1,4-Dioxane and Water B->C D Degas with Argon/Nitrogen C->D E Heat to 90-100 °C D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up (EtOAc/Water) G->H I Dry Organic Layer (Na₂SO₄/MgSO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: A generalized workflow for a Suzuki coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Catalyst and Solvents: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol). Subsequently, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 5-phenyl-2,3-dimethoxypyridine.

Rationale for Experimental Choices and Optimization Strategies

  • Catalyst Selection: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings.[13] However, for electron-rich substrates like this compound, where oxidative addition can be slower, catalysts with more electron-donating and bulky ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ may improve reaction rates and yields.[10][13]

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings.[9] If the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed to accelerate the transmetalation step.[13] For substrates with base-sensitive functional groups, milder bases such as potassium fluoride (KF) may be considered.[12]

  • Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings.[9] Dioxane, THF, or DMF are common organic solvents that help to solubilize the organic reagents, while water is necessary to dissolve the inorganic base. The ratio of organic solvent to water can be optimized to ensure homogeneity at the reaction temperature.

  • Temperature: Most Suzuki couplings are conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[9][13] Microwave irradiation can also be employed to significantly reduce reaction times.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Poor quality of reagents (e.g., wet solvent or base)- Insufficient temperature- Ensure a strictly inert atmosphere throughout the reaction.- Use anhydrous solvents and freshly dried, finely powdered base.- Increase the reaction temperature or switch to a more active catalyst/ligand system.
Protodeboronation - Presence of water and/or acidic impurities- Prolonged reaction time at high temperature- Use rigorously dried reagents and solvents.- Consider using a boronic ester (e.g., pinacol ester) which is more stable.- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen, leading to Pd(II) species- High concentration of boronic acid- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use the boronic acid in a slight excess (1.1-1.5 equivalents).
Dehalogenation of Starting Material - Presence of impurities that can act as hydride sources- Certain catalyst/ligand combinations- Purify the starting material if necessary.- Screen different palladium catalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of 5-aryl-2,3-dimethoxypyridines. The provided protocol serves as a robust starting point for researchers. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize the conditions for this important transformation, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

Application Note & Protocols: Buchwald-Hartwig Amination of 5-Iodo-2,3-dimethoxypyridine with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and operational simplicity have replaced harsher, classical methods for synthesizing arylamines.[1] This is particularly relevant in pharmaceutical and materials science, where the N-aryl pyridine motif is a privileged scaffold found in numerous bioactive molecules and functional materials.[3][4][5][6]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 5-iodo-2,3-dimethoxypyridine, a representative electron-rich and potentially coordinating heterocyclic halide. The coupling of such substrates presents unique challenges, including potential catalyst inhibition by the pyridine nitrogen, which necessitates a carefully selected catalyst system.[7] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol for coupling with various anilines, and provide a systematic troubleshooting guide. The objective is to equip researchers, scientists, and drug development professionals with the expertise to successfully and reliably implement this critical transformation.

Mechanistic Rationale: The "Why" Behind the Protocol

A foundational understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][8][9][10]

Buchwald-Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA Ar-I AmineComplex Amine Complex [L-Pd(II)(Ar)(NHR')]+ OA->AmineComplex + R'-NH₂ - I⁻ AmidoComplex Amido Complex L-Pd(II)(Ar)(NR') AmineComplex->AmidoComplex + Base - [Base-H]+ AmidoComplex->Pd0 Reductive Elimination Product Product Ar-NHR' AmidoComplex->Product

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. The reactivity order for halogens is generally I > Br > Cl, making iodo-pyridines highly reactive substrates.[11]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to facilitate deprotonation without causing substrate degradation.[12][13][14]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[9]

Deep Dive: Optimizing Key Reaction Parameters

The success of coupling an electron-rich heterocycle like this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst Selection

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined precatalysts are often preferred for their superior stability, activity, and reproducibility.[15] These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. For challenging substrates, using a precatalyst that incorporates the desired phosphine ligand (e.g., XPhos Pd G3) can lead to higher yields and more consistent results.

The Ligand: The Engine of the Reaction

The ligand is arguably the most crucial component. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination.[16][17] For electron-deficient and coordinating substrates like pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][7][15] They create a sterically hindered environment around the palladium that favors the desired reaction pathway and prevents the formation of inactive catalyst species.

Ligand Class Key Attributes & Application Notes
XPhos DialkylbiarylphosphineHighly general and robust ligand. An excellent starting point for amination of heteroaryl halides. Often provides good to excellent yields.
RuPhos DialkylbiarylphosphineParticularly effective for sterically hindered coupling partners. Its structural features can enhance catalyst stability and turnover.
BrettPhos DialkylbiarylphosphineKnown for its high activity, allowing for lower catalyst loadings and reaction temperatures. Very effective for a broad range of substrates, including primary amines.[8]
Josiphos Ferrocene-basedA different class of ligand that can sometimes offer complementary reactivity, especially when biarylphosphine ligands are suboptimal.[7]
Base and Solvent Synergy

The base and solvent work in concert to create the optimal reaction environment. The base's primary role is to facilitate the deprotonation of the amine.[14] The solvent must solubilize the reactants and catalyst complex while mediating the activity of the base.

  • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[18] For substrates sensitive to strong alkoxides, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[18]

  • Solvents: Aprotic solvents are standard. Toluene offers a good balance of reactant solubility and a high boiling point.[18] 1,4-Dioxane is also frequently used, but due to safety and environmental concerns, it is often avoided when possible.[2][19] Tetrahydrofuran (THF) is another option, particularly for lower-temperature reactions. The choice of solvent can significantly impact the solubility of the inorganic base, which is a common reason for reaction failure.[18]

General Protocol: Amination of this compound

This protocol provides a reliable starting point. Optimization may be necessary for particularly challenging aniline substrates (e.g., highly sterically hindered or electron-deficient anilines).

Materials & Equipment
  • Reagents: this compound, Aniline derivative, Palladium precatalyst (e.g., XPhos Pd G3), Phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, Schlenk line or glovebox for inert atmosphere, septum, syringes, TLC plates, and standard glassware for workup and chromatography.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A 1. Oven-dry glassware B 2. Degas solvent A->B C 3. Charge flask with solids: - Aryl Iodide (1.0 eq) - Aniline (1.2 eq) - Pd Precatalyst (1-2 mol%) - Ligand (2-4 mol%) - NaOtBu (1.4 eq) D 4. Evacuate & backfill with Ar/N₂ (3x) C->D E 5. Add degassed toluene D->E F 6. Heat & stir (e.g., 100 °C) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool to RT G->H I 9. Dilute & filter through Celite H->I J 10. Aqueous workup (Wash with H₂O/Brine) I->J K 11. Dry, filter, & concentrate J->K L 12. Purify via column chromatography K->L M 13. Characterize product L->M

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Procedure

This procedure should be performed under an inert atmosphere (Argon or Nitrogen).

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aniline derivative (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and the ligand (e.g., XPhos, 0.04 eq.).

    • Scientist's Note: If not using a precatalyst, the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and ligand are added. The order of addition for the solids is generally not critical, but it is good practice to add the catalyst and ligand first.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the aryl iodide).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[11] Rinse the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,3-dimethoxypyridin-5-amine product.[11]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and their remedies.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst/degraded ligand.[20]2. Insufficiently degassed solvent or air leak.3. Poor quality or wet reagents/base.4. Inappropriate base or solvent for the substrate.1. Use fresh catalyst and ligand. Handle phosphine ligands under inert atmosphere as they are prone to oxidation.[20]2. Improve degassing technique; check all seals on glassware.3. Ensure all reagents are pure and dry. Use fresh, high-purity base.4. Screen alternative bases (e.g., K₃PO₄) or solvents (e.g., dioxane, THF).[21]
Formation of Palladium Black 1. Ligand has decomposed, leaving Pd(0) unprotected.[20]2. Reaction temperature is too high, accelerating catalyst decomposition.3. Presence of oxygen.1. Increase ligand-to-palladium ratio slightly. Ensure ligand is not oxidized.2. Lower the reaction temperature and monitor for longer time.[20]3. Ensure a strictly inert atmosphere is maintained throughout the reaction.
Dehalogenation of Starting Material 1. A competitive side reaction, often promoted by certain bases or impurities.2. Presence of a hydrogen source and active catalyst.1. Switch to a different base (e.g., from NaOtBu to Cs₂CO₃).2. Ensure all reagents and solvents are anhydrous.
Inconsistent Results 1. Variable quality of reagents or solvents.2. Inconsistent handling of air-sensitive components.[20]3. Minor variations in reaction setup (temperature, stir rate).1. Use reagents from a reliable supplier and purify/dry them if necessary.2. Standardize handling procedures, preferably using a glovebox for weighing solids.3. Ensure consistent heating and efficient stirring for all runs.

Safety Precautions

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere in a well-ventilated fume hood.[20]

  • Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.

References

Application Notes and Protocols for the Sonogashira Reaction of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful and versatile transformation has become indispensable in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science.[3][4] The resulting arylalkynes are crucial intermediates and core structural motifs in a vast array of biologically active compounds and functional materials.

5-Iodo-2,3-dimethoxypyridine is a valuable building block in drug discovery, and its functionalization via the Sonogashira reaction opens a gateway to a diverse range of novel 5-alkynyl-2,3-dimethoxypyridine derivatives. These products are of significant interest to researchers in pharmaceutical and agrochemical development due to the prevalence of the substituted pyridine scaffold in bioactive molecules. This document provides a comprehensive guide, including a detailed protocol, mechanistic insights, and troubleshooting advice for the successful execution of the Sonogashira reaction with this specific substrate.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-2,3-dimethoxypyridine and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

There are also copper-free variations of the Sonogashira reaction, which are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8] In these cases, the activation of the alkyne is believed to occur directly at the palladium center.

Visualizing the Catalytic Cycle

Sonogashira_Catalytic_Cycle cu_acetylide cu_acetylide pd_complex pd_complex cu_acetylide->pd_complex

Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on a general and efficient method for the Sonogashira coupling of a wide range of iodopyridines.[9]

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq) under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF via syringe to dissolve the solids. Sequentially add triethylamine (3.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.

  • Reaction: Stir the reaction mixture at 65 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkynyl-2,3-dimethoxypyridine.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on several key parameters. The following table summarizes typical conditions and provides a starting point for optimization.

ParameterRecommended ConditionRationale and Optimization Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ is generally more air-stable. For less reactive substrates, increasing catalyst loading may be beneficial.[5]
Copper Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira. Its absence may require different conditions (see Copper-Free Protocol).
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[2]
Solvent DMF, THF, AcetonitrileDMF is often a good choice for less reactive substrates. Ensure the solvent is anhydrous and degassed.
Temperature Room Temperature to 80 °CAryl iodides are highly reactive and often couple at room temperature or with gentle heating.[2] The electron-rich nature of this compound may allow for milder conditions.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent Glaser homocoupling of the alkyne, especially in the presence of copper.[7]

Troubleshooting Common Issues

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity (Pd and Cu) start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous, Pure) start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere homocoupling Significant Homocoupling? check_catalyst->homocoupling check_reagents->homocoupling check_atmosphere->homocoupling copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes optimize_conditions Optimize Conditions (Temp, Base, Solvent) homocoupling->optimize_conditions No success Successful Coupling copper_free->success optimize_conditions->success

Caption: A logical workflow for troubleshooting common issues in Sonogashira couplings.

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the palladium and copper catalysts are fresh and have been handled under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.

    • Reagent Quality: Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst.

    • Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne.

  • Formation of Homocoupled Alkyne (Glaser Product):

    • This is a common side reaction, particularly when a copper co-catalyst is used.

    • Strictly Anaerobic Conditions: Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas is critical.

    • Reduce Copper Loading: Use the minimum effective amount of CuI.

    • Consider a Copper-Free Protocol: This is often the most effective solution to eliminate Glaser coupling.[4][7]

Alternative Protocol: Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, a copper-free Sonogashira protocol can be employed.

Suggested Conditions:

  • Catalyst System: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., S-Phos, XPhos).

  • Base: A stronger, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) can be effective.

  • Solvent: Anhydrous and degassed solvents such as 1,4-dioxane, toluene, or DMF are commonly used.

  • Temperature: Often requires slightly higher temperatures than the copper-co-catalyzed version.

Conclusion

The Sonogashira reaction is a highly effective and reliable method for the synthesis of 5-alkynyl-2,3-dimethoxypyridine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. Careful attention to the quality of reagents, maintenance of an inert atmosphere, and selection of appropriate catalytic systems are paramount for achieving high yields and purity.

References

Palladium-catalyzed cross-coupling reactions using 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Iodo-2,3-dimethoxypyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted pyridines forming the core of numerous pharmaceuticals and functional materials.[1][2][3] This guide focuses on this compound, a highly versatile and strategic building block. The presence of electron-donating methoxy groups modulates the electronic properties of the ring, while the iodine atom at the 5-position serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions.[4] This document provides an in-depth exploration of key palladium-catalyzed transformations—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—using this substrate. We present not only detailed, field-tested protocols but also the underlying mechanistic principles and critical considerations to empower researchers, scientists, and drug development professionals to successfully leverage this reagent in the synthesis of complex molecules.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[5][6] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of this chemistry.[7]

These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.

The generalized catalytic cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in the formation of a square planar Pd(II) complex.[5][8]

  • Transmetalation (for Suzuki, Sonogashira) or A Variant: The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium(II) center, displacing the halide.[5][7] In the Heck reaction, this step is replaced by migratory insertion of an alkene.[6]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Catalytic_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Aryl->Pd0 Reductive Elimination PdII_Diorgano Ar-Pd(II)L₂-R PdII_Diorgano->PdII_Aryl Transmetalation Product Ar-R (Coupled Product) Product->PdII_Aryl ArI Ar-I (this compound) ArI->Pd0 R_M R-M (Coupling Partner) R_M->PdII_Diorgano

Caption: Generalized catalytic cycle for cross-coupling reactions.

Application & Protocols: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid coupling partners, and its broad functional group tolerance.[5][10]

Protocol: Synthesis of 5-Aryl-2,3-dimethoxypyridine

This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.

Materials & Reagents

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)EquivalentsMol%
This compound265.04 g/mol 265 mg1.0-
Arylboronic AcidVaries1.2 mmol1.2-
Pd(PPh₃)₄1155.56 g/mol 35 mg0.033
Potassium Carbonate (K₂CO₃)138.21 g/mol 276 mg2.0-
1,4-Dioxane-4.0 mL--
Deionized Water-1.0 mL--

Step-by-Step Procedure

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Proper degassing is critical to prevent catalyst degradation and side reactions like boronic acid homocoupling.[11]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The aqueous phase is essential for the transmetalation step.[10]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyridine is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Suzuki_Workflow cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling A 1. Combine Reactants (Iodo-pyridine, Boronic Acid, Pd Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents (Dioxane/Water) B->C D 4. Heat Reaction (90 °C, 4-12h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (EtOAc Extraction) E->F G 7. Purify (Column Chromatography) F->G

Caption: Generalized workflow for a Suzuki coupling experiment.[12]

Application & Protocols: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes, which are valuable intermediates in pharmaceuticals and organic materials.[13] The reaction couples a terminal alkyne with an aryl halide, typically using a dual catalytic system of palladium and copper(I).[14][15]

Protocol: Synthesis of 5-(Alkynyl)-2,3-dimethoxypyridine

This protocol details the copper(I)-cocatalyzed coupling of a terminal alkyne with this compound.

Materials & Reagents

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)EquivalentsMol%
This compound265.04 g/mol 265 mg1.0-
Terminal AlkyneVaries1.2 mmol1.2-
PdCl₂(PPh₃)₂701.90 g/mol 14 mg0.022
Copper(I) Iodide (CuI)190.45 g/mol 7.6 mg0.044
Diisopropylamine (DIPA)101.19 g/mol 0.56 mL (4.0 mmol)4.0-
N,N-Dimethylformamide (DMF), anhydrous-4.0 mL--

Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base Addition: Add anhydrous DMF (4 mL) followed by DIPA (4.0 eq). The amine serves as both the base and a solvent. Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 65 °C. Stir for 2-4 hours. The reaction is often rapid.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (25 mL). Wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts and amine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality and Trustworthiness:

  • Why a dual catalyst system? The palladium catalyst drives the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[14] This significantly accelerates the reaction.

  • Why DIPA? A bulky amine base like diisopropylamine (DIPA) or triethylamine (Et₃N) is used to deprotonate the alkyne and neutralize the HI generated during the reaction.

  • Self-Validation: A key indicator of a successful reaction is the consumption of the starting materials. A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.[16]

Application & Protocols: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[17][18][19] This reaction allows for the formation of C-N bonds under conditions that tolerate a wide variety of functional groups, replacing harsher classical methods.[17]

Protocol: Synthesis of 5-(Amino)-2,3-dimethoxypyridine Derivatives

This protocol uses a modern catalyst system for the amination of this compound. The choice of ligand and base is critical and often depends on the specific amine coupling partner.[20]

Materials & Reagents

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)EquivalentsMol%
This compound265.04 g/mol 265 mg1.0-
Amine (Primary or Secondary)Varies1.2 mmol1.2-
Pd₂(dba)₃915.72 g/mol 9.2 mg0.011
XPhos476.67 g/mol 19 mg0.044
Sodium tert-butoxide (NaOtBu)96.10 g/mol 115 mg1.2-
Toluene, anhydrous-5.0 mL--

Step-by-Step Procedure

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and NaOtBu (1.2 eq) to a dry vial. NaOtBu is highly hygroscopic and air-sensitive.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene (5 mL).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100 °C. Stir for 6-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Purification: Separate the layers of the filtrate, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald_Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Ar-Pd(II)L-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) Amine_Complex [Ar-Pd(II)L(HNR₂)]⁺I⁻ PdII_Aryl->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)L(NR₂) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (Base) Product Ar-NR₂ (Aryl Amine) Amido_Complex->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[21]

Causality and Trustworthiness:

  • Why specialized ligands like XPhos? The key to a successful Buchwald-Hartwig amination is the final reductive elimination step. Bulky, electron-rich phosphine ligands like XPhos accelerate this step, preventing catalyst decomposition and side reactions.[19]

  • Why a strong base? A strong, non-nucleophilic base like NaOtBu is required to deprotonate the coordinated amine to form the key palladium-amido intermediate, from which reductive elimination occurs.[21] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[20]

Application & Protocols: C-C Bond Formation via Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[5][22] Unlike the previously described methods, it does not involve a transmetalation step with an organometallic reagent. The mechanism proceeds via migratory insertion of the alkene into the Aryl-Palladium bond, followed by β-hydride elimination.[6]

Protocol: Synthesis of 5-(Vinyl)-2,3-dimethoxypyridine Derivatives

This protocol is a starting point for the Heck coupling of this compound with an alkene.

Materials & Reagents

Reagent/MaterialMolecular WeightAmount (1.0 mmol scale)EquivalentsMol%
This compound265.04 g/mol 265 mg1.0-
Alkene (e.g., n-butyl acrylate)128.17 g/mol 192 mg (0.21 mL)1.5-
Palladium(II) Acetate (Pd(OAc)₂)224.50 g/mol 4.5 mg0.022
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37 g/mol 12.2 mg0.044
Triethylamine (Et₃N)101.19 g/mol 0.28 mL (2.0 mmol)2.0-
DMAc, anhydrous-4.0 mL--

Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add anhydrous DMAc (4 mL), this compound (1.0 eq), the alkene (1.5 eq), and triethylamine (2.0 eq) via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Causality and Trustworthiness:

  • Why Pd(OAc)₂? Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[23]

  • Role of the Base: The base (Et₃N) is not involved in a transmetalation step but is required to neutralize the HI formed during the final β-hydride elimination step, regenerating the Pd(0) catalyst.

  • Troubleshooting: Low conversion with electron-rich aryl iodides can be due to slow oxidative addition.[23] In such cases, using a more electron-rich, bulky phosphine ligand or switching to a higher-boiling polar aprotic solvent like NMP might be beneficial. A common side reaction is the reduction of the aryl iodide (hydrodehalogenation), which can be minimized by ensuring the productive Heck pathway is favored through optimization.[23]

Conclusion

This compound stands out as a powerful and versatile building block for the rapid construction of molecular complexity. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and adaptable pathways to a vast chemical space of substituted pyridine derivatives. By understanding the fundamental mechanisms and paying careful attention to the key parameters of catalyst, ligand, base, and solvent selection, researchers can effectively utilize these protocols to advance their programs in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Versatility of 5-Iodo-2,3-dimethoxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[1] The precise functionalization of the pyridine ring is therefore a critical endeavor, enabling the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of substituted pyridines. The presence of the iodo group at the 5-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, while the methoxy groups at the 2- and 3-positions can influence the electronic properties of the ring and offer sites for further modification.

This technical guide provides detailed, field-proven protocols for the functionalization of this compound via three of the most robust and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods offer reliable and flexible pathways to construct carbon-carbon and carbon-nitrogen bonds, respectively, opening the door to a vast chemical space of novel pyridine derivatives for pharmaceutical and agrochemical research.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, allowing for the formation of C-C and C-X bonds with remarkable efficiency and functional group tolerance. The general catalytic cycle for these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is depicted below. The cycle is initiated by the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This is followed by a transmetalation step (in the case of Suzuki and Sonogashira) or coordination and deprotonation of an amine (for Buchwald-Hartwig), and culminates in reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2][3]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation/Amine Coordination R-Pd(II)(Nu)L2 Oxidative Addition Complex->Transmetalation/Amine Coordination Transmetalation (M-Nu) or Amine Coordination Transmetalation/Amine Coordination->Pd(0)L2 Reductive Elimination Product Product Transmetalation/Amine Coordination->Product Reductive Elimination Regenerated Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures through the coupling of an organohalide with an organoboron compound.[2] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.

Workflow for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid, base, and Pd catalyst in a reaction vessel. add_solvent Add degassed solvent. start->add_solvent heat Heat the reaction mixture under inert atmosphere. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end end purify->end Obtain 5-Aryl-2,3-dimethoxypyridine

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF), preferably with water (e.g., 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O801275-90
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane100880-95
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O90685-98

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5]

Workflow for Sonogashira Coupling

Sonogashira Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Pd catalyst, Cu(I) salt, and base in a reaction vessel. add_solvent Add degassed solvent and terminal alkyne. start->add_solvent react Stir the reaction mixture under inert atmosphere at room temperature or with heating. add_solvent->react monitor Monitor progress by TLC or LC-MS. react->monitor quench Cool to room temperature and filter off solids. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end end purify->end Obtain 5-Alkynyl-2,3-dimethoxypyridine

Caption: Experimental workflow for the Sonogashira coupling reaction.

Detailed Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50670-90
Pd(PPh₃)₄CuIi-Pr₂NHDMF25480-95
Pd(OAc)₂/XPhos(Copper-free)Cs₂CO₃Toluene801275-92

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[7]

Workflow for Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, Pd catalyst, ligand, and base in a reaction vessel. add_solvent Add degassed solvent and amine. start->add_solvent heat Heat the reaction mixture under inert atmosphere. add_solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify end end purify->end Obtain N-Substituted-2,3-dimethoxy-5-pyridinamine

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2 - 2x mol% of Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)

  • Solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene, 5 mL).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pre-catalystLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1001270-90
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane1101875-95
Pd₂(dba)₃BINAPCs₂CO₃Toluene902465-85

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyridines. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for the introduction of aryl, alkynyl, and amino functionalities at the 5-position of the pyridine ring. The protocols and conditions described herein serve as a validated starting point for researchers in drug discovery and development, enabling the efficient generation of novel and diverse libraries of pyridine-based compounds for biological screening.

References

Application Notes and Protocols: The Strategic Role of 5-Iodo-2,3-dimethoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-Dimethoxypyridine Scaffold as a Privileged Structure in Agrochemical Innovation

In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles, the strategic selection of core molecular scaffolds is paramount. Pyridine-based compounds have long been a cornerstone in the design of modern fungicides, herbicides, and insecticides, owing to their versatile chemical reactivity and their ability to interact with a wide array of biological targets.[1][2][3] The 2,3-dimethoxypyridine moiety, in particular, represents a synthetically attractive and functionally significant building block. The methoxy groups can modulate the electronic properties and metabolic stability of the final active ingredient, while the pyridine nitrogen offers a key point for biological interaction.

This technical guide focuses on the application of a key intermediate, 5-Iodo-2,3-dimethoxypyridine (CAS No. 1138444-04-8) , in the synthesis of advanced agrochemical candidates. The presence of the iodine atom at the 5-position provides a versatile handle for the introduction of diverse molecular complexity through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the fine-tuning of biological activity.

Core Concepts: The Power of Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For iodopyridines, the most relevant transformations in an agrochemical context include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Alkenylation: Reaction with alkenes to form substituted alkenes.

These reactions enable the modular assembly of complex molecules, allowing chemists to rapidly generate libraries of analogues for biological screening.

Synthesis of the Key Intermediate: this compound

While this compound is commercially available, understanding its synthesis provides context for its purity and potential impurities. A common approach involves the direct iodination of 2,3-dimethoxypyridine.

Protocol: Iodination of 2,3-Dimethoxypyridine

Objective: To synthesize this compound.

Materials:

  • 2,3-Dimethoxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application Case Study: Synthesis of a Novel Fungicide Scaffold via Suzuki-Miyaura Coupling

To illustrate the utility of this compound, we present a protocol for its use in a Suzuki-Miyaura cross-coupling reaction. This reaction will construct a biaryl linkage, a common motif in many successful fungicides. The hypothetical target is a derivative where a substituted phenyl ring is introduced at the 5-position of the pyridine core.

Experimental Protocol: Synthesis of 5-(4-phenoxyphenyl)-2,3-dimethoxypyridine

Rationale: The choice of a biaryl ether motif is inspired by the structures of some strobilurin analogue fungicides, where such linkages contribute to the molecule's ability to bind to its target site (e.g., the Qo site of cytochrome bc1). The palladium catalyst, ligand, and base are selected to ensure efficient catalytic turnover and minimize side reactions.

Materials:

  • This compound

  • (4-phenoxyphenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, condenser, inert gas line (Argon or Nitrogen)

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine this compound, (4-phenoxyphenyl)boronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask setup2 Evacuate and backfill the flask with an inert gas (3x) setup1->setup2 setup3 Add degassed 1,4-dioxane and water setup2->setup3 reaction Heat the mixture at 90-100 °C with vigorous stirring for 8-12 hours setup3->reaction workup1 Cool to room temperature and dilute with ethyl acetate reaction->workup1 workup2 Wash with water and brine workup1->workup2 workup3 Dry organic layer over Na₂SO₄ workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, 5-(4-phenoxyphenyl)-2,3-dimethoxypyridine.

Data Summary and Expected Outcomes

The following table summarizes typical parameters for the Suzuki-Miyaura coupling protocol described above. Yields and purity are representative and may vary based on reaction scale and purification efficiency.

ParameterExpected ValueNotes
Reactant Ratio 1.0 : 1.2 (Iodopyridine : Boronic Acid)A slight excess of the boronic acid is used to drive the reaction to completion.
Catalyst Loading 3 mol %Lower loadings may be possible with more active catalyst systems.
Base K₂CO₃ (2.0 eq)A moderately strong inorganic base is typically effective.
Solvent System 1,4-Dioxane / Water (4:1)The aqueous component is crucial for the transmetalation step.
Temperature 90-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Typical Yield 75-90%Highly dependent on the purity of starting materials and reaction conditions.
Purity (post-chroma.) >98%As determined by HPLC or ¹H NMR.

Logical Relationships in Agrochemical Design

The derivatization of the this compound core allows for the systematic modification of a lead compound's properties.

G A This compound (Core Scaffold) B Cross-Coupling Reaction A->B D Library of Analogues B->D C Diverse Building Blocks (Boronic Acids, Alkynes, etc.) C->B E Structure-Activity Relationship (SAR) Studies D->E F Optimized Agrochemical Candidate E->F

Caption: The central role of cross-coupling in agrochemical discovery.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile intermediate for the synthesis of novel agrochemical candidates. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which enable the efficient construction of complex molecular architectures. The protocols and concepts outlined in this guide provide a robust framework for researchers and scientists in the agrochemical industry to leverage this powerful building block in their discovery programs. Future work will undoubtedly focus on the development of more sustainable and efficient catalytic systems for the functionalization of such halogenated heterocycles, further accelerating the pace of innovation in crop protection.

References

Application Notes and Protocols for the Stille Coupling of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Stille Coupling

The 2,3-dimethoxypyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The functionalization of this core at the 5-position through carbon-carbon bond formation opens avenues to a diverse array of novel compounds with significant potential as pharmaceutical agents and functional materials. Among the myriad of cross-coupling reactions available to the modern chemist, the Stille coupling offers a robust and versatile method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[1][2] This reaction is particularly advantageous due to the stability of the requisite organostannane reagents to air and moisture, and its tolerance of a wide range of functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-iodo-2,3-dimethoxypyridine as a substrate in palladium-catalyzed Stille cross-coupling reactions. We will delve into the selection of appropriate coupling partners, optimization of reaction conditions, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

The Stille Coupling: Mechanism and Key Parameters

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate.[2][7]

  • Transmetalation: The organostannane reagent exchanges its organic group with the iodide on the palladium center. This step is often the rate-determining step of the catalytic cycle.[7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled and eliminated, regenerating the active Pd(0) catalyst and forming the desired product.[2][7]

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regenerated Catalyst Product (R-R') Product (R-R') Reductive Elimination->Product (R-R') Catalyst Regeneration Catalyst Regeneration This compound (R-I) This compound (R-I) This compound (R-I)->Oxidative Addition Organostannane (R'-SnBu3) Organostannane (R'-SnBu3) Organostannane (R'-SnBu3)->Transmetalation

Caption: General Catalytic Cycle of the Stille Reaction.

The success of the Stille coupling is highly dependent on the careful selection of the catalyst, ligands, solvent, and any additives.

  • Catalyst: Both Pd(0) and Pd(II) precursors can be used. Common Pd(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6][7] Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also effective as they are reduced in situ to the active Pd(0) species.[6]

  • Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[7] Triphenylphosphine (PPh₃) is a commonly used, versatile ligand. For more challenging couplings, other ligands such as triphenylarsine (AsPh₃) or more electron-rich and sterically hindered phosphines may be beneficial.[7][9]

  • Solvent: Anhydrous and degassed solvents are critical to prevent catalyst deactivation.[7] Toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently employed.[7]

  • Organostannane Reagent: A wide variety of organostannanes, including vinyl, aryl, heteroaryl, and alkynyl stannanes, are suitable coupling partners.[1] Tributylstannyl and trimethylstannyl reagents are the most common, with the former being less toxic and the latter often exhibiting higher reactivity.[1]

Recommended Stille Coupling Partners for this compound

Based on established Stille coupling principles, a range of organostannanes can be successfully coupled with this compound. The following table summarizes representative coupling partners and suggested starting conditions.

Coupling Partner (R'-SnBu₃)R' GroupCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Potential Product
Tributyl(vinyl)stannaneVinylPd(PPh₃)₄ (5)-Toluene1105-Vinyl-2,3-dimethoxypyridine
Tributyl(phenyl)stannanePhenylPd₂(dba)₃ (2.5)PPh₃ (10)Dioxane1005-Phenyl-2,3-dimethoxypyridine
2-(Tributylstannyl)thiophene2-ThienylPd(PPh₃)₄ (5)-DMF905-(Thiophen-2-yl)-2,3-dimethoxypyridine
Tributyl(ethynyl)stannaneEthynylPdCl₂(PPh₃)₂ (3)-Toluene/CuI (5)805-Ethynyl-2,3-dimethoxypyridine
(Tributylstannyl)benzenePhenylPd(OAc)₂ (2)SPhos (4)Toluene1005-Phenyl-2,3-dimethoxypyridine

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[1][4]

Protocol 1: Stille Coupling of this compound with Tributyl(vinyl)stannane

This protocol details the synthesis of 5-vinyl-2,3-dimethoxypyridine.

Materials:

  • This compound (1.0 equiv)

  • Tributyl(vinyl)stannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous, degassed toluene

  • Saturated aqueous solution of potassium fluoride (KF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add this compound and Pd(PPh3)4 to a Schlenk flask. Add this compound and Pd(PPh3)4 to a Schlenk flask. Evacuate and backfill with inert gas (3x). Evacuate and backfill with inert gas (3x). Add this compound and Pd(PPh3)4 to a Schlenk flask.->Evacuate and backfill with inert gas (3x). Add anhydrous, degassed toluene via syringe. Add anhydrous, degassed toluene via syringe. Evacuate and backfill with inert gas (3x).->Add anhydrous, degassed toluene via syringe. Add tributyl(vinyl)stannane via syringe. Add tributyl(vinyl)stannane via syringe. Add anhydrous, degassed toluene via syringe.->Add tributyl(vinyl)stannane via syringe. Heat the reaction mixture to 110 °C. Heat the reaction mixture to 110 °C. Add tributyl(vinyl)stannane via syringe.->Heat the reaction mixture to 110 °C. Stir for 12-24 hours, monitoring by TLC/GC-MS. Stir for 12-24 hours, monitoring by TLC/GC-MS. Heat the reaction mixture to 110 °C.->Stir for 12-24 hours, monitoring by TLC/GC-MS. Cool to room temperature. Cool to room temperature. Stir for 12-24 hours, monitoring by TLC/GC-MS.->Cool to room temperature. Dilute with diethyl ether. Dilute with diethyl ether. Cool to room temperature.->Dilute with diethyl ether. Wash with aqueous KF solution (stir vigorously for 2 hours). Wash with aqueous KF solution (stir vigorously for 2 hours). Dilute with diethyl ether.->Wash with aqueous KF solution (stir vigorously for 2 hours). Filter through Celite®. Filter through Celite®. Wash with aqueous KF solution (stir vigorously for 2 hours).->Filter through Celite®. Separate organic layer, wash with brine, dry over Na2SO4. Separate organic layer, wash with brine, dry over Na2SO4. Filter through Celite®.->Separate organic layer, wash with brine, dry over Na2SO4. Concentrate and purify by column chromatography. Concentrate and purify by column chromatography. Separate organic layer, wash with brine, dry over Na2SO4.->Concentrate and purify by column chromatography.

Caption: Experimental workflow for the Stille coupling.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add tributyl(vinyl)stannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.[3][7] Stir this two-phase mixture vigorously for at least 2 hours.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-vinyl-2,3-dimethoxypyridine.

Protocol 2: Stille Coupling of this compound with a Heteroaryl Stannane

This protocol outlines the synthesis of 5-(thiophen-2-yl)-2,3-dimethoxypyridine.

Materials:

  • This compound (1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Saturated aqueous solution of potassium fluoride (KF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Add 2-(tributylstannyl)thiophene to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours, monitoring the reaction's progress.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous KF solution, stirring vigorously for at least 2 hours.

  • Filter the mixture through Celite®, washing with ethyl acetate.

  • Wash the organic phase sequentially with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 5-(thiophen-2-yl)-2,3-dimethoxypyridine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed.[7] Use a fresh bottle of catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Presence of oxygenThoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.[7]
Difficulty in Removing Tin Byproducts Incomplete precipitation with KFIncrease the stirring time with the aqueous KF solution.[7] Consider alternative work-up procedures, such as treatment with DBU/I₂.

Conclusion

The Stille cross-coupling reaction is a highly effective and reliable method for the functionalization of this compound. The operational simplicity, mild reaction conditions, and broad functional group tolerance make it a powerful tool in the synthesis of novel pyridine derivatives for drug discovery and materials science. By following the protocols and guidelines outlined in this application note, researchers can confidently and successfully employ this valuable transformation in their synthetic endeavors.

References

Strategic Functionalization of the Pyridine Core: High-Yield Synthesis of 5-Substituted-2,3-dimethoxypyridines via Iodine-Metal Exchange

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

The substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[1][2][3] This application note provides a detailed protocol for the efficient and regioselective functionalization of 5-iodo-2,3-dimethoxypyridine. The methodology leverages a rapid and clean iodine-lithium exchange reaction to generate a highly reactive organolithium intermediate, which is subsequently trapped in situ with a diverse range of electrophiles. This robust protocol offers a reliable pathway to novel 5-substituted-2,3-dimethoxypyridine building blocks, which are of significant interest for the construction of compound libraries in drug discovery programs.[4][5]

Introduction and Scientific Rationale

The pyridine ring is a privileged pharmacophore due to its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2][3] Specifically, multi-substituted pyridines, such as those bearing methoxy groups, are integral components of numerous biologically active molecules.[6][7] The challenge often lies in the regioselective introduction of functionality onto the pyridine core.

Direct C-H activation or ortho-lithiation (DoM) is a powerful strategy, but regioselectivity can be complex, often dictated by the cumulative directing effects of existing substituents.[8][9] An alternative and often more precise method is the metal-halogen exchange, which offers a predictable and high-yielding route to a specific organometallic intermediate.[10] The iodine-lithium exchange is particularly advantageous due to its extremely fast reaction rate, even at cryogenic temperatures, typically outcompeting other potential pathways like C-H deprotonation or nucleophilic addition of the organolithium reagent to the pyridine ring.[10][11][12]

This guide focuses on the this compound substrate. The iodine at the C-5 position serves as a synthetic handle for regioselective lithiation. The subsequent quenching of the generated 5-lithiated pyridine with various electrophiles provides a versatile and direct entry into a wide array of functionalized derivatives that would be difficult to access through other means.[8]

Reaction Mechanism and Key Parameters

The core of this methodology is a two-step, one-pot sequence:

  • Iodine-Lithium Exchange: Treatment of this compound with an alkyllithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent at -78 °C. This rapidly and irreversibly exchanges the iodine atom for a lithium atom.

  • Electrophilic Quench: The resulting highly nucleophilic 2,3-dimethoxy-5-lithiopyridine intermediate is not isolated but is immediately reacted (in situ) with an electrophile to form a new carbon-carbon or carbon-heteroatom bond at the C-5 position.[13][14]

Causality Behind Experimental Choices:

  • Lithiating Agent: n-Butyllithium is the reagent of choice. Its primary role is not as a base to deprotonate the ring, but as the source of the organolithium for the halogen-metal exchange. The rate of I > Br > Cl for this exchange, making iodides ideal substrates.[10]

  • Temperature (-78 °C): This is critical. The 5-lithiopyridine intermediate is thermally unstable. Furthermore, low temperatures prevent side reactions such as the nucleophilic addition of n-BuLi to the electron-deficient pyridine ring.[8][9]

  • Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be oven- or flame-dried, and all solvents must be rigorously anhydrous and deoxygenated. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

G Substrate This compound sub_invis Substrate->sub_invis nBuLi n-Butyllithium (n-BuLi) nBuLi->sub_invis Intermediate 2,3-Dimethoxy-5-lithiopyridine (Reactive Intermediate) int_invis Intermediate->int_invis Byproduct n-Butyl Iodide (n-BuI) Electrophile Electrophile (E+) Electrophile->int_invis Product 5-Substituted-2,3-dimethoxypyridine sub_invis->Intermediate I/Li Exchange THF, -78 °C sub_invis->Byproduct int_invis->Product Electrophilic Quench

Figure 1: Mechanism of Iodine-Lithium exchange and subsequent electrophilic quench.

Detailed Experimental Protocols

3.1. General Considerations & Safety

  • Inert Atmosphere: All reactions must be performed under a positive pressure of dry Argon or Nitrogen using standard Schlenk line or glovebox techniques.

  • Glassware: All glassware must be thoroughly dried in an oven (≥120 °C) for several hours and allowed to cool in a desiccator or under an inert atmosphere immediately before use.

  • Solvents: Anhydrous solvents are essential. Use freshly distilled THF from sodium/benzophenone or purchase high-quality anhydrous solvent packaged under an inert atmosphere.

  • Reagent Handling: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care using gas-tight syringes. Work in a fume hood and have appropriate quenching agents (e.g., dry sand, isopropanol) readily available. The concentration of commercial n-BuLi solutions should be determined by titration prior to use.

3.2. Protocol 1: Generation of 2,3-Dimethoxy-5-lithiopyridine

This protocol describes the formation of the key lithiated intermediate, which is then used directly in the functionalization steps described in Section 3.3.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration relative to the substrate).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the lithiated species is typically very rapid. The solution is now ready for the addition of an electrophile.

3.3. Protocol 2: Functionalization via Electrophilic Quench

The following are representative protocols for quenching the lithiated intermediate with different classes of electrophiles.

A. Synthesis of 2,3-Dimethoxy-5-formylpyridine (via DMF quench)

  • To the solution of 2,3-dimethoxy-5-lithiopyridine prepared in Protocol 3.2, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target aldehyde.

B. Synthesis of 5-Benzyl-2,3-dimethoxypyridine (via Benzyl Bromide quench)

  • To the solution of 2,3-dimethoxy-5-lithiopyridine prepared in Protocol 3.2, add benzyl bromide (1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 30 minutes, then slowly allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the benzylated product.

C. Synthesis of 2,3-Dimethoxypyridine-5-boronic acid pinacol ester (via Borylation)

  • To the solution of 2,3-dimethoxy-5-lithiopyridine prepared in Protocol 3.2, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting boronic ester can often be used in subsequent reactions (e.g., Suzuki coupling) with minimal purification, or it can be purified by chromatography.

Experimental Workflow and Data Summary

G A Setup & Inerting (Flame-dried flask under Ar/N₂) B Add Substrate & Solvent (this compound in dry THF) A->B C Cool to -78 °C (Dry ice / Acetone bath) B->C D Lithiation (Add n-BuLi dropwise, stir 30 min) C->D E Electrophilic Quench (Add Electrophile (E+) at -78 °C) D->E F Warm & Stir (Allow to warm to RT) E->F G Aqueous Workup (Quench with sat. aq. NH₄Cl or H₂O) F->G H Extraction & Drying G->H I Purification (Column Chromatography) H->I J Characterized Product I->J

Figure 2: General experimental workflow for the lithiation and functionalization protocol.

Table 1: Representative Functionalizations of this compound

EntryElectrophile (Reagent)ProductTypical Yield (%)
1DMF2,3-Dimethoxy-5-formylpyridine75-85
2Benzyl Bromide5-Benzyl-2,3-dimethoxypyridine70-80
3i-PrO-Bpin2,3-Dimethoxypyridine-5-boronic acid pinacol ester80-90
4CO₂ (Dry Ice)2,3-Dimethoxypyridine-5-carboxylic acid80-95
5I₂This compound (Deutero-labeling studies)>90

Troubleshooting and Field-Proven Insights

  • Problem: Low or no yield of the desired product.

    • Probable Cause 1: Water Contamination. The most common failure mode. Ensure all glassware is scrupulously dried and solvents are anhydrous.

    • Probable Cause 2: Inactive n-BuLi. The molarity of n-BuLi solutions can decrease over time. Titrate the solution before use (e.g., with diphenylacetic acid) to determine its exact concentration.

    • Probable Cause 3: Temperature Fluctuation. If the temperature rises above -60 °C during n-BuLi addition, competing side reactions can occur. Maintain a consistent -78 °C bath.

  • Problem: The major product is 2,3-dimethoxypyridine (protonated starting material).

    • Probable Cause: The lithiated intermediate was quenched by an adventitious proton source before the electrophile could react. This could be trace water, or the electrophile itself may have an acidic proton. Ensure the electrophile is also anhydrous.

  • Insight on "Turbo-Grignard" Reagents: For substrates sensitive to strong bases like n-BuLi, an alternative is to perform a halogen-magnesium exchange using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl.[15][16][17] This can sometimes offer improved chemoselectivity and functional group tolerance.

Conclusion

The iodine-lithium exchange on this compound is a powerful and highly reliable method for the regioselective synthesis of C-5 functionalized pyridines. The protocol is robust, high-yielding, and tolerant of a wide variety of electrophiles, making it an invaluable tool for medicinal chemists and drug development professionals. By following the detailed procedures and adhering to strict anhydrous techniques, researchers can efficiently generate diverse libraries of novel pyridine-based compounds for biological screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 5-Iodo-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of this specific transformation. The electron-rich nature of the 2,3-dimethoxypyridine ring presents unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?

A1: Low yields with this substrate are often traced back to a few key issues stemming from its electronic properties. The two methoxy groups make the pyridine ring electron-rich, which can impede the oxidative addition step of the catalytic cycle.[1] Here’s a breakdown of common culprits:

  • Ineffective Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich substrate.[2]

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[3]

  • Suboptimal Base and Solvent: The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[2][4]

  • Boronic Acid Instability: Boronic acids, especially heteroaryl ones, can be prone to decomposition through protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[5]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[5][6]

Q2: How do I select the optimal palladium catalyst and ligand for coupling with an electron-rich iodopyridine?

A2: For challenging, electron-rich substrates like this compound, the catalyst system must be robust enough to facilitate the oxidative addition step. This is typically achieved by using bulky and electron-rich phosphine ligands.[2]

  • Bulky, Electron-Rich Phosphine Ligands: These ligands promote both oxidative addition and the final reductive elimination step. The Buchwald biaryl phosphine ligands are considered the industry standard for such transformations. Ligands like SPhos and XPhos are particularly effective.[2][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium and can be highly effective for challenging couplings.[2]

  • Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[8]

Catalyst/Ligand CombinationKey Features & Recommendations
Pd(OAc)₂ / SPhos A highly active and versatile system for electron-rich heteroaryl halides.[7][9]
Pd₂(dba)₃ / XPhos Excellent for sterically hindered and electron-rich substrates.
PdCl₂(dppf) A reliable catalyst, though may require higher temperatures for this substrate.[10]
[Pd(allyl)Cl]₂ / NHC Ligand Offers high stability and activity, particularly for aryl chlorides, but also effective for iodides.
Q3: I'm observing significant homocoupling of my boronic acid. How can I prevent this side reaction?

A3: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction often promoted by the presence of oxygen.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[5]

To minimize this:

  • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture. Common methods include multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes).[3][11]

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas throughout the entire process.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) initially present.[12]

Q4: What is the best base and solvent combination for the Suzuki coupling of this compound?

A4: The choice of base and solvent is critical for ensuring efficient transmetalation and maintaining the solubility of all reaction components.

Bases: For challenging couplings, stronger, non-nucleophilic bases are often preferred.[2]

  • Potassium Phosphate (K₃PO₄): A strong and effective base, often used in challenging Suzuki couplings.[2][4] It's crucial to use finely ground K₃PO₄ to ensure good reactivity, and sometimes the addition of a small amount of water is necessary for anhydrous reactions with this base.[1]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents, though it is more expensive.[2][3]

  • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but may require higher temperatures or longer reaction times.[10][11]

Solvents: Aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.

  • 1,4-Dioxane/Water: A very common and effective solvent system for Suzuki couplings.[4][13][14]

  • Toluene/Water: Another widely used biphasic system.[10][11]

  • THF/Water: A good alternative, particularly for reactions at moderate temperatures.[9][11]

  • DMF: Can be useful for improving the solubility of certain starting materials, but can also lead to side reactions at high temperatures.[3][4]

Q5: I suspect my boronic acid is decomposing during the reaction (protodeboronation). What can I do to mitigate this?

A5: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids and under aqueous basic conditions.[3][5]

Here are some strategies to minimize protodeboronation:

  • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and can slowly hydrolyze in situ to release the active boronic acid, minimizing its concentration and thus decomposition.[5][15]

  • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are also more stable than boronic acids and release the boronic acid slowly under the reaction conditions.[16][17]

  • Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Using anhydrous solvents and finely ground, dry base can be advantageous.[2]

  • Optimize Base: Strong bases, particularly hydroxides, can accelerate protodeboronation. Consider using carbonates or phosphates.[2]

Experimental Protocols & Visual Guides

General Protocol for Suzuki Coupling of this compound

This is a generalized starting point and may require optimization for your specific boronic acid.

Reaction Setup:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.2–1.5 eq.), and finely ground potassium phosphate (K₃PO₄) (2.0–3.0 eq.).[3][14]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[18]

Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2][10]

Solvent Addition and Degassing:

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[14]

  • Sparge the resulting mixture with the inert gas for an additional 15-20 minutes.[14]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2][14]

  • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).[3]

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography.[14]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or No Reaction CheckCatalyst Is the catalyst system optimal for an electron-rich substrate? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst NoCatalyst No CheckCatalyst->NoCatalyst CheckDegassing Was the reaction thoroughly degassed? YesCatalyst->CheckDegassing SwitchLigand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a precatalyst. NoCatalyst->SwitchLigand YesDegassing Yes CheckDegassing->YesDegassing NoDegassing No CheckDegassing->NoDegassing CheckBaseSolvent Is the base/solvent combination appropriate? YesDegassing->CheckBaseSolvent ImproveDegassing Improve degassing procedure (freeze-pump-thaw or extended sparging). NoDegassing->ImproveDegassing YesBaseSolvent Yes CheckBaseSolvent->YesBaseSolvent NoBaseSolvent No CheckBaseSolvent->NoBaseSolvent CheckBoron Is protodeboronation suspected? YesBaseSolvent->CheckBoron OptimizeBaseSolvent Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvent systems. NoBaseSolvent->OptimizeBaseSolvent YesBoron Yes CheckBoron->YesBoron NoBoron No CheckBoron->NoBoron UseStableBoron Use a more stable boronic ester (Bpin, MIDA) or a trifluoroborate salt. YesBoron->UseStableBoron ConsiderTemp Consider increasing temperature or reaction time. NoBoron->ConsiderTemp

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-iodo-2,3-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

The amination of this compound presents a unique set of challenges due to the electronic and steric nature of the substrate. The electron-rich pyridine ring, coupled with the presence of two coordinating methoxy groups adjacent to the pyridine nitrogen, can influence catalyst activity and lead to specific side reactions. This guide addresses these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect with this compound?

A1: The primary side reactions of concern are hydrodeiodination and catalyst inhibition . A less common but potential side reaction is demethylation of the methoxy groups under harsh conditions.

  • Hydrodeiodination: This is the reduction of the C-I bond, replacing the iodine with a hydrogen atom to form 2,3-dimethoxypyridine. This side reaction is often competitive with the desired amination and can be promoted by factors such as high temperatures, certain bases, and suboptimal ligand choice.[1] The mechanism can involve β-hydride elimination from the amine or palladium-hydride species generated in situ.

  • Catalyst Inhibition: The pyridine nitrogen, particularly when flanked by two electron-donating methoxy groups, can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive or less active catalyst species, effectively sequestering the palladium and slowing down or halting the catalytic cycle. Aryl iodides, in general, can also contribute to catalyst inhibition through the formation of palladium iodide dimers, which are often less reactive.[2][3]

  • Demethylation (Ether Cleavage): While less common under standard Buchwald-Hartwig conditions, the use of very strong bases, high temperatures, and prolonged reaction times could potentially lead to the cleavage of one or both methyl ethers, resulting in hydroxypyridine byproducts. This is a consideration, especially during reaction optimization if mass balance is poor and unexpected polar byproducts are observed.

Q2: My reaction is sluggish or stalls completely. What is the likely cause and how can I fix it?

A2: A stalled reaction is often due to catalyst inhibition or deactivation. The electron-rich nature of the 2,3-dimethoxypyridine core and the coordinating ability of the pyridine nitrogen are primary suspects.

Troubleshooting Workflow: Stalled Reaction

G Stalled Stalled Reaction: Low Conversion Inhibition Suspect Catalyst Inhibition/Deactivation Stalled->Inhibition Ligand Screen Ligands: - Increase steric bulk (e.g., XPhos, RuPhos) - Use electron-rich biarylphosphines Inhibition->Ligand Primary Action Base Evaluate Base: - Switch to a weaker base (e.g., K3PO4, Cs2CO3) - Ensure base is finely ground and anhydrous Inhibition->Base Secondary Action Solvent Change Solvent: - Use a less coordinating solvent (e.g., Toluene, Dioxane) - Ensure solvent is rigorously degassed Inhibition->Solvent Temp Optimize Temperature: - Lower temperature to reduce catalyst decomposition - Gradually increase if reaction is slow Inhibition->Temp Precatalyst Use a Pre-catalyst: - G3 or G4 precatalysts for reliable Pd(0) formation Ligand->Precatalyst G High_HDI High Hydrodeiodination (2,3-dimethoxypyridine byproduct) Ligand Switch to Bulky Ligands: - XPhos, RuPhos, or other biarylphosphines - Promotes reductive elimination over β-hydride elimination High_HDI->Ligand Most effective Temp Lower Reaction Temperature: - Hydrodeiodination pathways can have a higher activation energy High_HDI->Temp Base Use Weaker Base: - K3PO4 or Cs2CO3 may disfavor formation of Pd-H species High_HDI->Base Amine_Eq Adjust Amine Stoichiometry: - Avoid large excess of amine High_HDI->Amine_Eq

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2,3-dimethoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, building block. Pyridine-containing substrates are notorious for their ability to complicate otherwise robust cross-coupling methodologies. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues, ensuring your research proceeds efficiently.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working. What is the most likely cause?

A1: The most common point of failure when using pyridyl halides is catalyst poisoning or inhibition. The nitrogen lone pair on the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1][2] This prevents the catalyst from participating in the desired oxidative addition/reductive elimination cycle. Other potential issues include catalyst decomposition (often indicated by the formation of palladium black), impurities in the starting material, or suboptimal reaction conditions (ligand, base, solvent).

Q2: How do the two methoxy groups on the pyridine ring influence the reaction?

A2: The two methoxy groups are electron-donating, which increases the electron density of the pyridine ring. This makes the carbon at the site of iodine substitution more electron-rich, which can slow down the rate-limiting oxidative addition step of the catalytic cycle.[3] Furthermore, the presence of a methoxy group ortho to the nitrogen can subtly influence its coordination properties. While the primary issue remains the pyridine nitrogen's basicity, these electronic effects add another layer of complexity that must be addressed through careful selection of an electron-rich and sterically demanding ligand to promote the desired catalytic turnover.

Q3: What is the visual evidence of catalyst poisoning or decomposition?

A3: A classic sign of catastrophic catalyst decomposition is the rapid formation of a black precipitate, known as "palladium black".[4] This indicates that the Pd(0) catalyst has aggregated and fallen out of the solution, rendering it inactive. However, catalyst poisoning by the pyridine substrate is often more insidious and may not have an obvious visual cue other than a lack of product formation. The reaction mixture might maintain its initial color while the starting materials remain unconsumed, even after prolonged heating.

Q4: Which general catalyst systems are recommended as a starting point for this compound?

A4: For challenging substrates like electron-rich pyridyl halides, robust catalyst systems are required. It is highly recommended to move beyond traditional catalysts like Pd(PPh₃)₄. Instead, start with a combination of a palladium precatalyst and a specialized ligand. Excellent starting points include:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂. These are common Pd(0) and Pd(II) precatalysts, respectively.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are often essential for success.[2][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5] The steric bulk of these ligands helps to create a coordination sphere around the palladium that discourages pyridine binding while promoting the key steps of the catalytic cycle.

Troubleshooting Guide: From Diagnosis to Solution

This section is organized by common experimental observations to help you diagnose the underlying problem and implement a targeted solution.

Problem 1: Low to No Conversion of Starting Material with No Catalyst Decomposition

This is the classic symptom of catalyst inhibition by the pyridine nitrogen. The catalyst is present in the solution but is trapped in an inactive state.

The pyridine nitrogen acts as a strong Lewis base, coordinating to the electron-deficient palladium center. This can lead to the formation of stable [LₙPd(Pyridine)ₘ] complexes that are reluctant to enter the catalytic cycle.

catalyst_poisoning Active_Catalyst Active L-Pd(0) Catalyst Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Poisoned_Complex Inactive [L-Pd(Pyridine)] Complex (Off-Cycle) Active_Catalyst->Poisoned_Complex Strong Coordination (Poisoning Pathway) Pyridine This compound (Substrate) Pyridine->Catalytic_Cycle Pyridine->Poisoned_Complex Catalytic_Cycle->Active_Catalyst Reductive Elimination

Caption: Mechanism of catalyst poisoning by a pyridine substrate.

Solution 1: Employ a Sterically Hindered, Electron-Rich Ligand

The most effective strategy is to use a ligand that can outcompete the pyridine for coordination to the palladium center and sterically disfavor the formation of an inhibited complex.

Ligand TypeExamplesKey AdvantagesTypical Loading (mol%)
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically bulky; accelerates oxidative addition and reductive elimination.[2][6]1.1 - 1.5 (Ligand:Pd ratio)
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, increasing catalyst longevity.[5]1.1 - 2.0 (Ligand:Pd ratio)
Bidentate Phosphines Xantphos, dppfCan provide greater catalyst stability, but may be less active for challenging substrates.[2][7]1.1 - 1.2 (Ligand:Pd ratio)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester partner (1.2–1.5 eq), and a finely ground base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2.2-5.5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 10:1, or Toluene) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS.

Problem 2: Rapid Formation of Palladium Black

This indicates that your active Pd(0) catalyst is unstable under the reaction conditions and is aggregating into an inactive bulk metal.

  • Presence of Oxygen: Trace oxygen can oxidize the Pd(0) catalyst and ligands, leading to decomposition.

    • Solution: Ensure all solvents are rigorously degassed (freeze-pump-thaw is ideal, but sparging with argon for 30-60 minutes is often sufficient). Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[4]

  • High Temperature: While heat is often required, excessive temperatures can accelerate decomposition pathways.

    • Solution: Screen lower temperatures (e.g., start at 80 °C). A more active catalyst system (see Problem 1) may allow the reaction to proceed efficiently at a milder temperature.

  • Impurities in Starting Materials: Commercially available reagents can contain impurities that are known catalyst poisons. Elemental sulfur, for instance, is a notorious poison for palladium.[8]

    • Solution: If you suspect impurities, purify the this compound.

Protocol 2: Purification of this compound

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Pass the solution through a short plug of silica gel to remove baseline impurities.

  • If sulfur-containing impurities are suspected, a recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

  • Alternatively, treating a solution of the substrate with activated carbon can help adsorb certain poisons.[8]

  • Thoroughly dry the purified material under high vacuum before use.

Problem 3: Significant Dehalogenation or Homocoupling Side Products

Observing these side products indicates that while the catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.

  • Dehalogenation (Iodine replaced by Hydrogen): This often arises from the formation of a palladium-hydride (Pd-H) species, which can be generated from the base and trace water or other protic sources.[9]

    • Solution: Switch to a non-hydroxide, anhydrous base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure solvents are anhydrous if running under anhydrous conditions.

  • Homocoupling of Boronic Acid Partner: This side reaction is often promoted by the presence of oxygen.

    • Solution: This reinforces the critical need for rigorous degassing and maintaining an inert atmosphere.[10] Using a slight excess (1.1-1.2 eq) of the boronic acid can sometimes be a pragmatic approach if minor homocoupling is unavoidable.

Systematic Troubleshooting Workflow

When a reaction fails, a logical, stepwise approach to optimization is crucial. Avoid changing multiple variables simultaneously.

troubleshooting_workflow Start Reaction Fails: Low/No Yield Check_Inert Step 1: Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Purity Step 2: Check Reagent Purity (Purify SM if needed) Check_Inert->Check_Purity If problem persists Screen_Ligand Step 3: Screen Ligands (e.g., SPhos, XPhos) Check_Purity->Screen_Ligand If problem persists Screen_Base Step 4: Screen Bases (K₃PO₄, Cs₂CO₃) Screen_Ligand->Screen_Base If problem persists Screen_Solvent Step 5: Screen Solvents (Dioxane, Toluene, 2-MeTHF) Screen_Base->Screen_Solvent If problem persists Success Reaction Successful Screen_Solvent->Success Optimization Complete

Caption: A stepwise workflow for troubleshooting failed cross-coupling reactions.

By systematically addressing the unique challenges posed by this compound—namely, the potent coordinating ability of its pyridine nitrogen—researchers can successfully employ this valuable building block in a wide array of cross-coupling transformations.

References

Technical Support Center: Purification of Products from 5-Iodo-2,3-dimethoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of reaction products derived from 5-iodo-2,3-dimethoxypyridine. Given its utility as a versatile building block in cross-coupling reactions, effective purification is critical for obtaining high-purity intermediates for subsequent synthetic steps.[1]

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the purification of substituted 2,3-dimethoxypyridine derivatives.

Q1: Why does my pyridine-containing product show significant tailing on a standard silica gel TLC plate?

A1: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[2][3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong interaction leads to a non-uniform elution front, resulting in a "tailing" spot on TLC and broad peaks during column chromatography.

Q2: I've removed the reaction solvent, but I still have a persistent pyridine-like smell. How can I remove residual pyridine used as a solvent or base?

A2: Residual pyridine can be effectively removed during aqueous work-up by washing the organic layer with a mild acidic solution, such as 1M HCl, 5-10% aqueous citric acid, or a 10-15% aqueous copper (II) sulfate solution.[4][5] The acid protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[4] Similarly, copper sulfate forms a water-soluble coordination complex with pyridine.[4][5]

Q3: My reaction involves a palladium catalyst. What is the best way to remove the residual palladium during work-up?

A3: After the reaction, the mixture can be cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite®.[6] This will remove a significant portion of the precipitated palladium catalyst and inorganic salts. For Buchwald-Hartwig reactions, this filtration step is a standard part of the work-up procedure.[6] Further purification via column chromatography is typically required to remove all traces.

Q4: What are the best general-purpose stains for visualizing my 2,3-dimethoxypyridine product and the iodo-starting material on a TLC plate?

A4:

  • UV Light (254 nm): Both the starting material and many aromatic products will be UV-active, appearing as dark spots on a fluorescent green background.[7] This is the first, non-destructive method to try.

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized.[8][9] It will react with many functional groups, appearing as yellow spots on a purple background.

  • Iodine: An iodine chamber is a classic and effective method. Iodine vapor has a high affinity for aromatic and unsaturated compounds, staining them a yellowish-brown color.[7][8][10]

Troubleshooting and In-Depth Purification Guides

This section provides structured guidance for overcoming specific challenges encountered during the purification of products from reactions with this compound.

Issue 1: Co-elution of Product with Unreacted this compound

Causality: Incomplete reactions are a common source of purification difficulty. The starting material, this compound, may have a polarity very similar to the desired product, especially if the coupled group is non-polar (e.g., in a Suzuki coupling with phenylboronic acid). This can lead to overlapping spots on TLC and co-elution during column chromatography.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Co-elution with Starting Material start Problem: Product contaminated with starting material (SM) check_rxn Step 1: Confirm Reaction Completion Monitor via TLC/LC-MS to ensure SM is consumed. start->check_rxn optimize_chrom Step 2: Optimize Chromatography Is the Rf difference (ΔRf) between product and SM > 0.1? check_rxn->optimize_chrom yes_chrom Proceed with careful flash chromatography. Use a shallow gradient. optimize_chrom->yes_chrom Yes no_chrom No, ΔRf is too small. optimize_chrom->no_chrom No change_solvent Step 3: Modify Eluent System Test different solvent systems (e.g., DCM/Methanol, Toluene/Acetone) to maximize ΔRf. no_chrom->change_solvent derivatize Step 4 (Advanced): Chemical Scavenging If chromatography fails, consider a selective reaction to remove residual SM (e.g., further coupling). change_solvent->derivatize

Caption: Workflow for resolving product and starting material co-elution.

Issue 2: Persistent Tailing and Poor Separation During Column Chromatography

Causality: The basicity of the pyridine nitrogen is the most common reason for poor chromatographic performance on silica gel.[3] This leads to broad, tailing peaks, which reduces resolution and can result in cross-contamination of fractions.

Solution: Mobile Phase Modification

The most effective solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase.

Experimental Protocol: Optimized Flash Chromatography for Pyridine Derivatives

  • Develop a TLC Solvent System: Identify a primary solvent system (e.g., Hexanes/Ethyl Acetate) that provides a target Rf value of approximately 0.25-0.35 for your desired product.[11]

  • Add a Basic Modifier: To the chosen solvent system, add a small amount of a basic modifier. The most common choice is triethylamine (TEA) at a concentration of 0.1-1% by volume.[12]

    • Example: If your eluent is 70:30 Hexanes/Ethyl Acetate, prepare a solution of 700 mL Hexanes, 300 mL Ethyl Acetate, and 1-10 mL of triethylamine.

  • Equilibrate the Column: When packing your column, use the modified eluent. Ensure the column is thoroughly flushed with the basic mobile phase before loading your sample. This "pre-treats" the silica, deactivating the acidic silanol sites.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the column with the modified eluent. The peaks should be significantly sharper and less prone to tailing.

Parameter Standard Silica Chromatography Modified (TEA) Chromatography
Peak Shape Broad, TailingSharp, Symmetrical[3]
Resolution Often poorSignificantly improved
Cause of Tailing Acid-base interaction with silica[3]Silanol sites are masked by TEA[3]
Modifier None0.1-1% Triethylamine[12]
Issue 3: Product is a Sticky Oil or Fails to Crystallize

Causality: The presence of residual solvents, catalyst byproducts, or other minor impurities can inhibit crystallization and result in the product isolating as an oil. The dimethoxy substituents on the pyridine ring can also lower the melting point compared to less substituted analogs.

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure all volatile solvents have been removed by placing the sample under high vacuum for several hours, sometimes with gentle heating. Co-evaporation with a solvent like toluene can help remove trace amounts of other solvents.[4]

  • Trituration: If the oil is viscous, attempt trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. Impurities may dissolve in the solvent, while the pure product may solidify.

  • Recrystallization Screening: Attempt recrystallization from a variety of solvent systems. A good starting point is a binary system where the product is soluble in one solvent (e.g., ethyl acetate, DCM, or methanol) and insoluble in the other (e.g., hexanes or water). Dissolve the oil in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity appears, then allow it to cool slowly.

General Purification Workflow for Cross-Coupling Reactions

The following workflow is a robust starting point for the work-up and purification of products from Suzuki, Sonogashira, or Buchwald-Hartwig reactions involving this compound.

cluster_1 General Purification Workflow start Reaction Completion (Confirmed by TLC/LC-MS) step1 Step 1: Quench & Filter Cool to RT. Dilute with EtOAc. Filter through Celite® to remove Pd catalyst and salts. start->step1 step2 Step 2: Aqueous Work-up Transfer filtrate to separatory funnel. Wash with H₂O, then brine. step1->step2 step3 Step 3: Dry & Concentrate Dry organic layer (e.g., Na₂SO₄). Filter and concentrate under reduced pressure. step2->step3 step4 Step 4: Column Chromatography Purify crude material on silica gel. Use eluent with 0.1-1% TEA to prevent tailing. step3->step4 step5 Step 5: Final Product Isolation Combine pure fractions. Concentrate solvent. Dry under high vacuum. step4->step5

Caption: Standard workflow for purifying cross-coupling reaction products.

This guide is intended to provide a strong foundation for tackling the purification challenges associated with this compound derivatives. As with all chemical procedures, individual results may vary, and optimization for each specific product is encouraged.

References

Overcoming low reactivity of 5-Iodo-2,3-dimethoxypyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-N Coupling with 5-Iodo-2,3-dimethoxypyridine

Welcome to the technical support center for navigating the challenges of C-N cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this notoriously unreactive substrate. Here, we dissect the underlying scientific principles of its low reactivity and provide actionable, field-tested troubleshooting strategies and optimized protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Before diving into troubleshooting, it's crucial to understand why this particular substrate is so challenging.

Q1: What makes this compound a "difficult" substrate for C-N coupling reactions like the Buchwald-Hartwig amination?

A1: The low reactivity of this compound is due to a combination of unfavorable electronic and coordination effects:

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient.[1] However, the two methoxy groups (-OCH₃) at the C2 and C3 positions are strong electron-donating groups. Their cumulative effect increases the electron density of the aromatic ring, making the crucial oxidative addition step of the palladium catalyst to the C-I bond significantly slower. This step is often the rate-limiting phase of the catalytic cycle.[2]

  • Catalyst Inhibition (Poisoning): The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[3] This coordination can sequester the active catalyst, forming a stable, off-cycle complex that prevents it from participating in the desired C-N bond formation, a phenomenon known as catalyst poisoning.[3][4] Heteroatom-containing compounds are well-known to complicate coupling reactions due to this competitive coordination.[5]

Q2: What are the most common failure modes observed when attempting to couple this substrate?

A2: Researchers typically encounter one or more of the following issues:

  • No Reaction: The most common outcome is the recovery of unreacted starting materials, indicating a failure to initiate the catalytic cycle.

  • Low Yield: The reaction proceeds very slowly or stalls, resulting in poor conversion to the desired product.[6]

  • Dehalogenation: A significant side reaction is the reduction of the C-I bond to a C-H bond, yielding 2,3-dimethoxypyridine. This can occur via a competing β-hydride elimination pathway.[2][7]

  • Homocoupling: Formation of biaryl or bipyridyl side products can occur, especially in Ullmann-type reactions.[8]

Visualizing the Challenge: Factors Inhibiting Reactivity

The following diagram illustrates the primary obstacles that must be overcome for a successful coupling reaction.

cluster_substrate This compound cluster_catalyst Palladium Catalyst cluster_issues Reactivity Barriers S Pyridine Ring (Electron Deficient) Poisoning Catalyst Poisoning (N-Pd Coordination) S->Poisoning Pyridine N Lone Pair Deactivation Electronic Deactivation (Slow Oxidative Addition) S->Deactivation Increases Ring e⁻ Density MeO1 C2-Methoxy Group (Electron Donating) MeO1->S +R Effect MeO2 C3-Methoxy Group (Electron Donating) MeO2->S +R Effect Iodo C5-Iodo (Leaving Group) Pd Active Pd(0) Species Poisoning->Pd Inhibits Cycle Deactivation->Pd

Caption: Key factors hindering the C-N coupling of this compound.

Troubleshooting and Optimization Guide

This section provides a systematic approach to overcoming the challenges identified above.

Problem: My reaction shows no conversion, and I only recover starting materials.

This is the most frequent issue and points to a failure in catalyst activation or the initial oxidative addition step.

Solution 1: Re-evaluate Your Catalyst and Ligand System

Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphine ligands are often insufficient for this substrate. You need a highly active, sterically demanding, and electron-rich system.

  • Switch to a Precatalyst: Modern Buchwald-Hartwig precatalysts (G2, G3, G4) are air- and moisture-stable complexes that rapidly and reliably generate the active LPd(0) species in solution.[9][10][11] This avoids issues with inefficient in situ catalyst formation. The G3 precatalysts, with their non-coordinating methanesulfonate anion, are particularly versatile for challenging substrates.[9][10]

  • Select an Advanced Ligand: The choice of phosphine ligand is critical. For electron-rich heteroaryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are required to promote the difficult oxidative addition and the final reductive elimination steps.[2][12]

Table 1: Recommended Catalyst Systems for Difficult C-N Couplings

Ligand NamePrecatalyst GenerationKey Features & Rationale
XPhos G2, G3Highly effective for heteroaryl halides.[12] Its steric bulk facilitates reductive elimination.
RuPhos G2, G3Excellent for a wide range of amines, including primary and secondary amines.
tBuBrettPhos G3Extremely bulky and electron-rich, designed for particularly challenging substrates, including amides.[11][13]
Josiphos (CyPF-tBu) (Use with Pd(OAc)₂)A ferrocene-based ligand shown to be effective for coupling primary amines with heteroaryl chlorides.[12]

Solution 2: Optimize the Base and Solvent

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is often the most effective base as it permits the highest reaction rates.[13] However, it is incompatible with base-sensitive functional groups like esters or nitriles. For such cases, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent, milder alternatives that provide good functional group tolerance.[13][14]

  • Solvent Choice: Anhydrous, polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[15] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[14][15]

Problem: My reaction is sluggish and gives low yields (<40%).

This suggests your chosen conditions are suboptimal and the catalytic turnover is poor.

Solution 1: Increase Reaction Temperature

Challenging couplings often require more thermal energy. If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C. Monitor for potential degradation of starting materials or product at higher temperatures.[14]

Solution 2: Consider a Copper-Catalyzed Ullmann Condensation

For certain amine partners, a classical Ullmann reaction may be more effective. While these reactions often require higher temperatures (100-200 °C), modern ligand-accelerated protocols have improved their scope and mildness.[16][17]

  • Catalyst/Ligand: A simple system of Copper(I) iodide (CuI) with a chelating ligand like N,N'-dimethylethylenediamine (DMEDA) or an amino acid (e.g., L-proline) can be effective.[18]

  • Base: A strong base like K₂CO₃ or K₃PO₄ is typically used.

  • Solvent: High-boiling polar solvents like DMF, DMSO, or NMP are common.

Solution 3: Follow a Systematic Troubleshooting Workflow

Use a logical progression to identify the limiting factor in your reaction.

Start Low Yield (<40%) Check_Catalyst Is Catalyst System Optimal? (G3 Precatalyst + Buchwald Ligand) Start->Check_Catalyst Upgrade_Catalyst Upgrade to XPhos Pd G3 or tBuBrettPhos Pd G3 Check_Catalyst->Upgrade_Catalyst No Check_Base Is Base Strong Enough? (e.g., NaOtBu) Check_Catalyst->Check_Base Yes Upgrade_Catalyst->Check_Base Switch_Base Switch to NaOtBu (if compatible) Check_Base->Switch_Base No Check_Temp Is Temperature High Enough? Check_Base->Check_Temp Yes Switch_Base->Check_Temp Increase_Temp Increase Temp to 100-110 °C Check_Temp->Increase_Temp No Consider_Ullmann Consider Alternative: Cu-catalyzed Ullmann Reaction Check_Temp->Consider_Ullmann Yes Increase_Temp->Consider_Ullmann Success Reaction Optimized Consider_Ullmann->Success

Caption: A logical workflow for troubleshooting low-yielding C-N coupling reactions.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Purging: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the secondary amine via syringe.

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2 hours). Reactions may require 12-24 hours for completion.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Self-Validation:

  • Always run a small-scale test reaction first.

  • Ensure the purity of all reagents; impurities, especially sulfur-containing compounds, can poison the catalyst.[19]

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

By understanding the fundamental challenges posed by this compound and applying these advanced, targeted strategies, researchers can successfully overcome its inherent low reactivity and achieve high yields in C-N coupling reactions.

References

Preventing homocoupling in Sonogashira reactions of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing Sonogashira cross-coupling reactions involving 5-iodo-2,3-dimethoxypyridine. This resource is tailored for researchers, scientists, and drug development professionals aiming to mitigate the common challenge of alkyne homocoupling (Glaser coupling) and achieve high yields of the desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may encounter during your experiments with this compound, providing direct solutions and the scientific rationale behind them.

Q1: My primary side-product is the dimer of my terminal alkyne. What are the main causes of this homocoupling?

A1: The formation of a butadiyne byproduct, known as Glaser coupling, is a frequent and undesirable side reaction in Sonogashira couplings.[1] This occurs when the terminal alkyne reacts with itself instead of with the this compound. The primary drivers for this side reaction are the copper(I) co-catalyst and the presence of oxygen.[1][2]

Key factors include:

  • Presence of Oxygen: Molecular oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the crucial step in the homocoupling pathway.[1][2] Therefore, the rigorous exclusion of air is critical.

  • Copper(I) Co-catalyst: While the copper co-catalyst is added to increase the reaction rate, it is the principal mediator of the homocoupling side reaction.[3][4]

  • High Copper Concentration: An excessive amount of the copper(I) salt can significantly accelerate the rate of homocoupling.[1]

  • Elevated Temperatures: In some cases, high reaction temperatures can favor the homocoupling pathway over the desired cross-coupling.[2]

  • Slow Cross-Coupling Rate: If the desired reaction between this compound and the alkyne is sluggish, the alkyne has a greater opportunity to homocouple.[2] This can be due to factors like an inactive palladium catalyst or the electron-rich nature of the pyridine substrate.

Q2: I'm still observing homocoupling even in my "copper-free" Sonogashira reaction. Why is this happening?

A2: While less frequent, homocoupling can persist in nominally "copper-free" conditions. This is often due to trace amounts of copper contamination in reagents, such as the palladium catalyst, or even on the surface of the glassware.[5] Even part-per-million levels of copper can be sufficient to catalyze this side reaction. In some instances, certain palladium complexes can also promote alkyne dimerization, although this pathway is generally less efficient than the copper-catalyzed route. To mitigate this, ensure the use of high-purity reagents and consider acid-washing your glassware.

Q3: How can I adapt my reaction conditions to effectively suppress homocoupling?

A3: Several effective strategies can be implemented to minimize or eliminate the formation of the Glaser byproduct. The optimal approach will depend on your specific substrates and available laboratory equipment.

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][3] This approach entirely removes the primary pathway for this side reaction.[6] Be aware that copper-free reactions may necessitate higher temperatures or more active palladium catalysts.[7]

  • Ensure Rigorously Anaerobic Conditions: Thoroughly degas all solvents and reagents.[2] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling a stream of inert gas (e.g., argon or nitrogen) through the liquids. It is crucial to maintain a positive pressure of inert gas throughout the entire reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[8][9]

  • Optimize Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly influence the reaction outcome. For electron-rich substrates like this compound, using bulky, electron-rich phosphine ligands can enhance the rate of the desired cross-coupling, thereby outcompeting the homocoupling side reaction.[5][10]

Frequently Asked Questions (FAQs)

Q4: What is the specific role of the copper co-catalyst in the Sonogashira reaction?

A4: The copper(I) salt, typically CuI, acts as a co-catalyst to increase the reaction rate.[3] It reacts with the terminal alkyne to form a copper(I) acetylide.[3] This copper acetylide is a more reactive species that facilitates the transmetalation step with the palladium complex in the catalytic cycle, ultimately leading to the formation of the desired product.[11]

Q5: What is the function of the amine base in the Sonogashira reaction?

A5: The amine base serves two primary functions. Firstly, it deprotonates the terminal alkyne, making it a more potent nucleophile.[12] Secondly, it neutralizes the hydrogen halide (e.g., HI) that is generated as a byproduct during the catalytic cycle.[8] Common amine bases include triethylamine, diisopropylamine, and piperidine.

Q6: Can I use a different palladium source for my reaction?

A6: Yes, various palladium sources can be employed. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[13] The choice of catalyst can impact the reaction's efficiency, and for challenging substrates, it may be beneficial to screen different palladium sources and ligands to identify the optimal system.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira cross-coupling cycle and the undesired Glaser homocoupling pathway.

G cluster_0 Sonogashira Cross-Coupling Cycle cluster_1 Glaser Homocoupling Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-C≡C-R (Product) 2 R-C≡C-H 2 R-C≡C-H 2 R-C≡C-Cu 2 R-C≡C-Cu 2 R-C≡C-H->2 R-C≡C-Cu Cu(I), Base R-C≡C-C≡C-R (Homocoupling) R-C≡C-C≡C-R (Homocoupling) 2 R-C≡C-Cu->R-C≡C-C≡C-R (Homocoupling) O₂

Caption: Competing Sonogashira and Glaser coupling pathways.

Recommended Experimental Protocols

Below are starting-point protocols for minimizing homocoupling in the Sonogashira reaction of this compound. These should be optimized for your specific alkyne.

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is the most direct approach to eliminate Glaser coupling.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand like SPhos (4 mol%)Bulky, electron-rich ligands can accelerate the desired cross-coupling.[14]
Base Anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)A strong inorganic base can be effective in copper-free systems.[14]
Solvent Anhydrous, degassed Toluene or DioxaneThese solvents are commonly used and effective for Sonogashira reactions.[8]
Temperature 80-100 °CHigher temperatures are often required in the absence of a copper co-catalyst.[15]
Atmosphere Rigorously inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[8]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous cesium carbonate (2.0 equiv.).

  • Add the palladium catalyst and ligand.

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling

If a copper-catalyzed system is necessary, this modified protocol aims to suppress homocoupling.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard and effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (0.5 - 2 mol%)Use the lowest effective loading to minimize homocoupling.[8]
Base Degassed Diisopropylamine or Triethylamine in a suitable solvent (e.g., THF)Amine bases are crucial for the copper-catalyzed pathway.[9]
Temperature Room Temperature to 60 °CUse the lowest temperature at which the reaction proceeds efficiently.[15]
Atmosphere Rigorously inert (Argon or Nitrogen)Critical to prevent oxidative homocoupling.[2]
Alkyne Addition Slow addition via syringe pump over several hoursMaintains a low alkyne concentration to disfavor dimerization.[8]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Add the degassed solvent and amine base.

  • Slowly add the terminal alkyne (1.1 equiv.) to the reaction mixture at room temperature using a syringe pump.

  • Stir the reaction at the desired temperature, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

References

Technical Support Center: Optimizing Suzuki Reactions of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This guide is specifically tailored to address the unique challenges presented by the 5-iodo-2,3-dimethoxypyridine substrate.

This substrate is an electron-rich heteroaromatic iodide. The two methoxy groups are strong electron-donating groups, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.[1] Furthermore, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Understanding these electronic and steric factors is key to successful optimization.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling with this compound?

A1: For a new Suzuki reaction with this substrate, a reliable starting point is crucial. We recommend beginning with a robust catalyst system known to be effective for electron-rich aryl halides.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (4-5 mol%).[2][3]

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These are strong inorganic bases that effectively promote the formation of the reactive boronate species.[2][4]

  • Solvent: A deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water. The aqueous component is often essential for dissolving the inorganic base and facilitating the reaction.[5]

  • Temperature: 80-100 °C.

These conditions provide a strong foundation from which you can further optimize.

Q2: My reaction isn't working at all (no product formation). What is the first thing I should check?

A2: If you observe a complete failure of the reaction, the most common culprits are the quality of your reagents and the reaction atmosphere.

  • Oxygen Contamination: The Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation and decomposition, often seen as the formation of black palladium precipitate ("palladium black").[2][6] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids, in particular, can degrade upon storage and may be prone to protodeboronation, especially if they are heteroaromatic.[2][7] Consider using a more stable boronate ester (e.g., a pinacol ester) if you suspect your boronic acid is the issue.[2]

  • Catalyst Activity: Ensure your palladium catalyst is active. Older bottles of catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can degrade over time.[6]

Q3: Why is the choice of base so critical, and how do I choose the right one?

A3: The base is not just a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This complex is essential for the transmetalation step, which is often rate-limiting. The choice of base depends on the solvent and the sensitivity of your substrates.

  • Strong Bases (K₃PO₄, Cs₂CO₃, NaOH): Generally give faster reactions and are good for challenging, electron-rich substrates.[11] K₃PO₄ is often a good choice in aprotic polar solvents like DMF or dioxane.[2]

  • Weaker Bases (K₂CO₃, NaHCO₃): Useful when your substrate contains base-sensitive functional groups (like esters). They often require aqueous solvent systems to be effective.[4]

  • Fluoride Sources (KF, CsF): Can be effective, especially in anhydrous conditions, and are mild enough to avoid hydrolyzing sensitive groups.[6][10]

The interaction between base and solvent is key. An inappropriate combination can lead to poor solubility and low reactivity.

Troubleshooting Guide: From Low Yields to Side Reactions
Problem 1: Low to No Conversion of Starting Material

If your initial checks on reagent quality and atmosphere are satisfactory, the issue likely lies within the catalytic cycle.

G start Low / No Conversion check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_base Is the Base/Solvent Combination Correct? check_catalyst->check_base No solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) check_catalyst->solution_ligand Yes (Using Pd(PPh₃)₄) check_temp Is the Temperature Sufficient? check_base->check_temp No solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->solution_base Yes (Using weak base like NaHCO₃) solution_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) check_temp->solution_temp Yes (Reaction is sluggish) solution_precatalyst Use a Modern Pre-catalyst (e.g., XPhos Pd G3/G4) solution_ligand->solution_precatalyst solution_solvent Screen Solvents (Dioxane, Toluene, DMF with H₂O) solution_base->solution_solvent G sub Ar-I + R-B(OH)₂ product Product Ar-R sub->product Desired Path (Suzuki Coupling) deboronation Protodeboronation R-H sub->deboronation Side Path 1 (H₂O, Base) homocoupling Homocoupling R-R sub->homocoupling Side Path 2 (O₂) Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxid Ar-Pd(II)-I(L)₂ pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-R(L)₂ pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product ar_i Ar-I (this compound) ar_i->pd2_oxid boronate [R-B(OH)₃]⁻ boronate->pd2_trans boronic_acid R-B(OH)₂ boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronic_acid

References

Technical Support Center: Catalyst Screening for Challenging Couplings with 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 5-iodo-2,3-dimethoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable building block in their synthetic endeavors. Cross-coupling reactions are cornerstones of modern drug discovery, enabling the rapid synthesis of compound libraries to explore structure-activity relationships (SAR).[1][2] However, the unique electronic and steric properties of certain substrates, like this compound, can present significant challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols in a direct question-and-answer format to address specific issues you may encounter.

The Challenge: Why is this compound a Difficult Coupling Partner?

This compound is an electron-rich heteroaromatic iodide. This presents a dual challenge for palladium-catalyzed cross-coupling reactions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst.[3]

  • Electronic Effects: The electron-donating methoxy groups increase the electron density of the pyridine ring, which can slow down the rate-limiting oxidative addition step of the aryl iodide to the Pd(0) catalyst.

Successfully coupling this substrate requires careful selection and screening of catalysts, ligands, and reaction conditions to overcome these inherent hurdles.

General Troubleshooting for Cross-Coupling Reactions

This section addresses broad issues applicable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound.

Question: My reaction shows low or no conversion, and I observe the formation of palladium black. What is happening and how can I fix it?

Answer:

This is a classic symptom of catalyst deactivation and decomposition. The active Pd(0) species is aggregating into inactive palladium black.[4][5]

Causality & Solution:

  • Ligand Instability or Insufficient Steric Bulk: The ligand's primary role is to stabilize the monomeric Pd(0) catalyst and facilitate the catalytic cycle. If the ligand is not sterically bulky or electron-rich enough, it may dissociate, allowing the palladium atoms to aggregate. For challenging substrates like electron-rich pyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbenes (NHCs) are essential to create a stable, active catalytic species.[6][7]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[3][5] While higher temperatures can sometimes overcome activation barriers, there is a trade-off with catalyst stability. It is often better to find a more active catalyst system that operates at a lower temperature.

  • Oxygen Contamination: Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligands, leading to rapid deactivation.[4][5] Ensure all solvents and reagents are rigorously degassed, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.

  • Impure Reagents: Impurities in solvents or starting materials can act as catalyst poisons.[4] Always use high-purity, anhydrous solvents and reagents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion.

Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[1][8]

Question: My Suzuki-Miyaura coupling of this compound is sluggish. How do I effectively screen catalysts and conditions?

Answer:

A sluggish reaction is common with this substrate due to the aforementioned catalyst inhibition. A systematic screening of palladium sources, ligands, and bases is the most effective approach.

Causality & Experimental Protocol:

The key is to use a catalyst system that is highly active and resistant to pyridine coordination. This typically involves bulky biarylphosphine ligands which promote the formation of a monoligated, highly reactive palladium species.[9]

Recommended Starting Conditions for Screening:
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts ensure reliable formation of the active Pd(0) species.[10]
Ligand SPhos, XPhos, or RuPhosThese bulky, electron-rich ligands excel in coupling challenging heteroaryl halides.[9][11]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic inorganic bases are often effective for heteroaryl couplings.[3]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic polar solvents are generally effective. Water is needed to solubilize the inorganic base.
Temperature 80 - 100 °CA balance between reaction rate and catalyst stability.
Step-by-Step Catalyst Screening Protocol:
  • Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add this compound (1.0 equiv) and the boronic acid/ester partner (1.2-1.5 equiv).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium source and various ligands in an anhydrous solvent (e.g., dioxane). Add the desired amount of palladium (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each designated vial. If using a precatalyst, the ligand is already included.

  • Base & Solvent Addition: Add the base (2.0-3.0 equiv) to each vial, followed by the degassed solvent system.

  • Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated reaction block.

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine conversion and product formation.

Buchwald-Hartwig Amination Guide

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation in medicinal chemistry.[1][12]

Question: I am attempting a Buchwald-Hartwig amination and my main side product is 2,3-dimethoxypyridine (hydrodehalogenation). What causes this and how can it be prevented?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

Causality & Solution:

  • Moisture: Water is a frequent source of protons for this side reaction. Ensure all reagents, solvents, and glassware are scrupulously dry. Use of anhydrous solvents is critical.[3]

  • Base Choice: The base plays a critical role. While a strong base is needed, some bases can promote hydrodehalogenation more than others. Screening strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Cesium carbonate (Cs₂CO₃) is recommended.[13]

  • Ligand Selection: The ligand influences the relative rates of reductive elimination (the desired pathway) and side reactions. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are specifically designed for challenging aminations and can often suppress hydrodehalogenation by accelerating the desired C-N bond formation.[14][15] Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) often provides more reproducible and cleaner reactions.[5]

Question: Which catalyst system should I start with for coupling a secondary amine?

Answer:

For coupling secondary amines with a challenging substrate like this compound, a robust and highly active catalyst system is required from the outset.

Recommended Starting Conditions:
ComponentRecommendationRationale
Palladium System XPhos Pd G3 or RuPhos Pd G3 (1-3 mol %)These precatalysts are air-stable, easy to handle, and highly active for C-N coupling of hindered substrates.[5][14]
Base NaOtBu or LHMDS (1.5-2.0 equiv)Strong bases are required to deprotonate the amine and facilitate the catalytic cycle.[13]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, aprotic solvents are standard for this transformation.
Temperature 80 - 110 °CHigher temperatures are often needed for challenging aminations.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling Guide

The Sonogashira coupling is the most widely used method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[16][17]

Question: My Sonogashira reaction is failing, and I only see alkyne homocoupling (Glaser coupling). What are the critical parameters to control?

Answer:

Glaser homocoupling is the primary competing side reaction in Sonogashira couplings and is typically promoted by oxygen. This indicates a problem with your reaction setup or conditions.

Causality & Solution:

  • Oxygen: The copper(I) co-catalyst is readily oxidized by oxygen, which then promotes the oxidative homocoupling of the terminal alkyne. The most critical step to prevent this is to ensure the reaction is performed under strictly anaerobic conditions.[18] Rigorous degassing of all solvents is mandatory.

  • Copper-Free Conditions: To circumvent the issues associated with copper, including homocoupling and potential product contamination, copper-free Sonogashira protocols have been developed. These often rely on a palladium catalyst and an amine base (which can also act as a solvent).[19][20]

  • Base Selection: An amine base, such as triethylamine (Et₃N), diisopropylamine (iPr₂NH), or piperidine, is typically used. It serves both as a base and, in some cases, as a ligand or reducing agent for any Pd(II) species.

Recommended Starting Conditions (Copper-Catalyzed):
ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ (1-2 mol %)A common and effective palladium precursor.
Co-catalyst Copper(I) Iodide (CuI) (2-5 mol %)The essential co-catalyst for the traditional Sonogashira reaction.[21]
Base/Solvent Triethylamine or DiisopropylamineActs as both the base and often the solvent. Must be rigorously degassed.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.
Step-by-Step Protocol for a Copper-Free Sonogashira:
  • Setup: To an oven-dried Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a degassed amine base (e.g., piperidine or triethylamine).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Should I use a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂? A1: While both can be effective, modern Pd(II) precatalysts (like the Buchwald G3/G4 series) are often preferred. They are more air- and moisture-stable, making them easier to handle, and they are designed to reliably generate the active, monoligated Pd(0) species in solution, leading to more reproducible results.[5][14]

Q2: My reaction works at a small scale, but fails upon scale-up. What should I consider? A2: Scale-up introduces challenges related to mass and heat transfer.[22] Inefficient stirring in a large reactor can create localized "hot spots" or areas of high concentration, leading to catalyst decomposition. Heat removal is also less efficient on a larger scale; an exothermic reaction that is manageable in a 50 mL flask can become a dangerous runaway in a 5 L reactor. Ensure vigorous, efficient stirring and controlled, gradual heating on a larger scale.

Q3: Can I use 5-bromo-2,3-dimethoxypyridine instead of the iodo- version? A3: Yes, but it will be more challenging. The C-Br bond is stronger than the C-I bond, making the oxidative addition step more difficult. You will almost certainly require a more active catalyst system, typically involving very bulky and electron-rich ligands (like the Buchwald biarylphosphine ligands), and potentially higher reaction temperatures.[23] Screening will be essential.

Q4: How important is the purity of the amine in a Buchwald-Hartwig reaction? A4: It is extremely important. Impurities in amines can act as catalyst poisons or sources of protons for hydrodehalogenation.[3][24] It is good practice to purify liquid amines by distillation or filtration through a plug of activated alumina before use.

References

Removal of palladium residues from 5-Iodo-2,3-dimethoxypyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for researchers, scientists, and drug development professionals on the effective removal of palladium residues from 5-Iodo-2,3-dimethoxypyridine reaction mixtures. This technical support center provides in-depth troubleshooting, detailed protocols, and frequently asked questions to ensure the synthesis of high-purity compounds.

Introduction: The Critical Need for Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high efficiency.[1][2] Reactions involving substrates like this compound are common in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, a significant challenge associated with these reactions is the contamination of the final product with residual palladium.[1][2] These metal impurities are problematic for several reasons:

  • Toxicity: Palladium is a heavy metal with documented health risks, and its levels in drug substances are strictly regulated by international guidelines such as the ICH Q3D.[2][3][4]

  • Downstream Interference: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and reduced yields.

  • Product Integrity: Metal contamination can affect the stability, appearance, and biological activity of the final API.

This guide provides a comprehensive framework for diagnosing and resolving issues related to palladium removal, with a specific focus on the challenges presented by pyridine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What makes palladium removal from this compound reactions particularly challenging? A1: The nitrogen atom in the pyridine ring of your molecule can act as a ligand, coordinating with palladium species in the solution. This strong interaction can make the palladium less available for capture by standard scavengers, thus complicating its removal.

Q2: What are the primary methods for removing palladium residues? A2: The most common strategies include adsorption onto solid supports like functionalized silica scavengers or activated carbon, filtration through agents like Celite® to remove heterogeneous palladium, crystallization, and liquid-liquid extraction.[3][5][6] A multi-step approach combining these methods is often the most effective.[7]

Q3: What are "palladium scavengers" and how do they work? A3: Palladium scavengers are materials, typically silica or polymer-based, that are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, amines, or isocyanides.[3][8][9][10] When added to the reaction mixture, they selectively bind (chelate) with dissolved palladium species, forming an insoluble complex that can be easily removed by filtration.

Q4: How low should the palladium concentration be in my final product? A4: For active pharmaceutical ingredients (APIs), regulatory bodies require very low levels of palladium, often below 10 parts per million (ppm).[4][7] The specific limit depends on the drug's daily dosage.[3]

Q5: What is the most reliable method for quantifying residual palladium? A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for accurately quantifying trace levels of elemental impurities like palladium in organic compounds.[1][7]

Troubleshooting Guide: Common Palladium Removal Issues

This section addresses specific problems encountered during the purification of this compound reaction products.

Issue 1: High Palladium Levels Persist After Scavenger Treatment
  • Potential Cause A: Incorrect Scavenger Selection. The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[7][10]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most efficient one for your specific reaction conditions.[7][11]

  • Potential Cause B: Strong Palladium-Pyridine Coordination. The lone pair of electrons on the pyridine nitrogen can form a stable complex with palladium, preventing the scavenger from accessing and binding the metal.

    • Solution: Before adding the scavenger, try altering the reaction medium to disrupt this coordination. This can sometimes be achieved by adding a competing ligand or changing the solvent.

  • Potential Cause C: Suboptimal Scavenging Conditions. Time, temperature, and agitation are critical parameters for effective scavenging.

    • Solution: Ensure vigorous stirring to maximize contact between the scavenger and the dissolved palladium.[7] Experimentally determine the optimal scavenging time and temperature, which can range from 1 to 18 hours at temperatures from ambient to 40-60 °C.[6]

Issue 2: Significant Product Loss During Purification
  • Potential Cause A: Product Adsorption onto the Scavenger or Activated Carbon. Your target molecule may have a non-specific affinity for the solid support, leading to its removal along with the palladium.

    • Solution 1: Use the minimum effective amount of the adsorbent. An excessive amount increases the surface area available for non-specific binding.[6]

    • Solution 2: After filtering to remove the scavenger, perform a thorough wash of the filter cake with a fresh portion of a suitable solvent to recover any adsorbed product.[6][11]

  • Potential Cause B: Product Co-precipitation or Loss in Mother Liquor. If using crystallization, the conditions may not be optimal for selectively precipitating your product.

    • Solution: Carefully screen different solvent/anti-solvent systems to maximize the crystallization of your desired compound while ensuring that the palladium impurities remain dissolved in the mother liquor.[6][12]

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Potential Cause: Variation in Palladium Speciation. The final state of the palladium (e.g., soluble Pd(II) complexes, colloidal Pd(0) nanoparticles) can differ between runs depending on minor variations in reaction conditions.[3] Different palladium species may require different removal strategies.

    • Solution: Consider a pre-treatment step to convert the various palladium species into a single, more consistent form. For example, a mild oxidation step can convert Pd(0) to Pd(II), which is often more effectively captured by thiol-based scavengers.[6]

Decision-Making and Workflow Diagrams

Selecting the right purification strategy is crucial for success. The following decision tree can help guide your choice.

G start Crude Reaction Mixture q1 Is Pd catalyst heterogeneous (e.g., Pd/C)? start->q1 a1_yes Simple Filtration (through Celite®) q1->a1_yes Yes q2 Is product stable to heat & solvents? q1->q2 No a1_yes->q2 a2_yes Crystallization q2->a2_yes Yes q3 Are Pd levels still high (>10 ppm)? q2->q3 No a2_yes->q3 a3_yes Adsorption Method q3->a3_yes Yes end_node Purified Product (<10 ppm Pd) q3->end_node No q4 Is product sensitive to non-specific binding? a3_yes->q4 a4_no Activated Carbon Treatment q4->a4_no No a4_yes Screen Functionalized Scavengers (Thiol, etc.) q4->a4_yes Yes a4_no->end_node a4_yes->end_node

Caption: Decision tree for selecting a palladium removal strategy.

A typical workflow for palladium removal using a solid-supported scavenger is outlined below.

G A 1. Dissolve Crude Product in Solvent B 2. Add Scavenger (e.g., SiliaMetS Thiol) A->B C 3. Stir at Optimal Temp/Time B->C D 4. Filter Mixture (through Celite®) C->D E 5. Wash Filter Cake with Solvent D->E F 6. Combine & Concentrate Filtrate E->F G 7. Analyze for Pd (ICP-MS) F->G

Caption: Standard workflow for palladium scavenging.

Comparison of Common Palladium Removal Methods

MethodTarget Palladium SpeciesAdvantagesDisadvantages
Filtration (Celite®) Heterogeneous Pd(0) (e.g., Pd/C), precipitated metalsSimple, fast, and inexpensive for bulk removal.[5]Ineffective against soluble, homogeneous palladium species.[5]
Activated Carbon Pd(0) and some Pd(II)Cost-effective, removes a range of Pd species and organic impurities.[3][6]Can be non-selective, leading to product loss via adsorption; may require larger quantities.[3][12]
Thiol-Based Scavengers Primarily Pd(II), some Pd(0)High selectivity and efficiency for palladium, often resulting in very low residual levels (<1 ppm).[7][10][13]Higher cost than activated carbon; effectiveness depends on the palladium oxidation state.
Thiourea-Based Scavengers Pd(0) and Pd(II)Versatile scavenger effective against various forms of palladium in organic solvents.[10]Can also bind to other metals if present.
Crystallization Soluble Palladium SpeciesCan be highly effective for final purification; scalable.Requires significant process development; product can be lost to the mother liquor.[6][12]

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane) to a concentration of 10-50 mg/mL.[6]

  • Scavenger Addition: Add the solid-supported thiol scavenger (typically 4-10 weight equivalents relative to the mass of palladium, or as recommended by the manufacturer).

  • Stirring: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium levels.[6]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger and the bound palladium.[6][7]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[7]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate).

  • Carbon Addition: Add activated carbon (typically 5-20% w/w relative to the crude product).

  • Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 50-80 °C) for 1 to 4 hours.

  • Hot Filtration: While the mixture is still warm (to prevent premature crystallization of the product), filter it through a pad of Celite® to remove the activated carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® and carbon cake with hot solvent to recover the remaining product.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.

References

Technical Support Center: Scale-Up of Reactions Involving 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 3, 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Iodo-2,3-dimethoxypyridine. This guide is designed to provide expert insights and practical solutions for scaling up chemical transformations involving this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and scale your reactions with confidence.

Compound Profile: this compound

Understanding the fundamental properties of your starting material is the first step toward a successful scale-up campaign.

PropertyValueSource
CAS Number 1138444-04-8[1][2]
Molecular Formula C₇H₈INO₂[1][2]
Molecular Weight 265.05 g/mol [1][2]
Appearance Typically a solid[2]
Key Hazards Harmful if swallowed (Acute Toxicity 4, Oral), Causes skin and eye irritation.[2][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.[4]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[4]

Predicted Solubility Profile: While specific experimental solubility data is not widely published, a qualitative profile can be predicted based on the molecule's structure. The pyridine nitrogen and methoxy groups provide polarity and hydrogen bond accepting capabilities, while the iodinated ring is largely nonpolar.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, MTBESolubleGood balance of polarity to dissolve the molecule. Commonly used in cross-coupling reactions.[5][6]
Aromatic Hydrocarbons Toluene, XyleneModerately SolubleThe aromatic backbone will interact well, but the polar groups may limit high solubility.
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (ACN)SolubleThe high polarity of these solvents should effectively solvate the molecule.
Alcohols Methanol, Ethanol, IsopropanolSparingly to Moderately SolubleThe potential for hydrogen bonding exists, but the large nonpolar portion may limit solubility.[7]
Halogenated Dichloromethane (DCM), ChloroformSolubleGood general solvents for a wide range of organic compounds.
Nonpolar Alkanes Heptane, HexaneInsolubleThe molecule's polarity is too high for significant solubility in nonpolar solvents. Often used as anti-solvents for crystallization.
Troubleshooting Guide for Common Reactions (Q&A)

The C-I bond in this compound is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, the pyridine nitrogen and electron-donating methoxy groups introduce specific challenges.[8][9]

FAQ 1: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion. What's wrong?

This is a common issue. The problem often lies with the catalyst's activity, which can be compromised by the substrate itself.

Answer: Low conversion can be traced to several factors:

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[9][10] This is a frequent issue with pyridine-containing substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A).[5][11] These ligands are designed to be sterically demanding, which favors the formation of the active monoligated palladium species and discourages the binding of the pyridine nitrogen.

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, the two electron-donating methoxy groups make the pyridine ring electron-rich, which can slightly slow the oxidative addition step compared to electron-deficient systems.[12][13]

    • Solution: Increasing the reaction temperature can help overcome the activation barrier.[11] Ensure your ligand is sufficiently electron-rich to facilitate the addition of the electron-rich aryl iodide to the Pd(0) center.[13]

  • Improper Base Selection: The base is not just a stoichiometric reagent; it's crucial for activating the boronic acid.[11]

    • Solution: A stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[14] Ensure the base is finely powdered and the reaction mixture is stirred vigorously, especially on scale, to maximize surface area and mixing.[14]

  • Oxygen Contamination: Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[13][14]

    • Solution: Rigorously degas your solvent(s) and reaction mixture. This is critical. Use a robust sparging system (e.g., bubbling argon or nitrogen through the solvent for 30-60 minutes) and maintain a positive inert gas atmosphere throughout the reaction.

Start Low Conversion in Suzuki Coupling Catalyst Is the Catalyst Active? Start->Catalyst Degas Was the reaction rigorously degassed? Catalyst->Degas No Ligand Is the ligand appropriate? Catalyst->Ligand Yes Sol_Degas Solution: Sparge solvents with N2/Ar. Maintain inert atmosphere. Degas->Sol_Degas Base Is the base effective? Ligand->Base Yes Sol_Ligand Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Ligand->Sol_Ligand No Temp Is the temperature high enough? Base->Temp Yes Sol_Base Solution: Use K3PO4 or Cs2CO3. Ensure vigorous stirring. Base->Sol_Base No Sol_Temp Solution: Increase temperature in 10 °C increments. Temp->Sol_Temp No

Fig 1. Troubleshooting workflow for low Suzuki coupling conversion.
FAQ 2: I'm observing significant protodeiodination (loss of iodine). How can I prevent this side reaction?

Answer: Protodeiodination, the replacement of the iodine atom with a hydrogen, is a common side reaction, especially during scale-up where reaction times may be longer and thermal control can be more challenging.

  • Primary Cause: The presence of a proton source (often water or alcohol) combined with conditions that can generate a transient pyridyl anion or a reductive pathway.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. While many Suzuki couplings use aqueous bases, minimizing the amount of water can sometimes suppress this side reaction.

    • Control Temperature: Avoid excessive temperatures, as this can accelerate decomposition pathways.

    • Optimize Reaction Time: Monitor the reaction closely (e.g., by UPLC/LC-MS) and quench it as soon as the starting material is consumed. Prolonged heating after completion increases the likelihood of side reactions.

FAQ 3: My purification is difficult. How can I effectively remove palladium residues and ligand byproducts on a larger scale?

Answer: While column chromatography is feasible at the gram-scale, it is often impractical and expensive for multi-kilogram production. Scalable purification relies on crystallization and phase-separation techniques.

  • Palladium Removal: Residual palladium can be a major issue, especially for pharmaceutical intermediates.

    • Solution 1 (Aqueous Wash): After the reaction, a wash with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine, thiourea) can help complex and extract palladium into the aqueous layer.

    • Solution 2 (Scavengers): Stirring the crude product solution with a solid-supported scavenger (e.g., thiol-functionalized silica gel or polymer beads) followed by filtration is a highly effective but can be a costly method.

    • Solution 3 (Carbon Treatment): Activated carbon treatment can be effective for removing palladium and other colored impurities, but requires careful optimization to avoid product loss.

  • Ligand Byproduct Removal: Phosphine ligands readily oxidize to phosphine oxides, which can be difficult to remove.

    • Solution (Crystallization): The best approach is to identify a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature, while the phosphine oxide remains soluble. Common anti-solvents like heptane or MTBE can be used to precipitate the product, leaving impurities behind. A multi-step process of slurrying in a non-polar solvent followed by recrystallization from a more polar system is often effective.

Key Scale-Up Considerations (Q&A)

Scaling a reaction from 1 gram to 1 kilogram introduces new challenges that are not apparent at the lab bench.

ScaleUp Reaction Scale-Up Thermal Thermal Management ScaleUp->Thermal Exotherm Control Mixing Mass Transfer (Mixing) ScaleUp->Mixing Homogeneity & Heat Transfer Dosing Reagent Dosing ScaleUp->Dosing Safety & Selectivity Workup Downstream Processing ScaleUp->Workup Purification & Isolation

Fig 2. Critical challenges in chemical reaction scale-up.
FAQ 4: How do I manage the heat of reaction (exotherm) during scale-up?

Answer: Palladium-catalyzed reactions can be significantly exothermic. What is easily managed in a round-bottom flask in an oil bath can become a serious safety hazard in a large reactor.

  • Characterize the Exotherm: Before any large-scale attempt, it is highly advisable to use a reaction calorimeter (RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[15] This data is critical for ensuring the reactor's cooling system can handle the heat load.

  • Control the Addition: The most common strategy for controlling an exotherm is to run the reaction under semi-batch conditions.[15] This involves charging the reactor with the substrate (this compound), catalyst, base, and solvent, and then slowly adding the coupling partner (e.g., boronic acid solution) at a rate that allows the cooling system to maintain the target temperature. This makes the addition rate the limiting factor for heat generation.

FAQ 5: My results are inconsistent on a larger scale. Could this be a mixing issue?

Answer: Absolutely. Inefficient mixing is a common culprit for poor reproducibility on scale.

  • The Problem: In a large tank, it's easy to have poor mixing, leading to localized areas of high concentration ("hot spots") or areas where the solid base is not properly suspended.[14] This results in variable reaction rates and potentially different side product profiles.

  • The Solution:

    • Reactor Design: Ensure the reactor is equipped with appropriate baffles and an impeller (e.g., pitched-blade turbine) designed for good solid suspension and bulk fluid motion.

    • Stirring Speed: Do not assume that the same relative stir speed from the lab is sufficient. The power-per-unit-volume needs to be considered to ensure adequate agitation.

    • Homogenize Before Heating: Ensure all solids are fully suspended and the mixture is homogeneous before starting to heat the reactor.

Exemplary Protocol: Gram-Scale Suzuki-Miyaura Coupling

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction, which can be adapted and optimized for scale-up.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • SPhos Precatalyst (Gen 3) or [Pd₂(dba)₃ + SPhos] (2 mol% Pd)

  • Potassium Phosphate (K₃PO₄), finely milled (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v, 5-10 mL per mmol of substrate)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for at least 30 minutes.

  • Reactor Setup: To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add this compound, phenylboronic acid, and potassium phosphate.

  • Inerting: Evacuate and backfill the vessel with inert gas three times.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate or MTBE.

    • Wash with water and then with brine. Be mindful that phase separation can be slow.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane).

References

Validation & Comparative

A-Scientist's-Guide-to-Halogen-Reactivity:-5-Iodo-vs-5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks.[1][2] Their utility lies in the strategic placement of a halogen, which acts as a versatile handle for a multitude of transformations. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct compounds: 5-Iodo-2,3-dimethoxypyridine and 5-Bromo-2,3-dimethoxypyridine . Our objective is to equip researchers, scientists, and drug development professionals with the fundamental principles and practical data necessary to make informed decisions in their synthetic endeavors.

The core difference in reactivity between these two molecules stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. This difference in bond dissociation energy (BDE) is a critical determinant of reactivity, particularly in reactions where the cleavage of this bond is the rate-determining step.

BondAverage Bond Energy (kJ/mol)
C-I~213-240[3][4]
C-Br~276-285[3][4]
C-Cl~327-339[3][4]
C-F~485[3][4]

This table clearly illustrates that less energy is required to break a C-I bond compared to a C-Br bond, a fact that profoundly influences their performance in key synthetic transformations.[5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[6][7] The first and often rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[8][9]

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-Pd(II)-R(L2)->center center->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The lower bond dissociation energy of the C-I bond means that This compound will typically undergo oxidative addition more readily and at lower temperatures than its bromo-counterpart.[8][10] This translates to faster reaction times, lower catalyst loadings, and often higher yields, especially in more challenging coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a prime example of this reactivity trend.[11][12]

SubstrateCoupling PartnerCatalyst/Base/SolventTemp (°C)Time (h)Yield (%)Reference
5-Iodo-2'-deoxyuridineArylboronic acidsPd(OAc)₂ / K₃PO₄ / H₂O100 (MW)0.2560-85[13]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(dppf)Cl₂ / K₃PO₄ / Dioxane801270-92[14]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd / K₂CO₃ / MeOH602495[15]

Note: Data for the exact target molecules is sparse in direct comparative studies. The data presented is for structurally similar compounds to illustrate the general reactivity patterns.

The enhanced reactivity of iodo-derivatives is evident, often allowing for milder conditions, such as the use of ligand-free systems in pure water.[13] While bromo-pyridines are excellent substrates, they may require more forcing conditions or more sophisticated catalyst systems to achieve comparable results.[1][14][15]

Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes with aryl halides, the reactivity order is well-established: I > OTf > Br >> Cl.[16][17][18] This makes This compound the superior substrate for these transformations, often reacting at room temperature where the bromo-analogue might require heating.[16][19] This selectivity is so pronounced that it's possible to selectively couple an iodo-substituent in the presence of a bromo-substituent on the same molecule.[19]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][20] While modern, sterically demanding phosphine ligands have enabled the efficient coupling of even aryl chlorides, the general reactivity trend of Ar-I > Ar-Br still holds.[6][21] For challenging substrates or when aiming for lower catalyst loadings and milder conditions, the iodo-compound will generally provide a more favorable outcome. However, the development of advanced catalyst systems has made the use of bromo-pyridines highly effective and commonplace in many applications.[21][22]

Reactivity in Metal-Halogen Exchange

Metal-halogen exchange is a fundamental transformation for the preparation of organometallic reagents, such as organolithiums and Grignard reagents. This reaction is typically much faster for iodides than for bromides.

Metal_Halogen_Exchange cluster_iodo Iodo Compound (Faster) cluster_bromo Bromo Compound (Slower) Ar-I Ar-I Ar-Li Ar-Li Ar-I->Ar-Li n-BuLi -78 °C, mins Product Product Ar-Li->Product + Electrophile (E+) Ar-Br Ar-Br Ar-Li Ar-Li Ar-Br->Ar-Li n-BuLi or t-BuLi -78 °C to 0 °C, hrs Product Product Ar-Li ->Product + Electrophile (E+)

Caption: Comparative workflow for metal-halogen exchange.

The exchange reaction with This compound using reagents like n-butyllithium can often be accomplished at very low temperatures (-78 °C) in a matter of minutes. In contrast, the corresponding reaction with 5-bromo-2,3-dimethoxypyridine may require longer reaction times, higher temperatures, or more reactive organolithium reagents (e.g., t-butyllithium) to proceed efficiently.[23]

This difference is crucial because the resulting pyridyl lithium species can be unstable, especially at higher temperatures. The ability to form the organolithium reagent quickly at low temperatures with the iodo-substrate minimizes decomposition and side reactions, such as rearrangement or reaction with the solvent.[24] However, the methoxy groups on the pyridine ring can also direct ortho-lithiation, a competing pathway that must be considered based on the specific base and conditions used.[25][26][27]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized starting point, adapted from procedures for similar halo-heterocycles.[12][28] Optimization may be required.

Suzuki_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B C 3. Solvent Addition B->C D 4. Heating & Stirring C->D E 5. Workup D->E F 6. Purification E->F

Caption: Generalized workflow for a Suzuki coupling experiment.[12]

  • Reagent Setup : To a dry reaction vessel, add the halo-pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Scientist's Note: For This compound , a milder base like Na₂CO₃ and a lower catalyst loading (1-2 mol%) may be sufficient. For 5-bromo-2,3-dimethoxypyridine , a stronger base like K₃PO₄ and a more robust catalyst system (e.g., Pd(dppf)Cl₂) might be necessary for optimal results.

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) via syringe.

  • Heating & Stirring : Heat the reaction mixture with vigorous stirring.

    • Scientist's Note: For the iodo-compound, start at a lower temperature (e.g., 80 °C). The bromo-compound will likely require higher temperatures (e.g., 100-110 °C). Monitor reaction progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Summary and Recommendations

FeatureThis compound5-Bromo-2,3-dimethoxypyridine
Reactivity Higher. More facile oxidative addition and metal-halogen exchange.Lower. Requires more forcing conditions or advanced catalysts.
Reaction Conditions Milder temperatures, often lower catalyst loadings.Generally higher temperatures and more robust catalyst systems.
Selectivity Can be selectively functionalized in the presence of a bromide.Less reactive handle.
Cost & Availability Typically more expensive and less commercially available.Generally more cost-effective and widely available.
Stability More sensitive to light and heat; may require more careful storage.More stable and robust for long-term storage.

When to Choose this compound:

  • When maximum reactivity is required for difficult cross-coupling reactions.

  • When mild reaction conditions are essential to preserve sensitive functional groups elsewhere in the molecule.

  • For rapid metal-halogen exchange at low temperatures.

  • In late-stage functionalization where high yields are paramount.

When to Choose 5-Bromo-2,3-dimethoxypyridine:

  • For large-scale synthesis where cost is a major consideration.[1]

  • When the subsequent reaction conditions are robust and higher temperatures are acceptable.

  • When using well-established, modern catalyst systems that are known to be effective for aryl bromides.

  • As a starting material for preparing the iodo-analogue via Finkelstein reaction, if needed.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the need for reactivity against practical considerations of cost and scale. A thorough understanding of the underlying chemical principles detailed in this guide will empower the synthetic chemist to select the optimal reagent for the task at hand, accelerating the path to discovery.

References

A Comparative Guide to Halopyridines in Suzuki-Miyaura Coupling: Reactivity, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Pyridine-containing biaryls, in particular, are privileged scaffolds in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the reactivity of halopyridines (iodo-, bromo-, and chloro-) at the 2-, 3-, and 4-positions in the Suzuki-Miyaura coupling. We will delve into the mechanistic nuances that govern their reactivity, present quantitative comparative data, and provide detailed experimental protocols to aid in the rational design of synthetic strategies.

The Reactivity Landscape of Halopyridines: A Quantitative Comparison

The reactivity of halopyridines in Suzuki-Miyaura coupling is primarily dictated by two key factors: the nature of the halogen and its position on the pyridine ring. The generally accepted reactivity trend for the halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. A weaker C-X bond facilitates the rate-determining oxidative addition step of the palladium catalyst.

The position of the halogen on the electron-deficient pyridine ring also profoundly influences reactivity. The nitrogen atom's position relative to the halogen affects the electronic properties of the C-X bond and can lead to catalyst inhibition through coordination.

Below is a compilation of data from various sources to illustrate the comparative reactivity of different halopyridines in the Suzuki-Miyaura coupling with phenylboronic acid. It is important to note that reaction conditions can significantly impact yields, and a direct comparison under identical conditions across all substrates is not always available in the literature.

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Halopyridines
2-IodopyridinePd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[1]
2-BromopyridinePd(OAc)₂/LigandK₂CO₃DMF/H₂O1200.0570-85[2]
2-ChloropyridinePd(OAc)₂/LigandK₂CO₃DMF/H₂O1200.0540-60[2]
3-Halopyridines
3-IodopyridinePd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130-93[1]
3-BromopyridinePd(OAc)₂/LigandK₂CO₃DMF/H₂O1200.0580-95[2]
3-ChloropyridinePd(OAc)₂/LigandK₂CO₃DMF/H₂O1200.0550-70[2]
4-Halopyridines
4-IodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-12>90[3]
4-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90-1004-1285-95[3]
4-ChloropyridinePd(OAc)₂/PCy₃K₃PO₄Toluene/H₂O10018~80[2]

Note: The data presented is a synthesis of typical results from the cited literature and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, ligand, and purity of reagents.

Mechanistic Insights: The Decisive Role of the Pyridine Nitrogen

The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The position of the nitrogen atom in the pyridine ring exerts a significant influence on each of these steps, leading to the observed differences in reactivity.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Rate-Determining Step) A->B C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Coupled Product) F->G ArX Ar-X (Halopyridine) ArX->B ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: This is often the rate-determining step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The reactivity order of I > Br > Cl is a direct consequence of the decreasing C-X bond strength. The electron-withdrawing nature of the pyridine ring generally accelerates oxidative addition compared to benzene derivatives.

  • 2-Halopyridines: The proximity of the nitrogen atom to the halogen at the 2-position can lead to coordination of the nitrogen to the palladium center. This coordination can stabilize the transition state of the oxidative addition, but it can also lead to the formation of stable, less reactive palladium complexes that inhibit the catalytic cycle. This dual role makes the reactivity of 2-halopyridines highly dependent on the specific ligand and reaction conditions.

  • 3-Halopyridines: The nitrogen atom is further away from the reaction center and has a less pronounced electronic effect on the C-X bond compared to the 2- and 4-positions. This generally leads to predictable and high reactivity, often resulting in the highest yields among the isomers.

  • 4-Halopyridines: The C-X bond at the 4-position is activated by the electron-withdrawing effect of the nitrogen atom through resonance, which generally leads to faster oxidative addition compared to the 3-position.

Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center. The presence of a base is crucial to activate the boronic acid. The Lewis basicity of the pyridine nitrogen can play a role here as well.

  • 2-Pyridyl Boronic Acids: The "2-pyridyl problem" is a well-documented challenge where the proximity of the nitrogen to the boronic acid group can lead to catalyst inhibition and facile protodeboronation (loss of the boronic acid group), resulting in lower yields.[4]

  • 3- and 4-Pyridyl Boronic Acids: These isomers are generally more stable and less prone to protodeboronation compared to their 2-pyridyl counterparts, making them more reliable coupling partners.

Reductive Elimination: This is the final step where the two coupled organic groups are eliminated from the palladium center, forming the C-C bond of the product and regenerating the Pd(0) catalyst. The electronic nature of the pyridine ring can influence the rate of this step. Electron-deficient pyridyl ligands can accelerate reductive elimination.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Suzuki-Miyaura coupling of 2-, 3-, and 4-bromopyridine with phenylboronic acid. These protocols are intended as a starting point and may require optimization for different substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine

Protocol_1 Start Start Step1 Combine Reactants: 2-Bromopyridine (1.0 eq) Phenylboronic acid (1.2 eq) Pd(OAc)₂ (2 mol%) Ligand (e.g., SPhos, 4 mol%) K₂CO₃ (2.0 eq) Start->Step1 Step2 Add Solvent: DMF/H₂O (e.g., 4:1) Step1->Step2 Step3 Inert Atmosphere: Degas with N₂ or Ar Step2->Step3 Step4 Heat Reaction: 120 °C, 30 min - 2 h (Monitor by TLC/LC-MS) Step3->Step4 Step5 Work-up: Cool, dilute with EtOAc, wash with H₂O and brine Step4->Step5 Step6 Purification: Dry, concentrate, and purify by column chromatography Step5->Step6 End End Step6->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-bromopyridine.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add degassed DMF (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromopyridine

Protocol_2 Start Start Step1 Combine Reactants: 3-Bromopyridine (1.0 eq) Phenylboronic acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2.0 eq) Start->Step1 Step2 Add Solvent: Dioxane/H₂O (4:1) Step1->Step2 Step3 Inert Atmosphere: Degas with N₂ or Ar Step2->Step3 Step4 Heat Reaction: 90-100 °C, 4-12 h (Monitor by TLC/LC-MS) Step3->Step4 Step5 Work-up: Cool, dilute with EtOAc, wash with H₂O and brine Step4->Step5 Step6 Purification: Dry, concentrate, and purify by column chromatography Step5->Step6 End End Step6->End Protocol_3 Start Start Step1 Combine Reactants: 4-Chloropyridine HCl (1.0 eq) Phenylboronic acid (1.5 eq) Pd(OAc)₂ (2 mol%) PCy₃ (4 mol%) K₃PO₄ (3.0 eq) Start->Step1 Step2 Add Solvent: Toluene/H₂O (10:1) Step1->Step2 Step3 Inert Atmosphere: Degas with N₂ or Ar Step2->Step3 Step4 Heat Reaction: 100 °C, 18 h (Monitor by TLC/LC-MS) Step3->Step4 Step5 Work-up: Cool, dilute with EtOAc, wash with H₂O and brine Step4->Step5 Step6 Purification: Dry, concentrate, and purify by column chromatography Step5->Step6 End End Step6->End

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmaceutical and materials science, the functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The pyridine moiety, in particular, is a privileged structure in a vast array of bioactive molecules. This guide provides an in-depth comparison of common palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 5-iodo-2,3-dimethoxypyridine, a versatile building block for the synthesis of novel compounds. Our focus will be on providing not just protocols, but a rationale for catalyst selection grounded in mechanistic principles and supported by experimental data from the literature.

The Challenge of Pyridine Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can pose challenges. The nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The choice of an appropriate palladium catalyst system, including the palladium precursor and the ligand, is therefore critical to overcome these challenges and achieve high efficiency and yields.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Bonds

The Suzuki-Miyaura reaction is a widely used method for the synthesis of biaryl and heterobiaryl compounds. For the coupling of this compound with arylboronic acids, several palladium catalysts are commonly employed. We will compare the performance of three widely used systems: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a representative Buchwald ligand system, Pd(OAc)₂ with SPhos.

Comparative Performance in Suzuki-Miyaura Coupling
Catalyst SystemTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₄2-5K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-2475-90Readily available, well-established.[1][2]
PdCl₂(dppf)1-3K₃PO₄ or Cs₂CO₃Dioxane or DMF80-1008-1685-95Higher stability and activity for heteroaromatics.[1]
Pd(OAc)₂ / SPhos0.5-2K₃PO₄Toluene or Dioxane80-1104-1290-98+High turnover numbers, effective for challenging substrates.[3]

Disclaimer: Yields are estimated based on literature for structurally similar iodo-pyridines and may vary depending on the specific arylboronic acid and reaction conditions.

Rationale for Catalyst Selection
  • Pd(PPh₃)₄: This is a classic, versatile, and readily available Pd(0) catalyst.[1] It is often a good starting point for Suzuki couplings. However, the lability of the triphenylphosphine ligands can sometimes lead to catalyst decomposition at higher temperatures. For the oxidative addition step to be efficient, a good σ-donating ligand is beneficial.[1]

  • PdCl₂(dppf): This Pd(II) precatalyst is generally more stable than Pd(PPh₃)₄. The dppf ligand is a chelating phosphine that provides enhanced stability to the palladium center.[4] The wider bite angle of dppf compared to monodentate phosphines can promote the reductive elimination step, leading to faster reaction rates and higher yields, especially with electron-rich heteroaromatics.[5]

  • Buchwald Ligands (e.g., SPhos): The Buchwald group has developed a range of bulky, electron-rich biarylphosphine ligands that are highly effective for a variety of cross-coupling reactions.[3][6] SPhos, when combined with a simple palladium precursor like Pd(OAc)₂, forms a highly active catalyst that can facilitate challenging couplings, even with sterically hindered substrates or at low catalyst loadings. The steric bulk of these ligands promotes the reductive elimination step and prevents catalyst deactivation.

Experimental Workflow and Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, arylboronic acid, and base to flask B Add solvent A->B C Degas solvent B->C D Add Palladium Catalyst System C->D E Heat to desired temperature with stirring D->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction F->G H Aqueous workup G->H I Dry organic layer H->I J Purify by column chromatography I->J

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂(I) OA->PdII TM Transmetalation PdII->TM PdII_Ar R¹-Pd(II)L₂(R²) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product R1I This compound R1I->OA R2BOH2 ArB(OH)₂ R2BOH2->TM Base Base Base->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with PdCl₂(dppf)
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of Alkenyl-Pyridines

The Heck reaction is a powerful method for the alkenylation of aryl halides. For this compound, the choice of catalyst and conditions is crucial to ensure good yields and selectivity. We will compare the classic Pd(OAc)₂/PPh₃ system with a phosphine-free system using Pd(OAc)₂.

Comparative Performance in Heck Coupling
Catalyst SystemTypical Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
Pd(OAc)₂ / PPh₃1-3Et₃N or K₂CO₃DMF or Acetonitrile100-12012-2460-80Cost-effective and well-understood.[7]
Pd(OAc)₂ (phosphine-free)2-5Et₃N or NaOAcDMF or NMP120-14016-3050-75Simpler setup, avoids phosphine ligands.[7]

Disclaimer: Yields are estimated based on literature for iodo-aromatics and may vary depending on the specific alkene and reaction conditions.

Rationale for Catalyst Selection
  • Pd(OAc)₂/PPh₃: This is a standard and cost-effective catalyst system for the Heck reaction. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. Triethylamine (Et₃N) is a common base used in these reactions.

  • Phosphine-Free Pd(OAc)₂: In some cases, Heck reactions can be performed without the addition of phosphine ligands, particularly with highly reactive aryl iodides. The reaction often requires higher temperatures and may proceed via a different catalytic species. While simpler, this system can be less efficient and may lead to the formation of palladium black (inactive palladium).

Experimental Workflow and Catalytic Cycle

Heck_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, alkene, and base to flask B Add solvent A->B C Add Palladium Catalyst System B->C E Heat to desired temperature with stirring C->E F Monitor reaction by TLC or GC-MS E->F G Filter off solids F->G H Aqueous workup G->H I Dry organic layer H->I J Purify by column chromatography I->J Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂(I) OA->PdII Coord Alkene Coordination PdII->Coord PdII_Alkene [R¹-Pd(II)L₂(Alkene)]⁺I⁻ Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R¹-Alkyl-Pd(II)L₂(I) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdH H-Pd(II)L₂(I) Elim->PdH Product Coupled Product Elim->Product Base_Regen Base-mediated Regeneration PdH->Base_Regen Base_Regen->Pd0 R1I This compound R1I->OA Alkene Alkene Alkene->Coord Base Base Base->Base_Regen Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, terminal alkyne, and base to flask B Add solvent A->B C Add Palladium and Copper Catalysts B->C E Stir at room temperature or heat gently C->E F Monitor reaction by TLC or LC-MS E->F G Quench reaction F->G H Aqueous workup G->H I Dry organic layer H->I J Purify by column chromatography I->J Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂(I) OA->PdII TM Transmetalation PdII->TM PdII_Alkynyl R¹-Pd(II)L₂(C≡CR²) TM->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Coupled Product RE->Product CuI CuI Cu_Acetylide Cu-C≡CR² CuI->Cu_Acetylide Cu_Acetylide->TM R1I This compound R1I->OA Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

References

A Comparative Guide to the Sonogashira Coupling of Iodo- vs. Bromo-Pyridines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed Sonogashira coupling stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, enabling the construction of complex molecular architectures essential for pharmaceuticals and functional materials.[1][2] A frequent dilemma for the practicing chemist is the choice of the aryl halide precursor. While seemingly a subtle distinction, the selection between an iodo- or a bromo-pyridine has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reaction rates and performance of iodo- and bromo-pyridines in the Sonogashira coupling. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings that dictate their reactivity, offer field-proven insights for experimental design, and provide validated protocols to support your research and development endeavors.

The Decisive Step: Understanding the Reactivity Hierarchy

The enhanced reactivity of iodo-pyridines over their bromo- counterparts is not a matter of empirical chance but is rooted in the fundamental mechanism of the Sonogashira reaction. The generally accepted catalytic cycle, whether proceeding through a traditional copper co-catalyzed or a copper-free pathway, hinges on a critical, often rate-determining step: the oxidative addition of the halo-pyridine to the Pd(0) catalyst.[3][4]

The established reactivity trend for aryl halides in this transformation is unequivocally I > Br > Cl .[2][5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is inherently weaker than the C-Br bond, presenting a lower activation energy barrier for the palladium catalyst to insert itself, thus initiating the catalytic cycle more readily.[3]

Consequently, Sonogashira couplings involving iodo-pyridines typically proceed under significantly milder conditions—often at room temperature—and with faster reaction times compared to bromo-pyridines, which frequently necessitate elevated temperatures and longer durations to achieve comparable yields.[1][2] This fundamental difference in reactivity is not merely academic; it allows for strategic, selective functionalization. For instance, in a dihalogenated substrate such as 2-bromo-4-iodopyridine, the Sonogashira coupling can be performed with high regioselectivity at the 4-position (C-I), leaving the C-Br bond at the 2-position untouched for subsequent, different cross-coupling reactions.[5][6]

G cluster_reactivity Reactivity in Oxidative Addition (Rate-Determining Step) cluster_energy Activation Energy cluster_conditions Resulting Reaction Conditions Iodo Iodo-Pyridine (Weaker C-I Bond) Bromo Bromo-Pyridine (Stronger C-Br Bond) Low_Ea Lower Ea Iodo->Low_Ea leads to High_Ea Higher Ea Bromo->High_Ea leads to Mild Faster Rate Milder Conditions (e.g., Room Temp) Low_Ea->Mild requires Harsh Slower Rate Harsher Conditions (e.g., Heat) High_Ea->Harsh requires

Caption: Causality of Halopyridine Reactivity in Sonogashira Coupling.

Comparative Performance: A Quantitative Overview

While direct side-by-side kinetic studies comparing analogous iodo- and bromo-pyridines under identical conditions are not extensively documented in a single source, a clear performance gap can be synthesized from the wealth of available literature data. The following table summarizes the typical experimental parameters and outcomes, providing a semi-quantitative comparison.

FeatureIodo-PyridinesBromo-PyridinesField Insights & Causality
Reaction Temperature Room Temperature to 60 °C80 °C to 110 °C (or higher)The lower C-I bond energy allows for oxidative addition at or near ambient temperatures.[5] Bromo-pyridines require thermal energy to overcome the higher activation barrier.[2]
Reaction Time 0.5 - 6 hours3 - 24 hoursReflects the faster rate of the rate-determining oxidative addition step for the iodo-substrate.
Catalyst Loading Typically 0.5 - 2.5 mol%Typically 1 - 5 mol%Due to higher reactivity, lower catalyst loadings are often sufficient for iodo-pyridines. More challenging bromo-pyridines may require higher loadings or more specialized, highly active ligands to achieve good conversion.[1]
Yields Generally High (85-98%)Variable, often Good to High (70-96%)While high yields are achievable for both, bromo-pyridines are more prone to incomplete conversion and side reactions (e.g., catalyst decomposition) due to the harsher conditions required.[1]
Ligand Choice Standard phosphines (e.g., PPh₃) are often sufficient.Often benefit from bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[7]The less reactive C-Br bond necessitates a more electron-rich, coordinatively unsaturated palladium center, which is facilitated by bulky ligands that promote ligand dissociation.
Side Reactions Less prone to catalyst decomposition due to milder conditions.Higher risk of palladium black precipitation and Glaser (alkyne homocoupling) side reactions at elevated temperatures.[5]Harsher conditions accelerate catalyst degradation pathways and competing reaction mechanisms.

The Role of the Pyridine Nitrogen: A Note on Catalyst Inhibition

A unique consideration for this class of substrates is the potential for the pyridine nitrogen lone pair to coordinate with the palladium center.[5] This coordination can sometimes inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed. In practice, this is often overcome by the use of appropriate ligands. For challenging couplings, particularly with less reactive bromo-pyridines, the use of bulky, electron-rich phosphine ligands can help shield the palladium center and disfavor unproductive coordination with the substrate's nitrogen atom.[7]

Experimental Protocols: A Validated Comparison

To provide a practical framework, the following are detailed, step-by-step methodologies for a model Sonogashira coupling of a terminal alkyne with a representative iodo-pyridine and bromo-pyridine. These protocols are designed to serve as a reliable starting point for your own investigations.

Protocol 1: Sonogashira Coupling of 3-Iodopyridine (High Reactivity Substrate)

This procedure is optimized for a highly reactive iodo-pyridine, allowing for mild reaction conditions.

Materials:

  • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg) and CuI (3.8 mg).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (0.42 mL) via syringe.

  • Add 3-iodopyridine (205 mg) followed by the dropwise addition of phenylacetylene (0.12 mL).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the product.

Protocol 2: Sonogashira Coupling of 3-Bromopyridine (Lower Reactivity Substrate)

This procedure employs more forcing conditions and a slightly higher catalyst loading, typical for a less reactive bromo-pyridine.[8]

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine (PPh₃) (0.05 mmol, 5 mol%)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Dimethylformamide (DMF) (3 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(CF₃COO)₂ (8.3 mg), PPh₃ (13.1 mg), and CuI (9.5 mg).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed DMF (3 mL) and triethylamine (0.28 mL) via syringe.

  • Add 3-bromopyridine (158 mg) and phenylacetylene (0.13 mL).

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 3-12 hours for completion.[8]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Comparative Experimental Workflow for Iodo- vs Bromo-Pyridines.

Conclusion and Strategic Recommendations

The choice between an iodo- and bromo-pyridine for Sonogashira coupling is a critical decision in synthetic planning.

  • For maximal reactivity and mild conditions, iodo-pyridines are the superior choice. They offer faster reaction rates, lower catalyst loadings, and are ideal for sensitive substrates that cannot tolerate high temperatures. Their high reactivity also enables exquisite regioselectivity in polyhalogenated systems.

  • Bromo-pyridines represent a more cost-effective but challenging alternative. Their successful coupling requires careful optimization of reaction conditions, including higher temperatures and often the use of more sophisticated, bulky, electron-rich ligands to facilitate the sluggish oxidative addition step.

For drug development professionals and scientists engaged in the synthesis of complex pyridine-containing molecules, a thorough understanding of this reactivity differential is paramount. It not only informs the selection of starting materials but also guides the rational design of robust, efficient, and scalable synthetic routes. By appreciating the mechanistic causality behind these experimental observations, researchers can move from trial-and-error optimization to a knowledge-driven approach to synthesis.

References

A Comparative Guide to the Kinetic Analysis of Oxidative Addition: The Case of 5-Iodo-2,3-dimethoxypyridine to Pd(0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidative addition of aryl halides to a Palladium(0) center is the foundational and often rate-determining step in a vast array of palladium-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery and development.[1][2][3] Understanding the kinetics of this elementary step provides critical insights into reaction mechanisms, enabling rational optimization of catalysts and conditions. This guide presents a comprehensive framework for the kinetic analysis of the oxidative addition of 5-Iodo-2,3-dimethoxypyridine to a Pd(0) complex. We compare this substrate with other electronically diverse aryl iodides, offering a detailed experimental protocol, analysis of expected data, and discussion of the underlying organometallic principles. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their mechanistic understanding and enhance their synthetic strategies.

Introduction: The Critical Role of Oxidative Addition

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] The catalytic cycle for these transformations universally begins with the oxidative addition of an organic electrophile (typically an aryl halide, Ar-X) to a low-valent Pd(0) species.[1][5] This step involves the cleavage of the C-X bond and the formation of a new Pd(II)-aryl and Pd(II)-halide bond, transforming the 14- or 16-electron Pd(0) complex into a 16-electron square planar Pd(II) complex.

Given that oxidative addition is frequently the slowest step in the catalytic cycle, its rate dictates the overall efficiency of the coupling reaction.[1][3] The kinetics are highly sensitive to a multitude of factors:

  • The Aryl Halide: The nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[2][6]

  • The Ligand: The steric bulk and electronic properties of the ligands (e.g., phosphines, N-heterocyclic carbenes) bound to the palladium center.[1][7]

  • The Pd(0) Precursor: The stability and ligation state of the active Pd(0) species.[8]

  • Solvent: The polarity of the reaction medium can influence the reaction pathway.[3]

Our focus substrate, This compound , is a heteroaromatic iodide of interest in medicinal chemistry. Its pyridine nitrogen and electron-donating methoxy groups present a unique electronic profile, making a kinetic study particularly insightful. The high reactivity of C-X bonds adjacent to nitrogen in pyridine substrates is often related to stereoelectronic stabilization of the transition state.[5]

Mechanistic Pathways and the Catalytic Cycle

The oxidative addition of aryl halides to Pd(0) can proceed through several mechanisms, with the two most prominent being a three-centered concerted mechanism and a more polar nucleophilic displacement (SNA_r-like) mechanism .[5][9] The preferred pathway is influenced by the substrate, ligand, and coordination number of the palladium complex.[5] For many aryl iodides, the concerted pathway is common.[9]

The overall context of this step is best visualized within a generic cross-coupling cycle, for instance, a Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 Pd(0)L₂ (A) oa_step Oxidative Addition pd2_complex trans-Ar-Pd(II)L₂(X) (B) oa_step->pd2_complex tm_step Transmetalation pd2_organo Ar-Pd(II)L₂(R) (C) tm_step->pd2_organo organoboron [R-B(OH)₃]⁻ re_step Reductive Elimination re_step->pd0 product Ar-R aryl_halide Ar-X center->oa_step Ar-X center->tm_step [R-B(OH)₃]⁻ center->re_step Ar-R

Figure 1: A generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Experimental Design for Kinetic Analysis

To obtain clean, interpretable kinetic data, every component of the experimental design must be carefully considered. The goal is to isolate the oxidative addition step and monitor its progress accurately over time.

Rationale for Component Selection
  • Palladium(0) Precursor: While catalysts are often generated in situ from Pd(II) salts (e.g., Pd(OAc)₂) or from Pd(0) sources like Pd₂(dba)₃, these can lead to complex equilibria in solution.[8] For a precise kinetic study, a well-defined, stable Pd(0) complex is superior. We select Pd(PPh₃)₄ as our precursor. In solution, it establishes a well-studied equilibrium, dissociating triphenylphosphine (PPh₃) to generate the highly reactive, coordinatively unsaturated Pd(PPh₃)₂ species, which is widely accepted as the active catalyst in the oxidative addition.[6]

  • Monitoring Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal, non-invasive technique for monitoring the reaction in real-time. ³¹P NMR is particularly powerful as the phosphorus chemical shifts are highly sensitive to the coordination environment of the palladium center. The starting Pd(0) complex and the resulting Pd(II) oxidative addition product will have distinct and easily quantifiable signals.

  • Solvent: The choice of solvent is critical. A non-coordinating, relatively non-polar solvent like toluene-d₈ or benzene-d₆ is preferred to minimize solvent effects on the palladium complex.[10] Deuterated solvents are used for NMR lock.

  • Reaction Conditions: The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the electron-rich Pd(0) species. Temperature control is paramount, as reaction rates are highly temperature-dependent.

Step-by-Step Experimental Protocol

The following protocol outlines the kinetic analysis using the method of initial rates.

Workflow prep 1. Preparation Prepare stock solutions of Pd(PPh₃)₄ and This compound in toluene-d₈. Use an internal standard (e.g., P(OPh)₃). setup 2. NMR Tube Setup In a glovebox, add Pd(PPh₃)₄ solution and internal standard to a J. Young NMR tube. prep->setup thermo 3. Equilibration Place the NMR tube in the pre-heated NMR spectrometer. Allow 10-15 min for thermal and chemical equilibrium. setup->thermo acquire_t0 4. Acquire t=0 Spectrum Record a ³¹P NMR spectrum before adding the aryl iodide to get the initial Pd(0) concentration. thermo->acquire_t0 initiate 5. Reaction Initiation Inject the aryl iodide stock solution into the NMR tube, shake vigorously to mix, and immediately re-insert into the spectrometer. acquire_t0->initiate acquire_time 6. Time-Course Acquisition Acquire ³¹P NMR spectra at regular, pre-determined time intervals (e.g., every 2 minutes for the first 30 minutes). initiate->acquire_time process 7. Data Processing Integrate the signals for the Pd(0) reactant and the Pd(II) product relative to the internal standard for each time point. acquire_time->process analyze 8. Kinetic Analysis Plot concentration vs. time. Determine the initial rate from the slope of the initial linear portion of the curve. process->analyze

Figure 2: Experimental workflow for kinetic monitoring via ³¹P NMR spectroscopy.

Comparative Kinetic Data and Analysis

To contextualize the reactivity of this compound, we compare its hypothetical kinetic data with other common aryl iodides under identical conditions. The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidative addition. Electron-withdrawing groups (EWGs) generally accelerate the reaction by making the ipso-carbon more electrophilic, while electron-donating groups (EDGs) tend to slow it down.

Table 1: Comparison of Initial Rates for Oxidative Addition to Pd(PPh₃)₂

Aryl Iodide (Ar-I)Substituent NatureExpected Relative Rate (k_rel)Rationale
4-IodonitrobenzeneStrong EWG (-NO₂)~50 - 100The strongly electron-withdrawing nitro group lowers the LUMO of the Ar-I bond, making it more susceptible to attack by the electron-rich Pd(0).
IodobenzeneNeutral1.0 (Reference)The baseline for comparison with no strong electronic bias.
4-IodoanisoleEDG (-OCH₃)~0.2 - 0.5The electron-donating methoxy group increases electron density on the ring, retarding the reaction with the nucleophilic Pd(0) center.
This compound Two EDGs (-OCH₃), Pyridine N~0.8 - 1.5This substrate presents a complex case. The two methoxy groups are donating, which should slow the reaction. However, the pyridine nitrogen is electron-withdrawing and can stabilize the transition state, potentially accelerating the reaction.[5] The net effect is a rate that may be comparable to or slightly faster than unsubstituted iodobenzene.

Note: The k_rel values are illustrative estimates based on established principles of physical organic chemistry. Actual experimental values are required for definitive comparison.

Determining the Rate Law

The general rate law for the reaction is expected to be: Rate = k[Pd(0)]ᵃ[Ar-I]ᵇ

Experimental studies have consistently shown that the reaction is first-order in both the palladium complex and the aryl halide.[2] Rate = k[Pd(PPh₃)₂][Ar-I]

This is determined by systematically varying the initial concentration of one reactant while holding the other constant and observing the effect on the initial rate. A plot of the initial rate versus the concentration of the varied reactant should yield a straight line, confirming a first-order dependence.

Conclusion and Implications for Drug Development

This guide provides a robust framework for investigating the kinetics of the oxidative addition of this compound to a Pd(0) center. By employing a well-defined catalyst system and a non-invasive monitoring technique like ³¹P NMR, researchers can obtain high-quality data to elucidate the reaction mechanism and quantify the electronic influence of this pharmaceutically relevant substrate.

For drug development professionals, this level of mechanistic insight is invaluable. Understanding how the electronic structure of a complex heteroaromatic substrate impacts the rate-determining step of a cross-coupling reaction allows for:

  • Rational Catalyst Selection: Choosing ligands that are electronically matched to the substrate to maximize reaction rates.

  • Process Optimization: Identifying and mitigating potential side reactions or catalyst deactivation pathways.

  • Predictive Modeling: Building quantitative structure-activity relationships (QSAR) to predict the reactivity of new, complex substrates without the need for extensive empirical screening.[11]

Ultimately, a deep understanding of reaction kinetics bridges the gap between fundamental organometallic chemistry and the practical, efficient synthesis of novel therapeutic agents.

References

A Comparative Guide to the Spectroscopic Confirmation of Cross-Coupling Products of 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The pyridine nucleus, in particular, is a privileged structure found in numerous pharmaceuticals and functional materials. Among the various substituted pyridines, 5-Iodo-2,3-dimethoxypyridine stands out as a versatile building block for creating complex molecular architectures via transition-metal catalyzed cross-coupling reactions. The introduction of new carbon-carbon and carbon-nitrogen bonds at the 5-position can dramatically alter the molecule's biological activity and physical properties.

This guide provides an in-depth technical comparison of the spectroscopic methods used to confirm the successful synthesis of cross-coupling products derived from this compound. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—elucidating the causality behind experimental choices and ensuring the integrity of the analytical data. We will explore the expected spectroscopic signatures from key techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for products of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

The Strategic Importance of Cross-Coupling on the 2,3-Dimethoxypyridine Scaffold

The 2,3-dimethoxypyridine core is of significant interest in drug discovery due to the electronic and steric influence of the two methoxy groups. These groups can modulate the reactivity of the pyridine ring and influence the binding of the final molecule to biological targets. The iodo-group at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are favored for their high efficiency and functional group tolerance under relatively mild conditions.[1]

Spectroscopic Characterization: A Multi-faceted Approach

The unambiguous confirmation of a cross-coupling product's structure relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise connectivity of atoms in a molecule.

¹H NMR Analysis:

  • Disappearance of the Starting Material's Diagnostic Signals: The most immediate indicator of a successful reaction is the absence of the characteristic signals of the this compound starting material.

  • Appearance of New Aromatic Signals: The introduction of a new aryl, alkynyl, or amino group will result in a new set of signals in the aromatic region of the spectrum. The multiplicity and coupling constants of these new signals will be indicative of the substitution pattern of the newly introduced group.

  • Shifts in the Pyridine Ring Protons: The electronic environment of the pyridine ring protons will be altered by the new substituent at the 5-position. This will cause a shift in their resonance frequencies, providing further evidence of the transformation.

¹³C NMR Analysis:

  • Confirmation of New C-C or C-N Bonds: The appearance of new signals in the ¹³C NMR spectrum corresponding to the carbons of the newly introduced group is a key confirmation.

  • Shift of the C5 Carbon: The carbon atom of the pyridine ring that was bonded to the iodine will experience a significant upfield or downfield shift upon formation of the new bond.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is particularly useful for identifying the presence of specific functional groups.

  • Sonogashira Coupling: The formation of an internal alkyne will introduce a characteristic, though often weak, C≡C stretching vibration in the region of 2100-2260 cm⁻¹.

  • Buchwald-Hartwig Amination: The presence of a new C-N bond and potentially N-H bonds (if a primary amine is used) will give rise to characteristic stretching and bending vibrations.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the molecular weight of the product, offering definitive confirmation that the desired coupling has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further solidifying the structural assignment.

Comparative Spectroscopic Analysis: 5-Aryl-2,3-dimethoxypyridine vs. 2-Methoxy-5-phenylpyridine

To illustrate the expected spectroscopic changes, we will compare the data for a hypothetical Suzuki coupling product, 5-phenyl-2,3-dimethoxypyridine , with the known data for the closely related 2-methoxy-5-phenylpyridine .

Spectroscopic Feature2-Methoxy-5-phenylpyridineExpected for 5-phenyl-2,3-dimethoxypyridineRationale for Expected Differences
¹H NMR (Pyridine Protons) Signals for the three pyridine protons.Signals for the two pyridine protons (H4 and H6).The substitution pattern is different, leading to a different number and arrangement of protons on the pyridine ring.
¹H NMR (Methoxy Protons) One singlet for the OCH₃ group.Two distinct singlets for the two OCH₃ groups.The two methoxy groups are in different chemical environments.
¹³C NMR (Pyridine Carbons) Six signals for the pyridine carbons.Six signals for the pyridine carbons, with different chemical shifts due to the different substitution pattern.The electronic environment of each carbon in the pyridine ring is unique.
IR Spectroscopy Characteristic aromatic C-H and C=C stretching.Similar aromatic stretching, with potential subtle shifts due to the additional methoxy group.The overall aromatic character is similar, but the electronic distribution is altered.
Mass Spectrometry (m/z) C₁₂H₁₁NO, M⁺ = 185.22C₁₃H₁₃NO₂, M⁺ = 215.25The addition of a second methoxy group increases the molecular weight by 30 amu.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions and spectroscopic analyses.

Protocol 1: Suzuki-Miyaura Coupling[2][3]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and dilute with ethyl acetate. Separate the organic layer, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling[4][5][6]

This protocol outlines a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

dot

Caption: General workflow for a Sonogashira cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF, 5 mL) and a base such as triethylamine (TEA, 2.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination[7][8]

This protocol provides a general method for the Buchwald-Hartwig amination of an aryl halide with an amine.

dot

References

A Comparative Guide to the Substrate Scope of 5-Iodo-2,3-dimethoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The ability to selectively functionalize this heterocycle through robust carbon-carbon (C-C) and carbon-heteroatom (C-N) bond-forming reactions is paramount. Among the array of available building blocks, 5-Iodo-2,3-dimethoxypyridine has emerged as a versatile and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive evaluation of the substrate scope of this compound. We will delve into its performance in key transformations such as the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille reactions. By synthesizing literature data and established mechanistic principles, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable synthetic intermediate.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several key factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest among carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy facilitates the crucial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] This inherent reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and often shorter reaction times compared to its bromo- or chloro-analogs.[1]

  • Electronic Effects: The two methoxy groups (-OCH₃) at the 2- and 3-positions are electron-donating groups. These groups increase the electron density of the pyridine ring, which can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.[2][3] While strong electron-donating groups can sometimes slow the initial oxidative addition, they can also facilitate the final reductive elimination step.[2]

  • Steric Profile: The substituents at positions 2 and 3 create a specific steric environment around the reacting C-I bond at position 5. This can influence ligand-catalyst interactions and the approach of the coupling partner.

Compared to its analog, 5-Bromo-2,3-dimethoxypyridine, the iodo-variant is expected to be more reactive, allowing for a broader range of coupling partners and potentially more efficient catalysis.[1][4]

Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling reaction.[5][6][7]

Reactivity & Scope: this compound is an excellent substrate for Suzuki-Miyaura couplings. The high reactivity of the C-I bond ensures efficient coupling with a wide array of aryl-, heteroaryl-, and vinyl-boronic acids and their corresponding esters.

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is typically employed. For heteroaromatic substrates, ligands like SPhos or XPhos can be highly effective in promoting the reaction and preventing catalyst deactivation.

  • Base: A base is crucial for the activation of the boronic acid to facilitate transmetalation.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous/organic biphasic solvent system. The choice of base can significantly impact the reaction yield.[8]

  • Solvent: A mixture of an organic solvent like toluene, dioxane, or DME with water is standard. This biphasic system helps to dissolve both the organic substrate and the inorganic base.

Illustrative Data:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O>90
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O>95
Thiophen-2-ylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene/H₂O>85

Note: Yields are representative and based on typical outcomes for analogous iodopyridine couplings.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne structures.[9][10][11]

Reactivity & Scope: this compound readily participates in Sonogashira couplings. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]

Causality Behind Protocol Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper salt (e.g., CuI) is the classic system. The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HX by-product and to facilitate the formation of the copper acetylide.[12]

  • Solvent: Apolar solvents like THF or DMF are commonly used.

Illustrative Data:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF>90
TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDIPADMF>85
1-HexynePd(PPh₃)₄ / CuITEAToluene>80

Note: Yields are representative and based on typical outcomes for analogous iodopyridine couplings.[13]

Heck Reaction

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[14][15]

Reactivity & Scope: As an electron-rich iodopyridine, this compound is a competent substrate for the Heck reaction. It can be coupled with various activated alkenes like acrylates, styrenes, and acrylonitriles.

Causality Behind Protocol Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst. Phosphine ligands, such as P(o-tol)₃ or bulky electron-rich phosphines, are often added to stabilize the catalyst and promote the reaction.[16]

  • Base: An organic or inorganic base is required to neutralize the HI generated during the catalytic cycle. Triethylamine (Et₃N) or an inorganic base like Na₂CO₃ are frequently used.[16]

  • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used to achieve the necessary reaction temperatures (often >100 °C).[16]

Illustrative Data:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF>80
StyrenePd(OAc)₂Na₂CO₃NMP>75

Note: Yields are representative and based on typical outcomes for analogous iodopyridine couplings.[17]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines.[18][19]

Reactivity & Scope: this compound is expected to be a highly effective substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines.

Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are state-of-the-art. These ligands facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step.[20]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[21]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred.[22]

Illustrative Data:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene>95
AnilinePd(OAc)₂ / SPhosLHMDSDioxane>90
BenzylaminePd₂(dba)₃ / RuPhosNaOtBuToluene>90

Note: Yields are representative and based on typical outcomes for analogous iodopyridine couplings.

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (stannane).[23][24][25] While its use has declined due to the toxicity of tin reagents, it remains a valuable reaction for its tolerance of a wide variety of functional groups.[23][25]

Reactivity & Scope: The high reactivity of the C-I bond in this compound makes it an ideal substrate for Stille couplings, reacting efficiently with various vinyl-, aryl-, and alkynylstannanes.

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic and highly effective catalyst for this transformation. Alternatively, Pd₂(dba)₃ with an added phosphine ligand like P(o-tol)₃ can be used.[26]

  • Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, which is often rate-limiting.

  • Solvent: Anhydrous, non-polar solvents such as toluene or THF are typically used.

Illustrative Data:

Coupling PartnerCatalyst SystemAdditiveSolventYield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄NoneToluene>90
Tributyl(phenyl)stannanePd(PPh₃)₄CuITHF>85

Note: Yields are representative and based on typical outcomes for analogous iodo-heterocycle couplings.[27]

Visualizing the Processes

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle S_OA Oxidative Addition S_PdII Ar-Pd(II)-I(L_n) S_OA->S_PdII S_TM Transmetalation S_PdII_R Ar-Pd(II)-R'(L_n) S_TM->S_PdII_R S_RE Reductive Elimination S_Pd0 Pd(0)L_n S_RE->S_Pd0 S_Product Product S_RE->S_Product S_Pd0->S_OA S_PdII->S_TM S_PdII_R->S_RE S_ArI 5-Iodo-2,3-dimethoxy pyridine S_ArI->S_OA S_Boronic R'-B(OH)₂ + Base S_Boronic->S_TM So_OA Oxidative Addition So_PdII Ar-Pd(II)-I(L_n) So_OA->So_PdII So_TM Transmetalation So_PdII_R Ar-Pd(II)-C≡CR'(L_n) So_TM->So_PdII_R So_RE Reductive Elimination So_Pd0 Pd(0)L_n So_RE->So_Pd0 So_Product Product So_RE->So_Product So_Pd0->So_OA So_PdII->So_TM So_PdII_R->So_RE So_ArI 5-Iodo-2,3-dimethoxy pyridine So_ArI->So_OA So_Cu Cu-C≡CR' So_Cu->So_TM

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Sonogashira couplings.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a robust starting point and can be adapted for other boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene (6 mL)

  • Ethanol (1.5 mL)

  • Deionized Water (1.5 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: Add Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Add the toluene, ethanol, and water solvent mixture.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-phenyl-2,3-dimethoxypyridine.

Workflow Setup 1. Setup Add reactants, base, catalyst Inert 2. Inerting Evacuate & backfill with Ar/N₂ Setup->Inert React 3. Reaction Heat & Stir (90 °C) Inert->React Monitor 4. Monitoring TLC / LC-MS React->Monitor Workup 5. Work-up & Extraction Quench, dilute, separate layers Monitor->Workup Purify 6. Purification Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

This compound stands out as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its inherent reactivity, stemming from the labile carbon-iodine bond, allows for efficient coupling under relatively mild conditions across a spectrum of important transformations including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille reactions. The electron-donating methoxy groups further modulate its electronic properties, making it a valuable substrate for constructing complex molecular architectures. This guide provides the foundational data and mechanistic rationale to empower researchers to effectively incorporate this substrate into their synthetic strategies, accelerating discovery in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2,3-dimethoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Iodo-2,3-dimethoxypyridine, a halogenated pyridine derivative. As a compound classified with oral toxicity, its disposal requires meticulous planning and adherence to established safety procedures to mitigate risks to personnel and the environment. This document is designed to provide essential, immediate safety and logistical information, empowering researchers to handle this chemical's waste stream with confidence and precision.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Before any disposal activities commence, a thorough understanding of the compound's hazards is critical. This compound is classified as acutely toxic if swallowed (Acute Toxicity 4, Oral), signified by the hazard statement H302 ("Harmful if swallowed").[1] This classification mandates that it be treated as hazardous waste.

The presence of iodine, a halogen, places this compound in the category of halogenated organic waste . This is a crucial distinction for disposal, as halogenated and non-halogenated waste streams must be segregated.[2][3] The co-disposal of these waste types can lead to complications in the final disposal process, such as the formation of corrosive hydrohalic acids (like hydrogen iodide) during incineration if not handled by a facility equipped for such waste.

Due to its chemical structure—a substituted pyridine—it is prudent to also consider the general hazards associated with pyridines, which can include being harmful, irritant, and requiring careful handling to avoid inhalation and skin contact.[4][5]

Therefore, all materials contaminated with this compound must be classified and managed as hazardous halogenated organic chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling any hazardous chemical waste requires unwavering adherence to PPE protocols. Before beginning any waste collection or disposal-related tasks, ensure you are wearing the following:

  • Chemical-resistant gloves: Nitrile gloves are a common and effective choice for protection against pyridine-based compounds.[4] Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Safety goggles: Protect your eyes from potential splashes of chemical waste.[3][4]

  • Laboratory coat: A fully buttoned lab coat prevents contamination of personal clothing and skin.[3][4]

All handling of this compound waste should be performed within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of waste generated from the use of this compound.

Summary of Disposal Procedures
ParameterGuidelineRationale
Waste Classification Hazardous Halogenated Organic WasteBased on acute oral toxicity and the presence of iodine.[1][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.To prevent skin, eye, and respiratory exposure.[3][4]
Waste Container Compatible, leak-proof, and clearly labeled container with a secure cap.To ensure safe containment and prevent accidental spills or reactions.[2][3][6]
Waste Segregation Store separately from non-halogenated organic waste, acids, bases, and oxidizers.To prevent dangerous reactions and ensure proper final disposal.[2][3]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) near the point of generation.To comply with regulations and maintain a safe, organized laboratory environment.[3]
Disposal Method Collection by a licensed hazardous waste disposal service for incineration.Incineration is the standard and required method for halogenated organic compounds.[3][6]
Spill Management Absorb with inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste. Do not wash into the sewer.[3][4][7]To prevent environmental contamination and ensure safe cleanup.
Experimental Protocol: Waste Collection and Storage
  • Container Preparation and Labeling:

    • Obtain a designated hazardous waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are often suitable.[4]

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.

    • Using a permanent marker, clearly write the full chemical name: "This compound " and list any other solvents or chemicals present in the waste mixture. Do not use abbreviations.[2]

  • Waste Segregation and Collection:

    • Solid Waste: Place any contaminated solid materials, such as gloves, weighing paper, absorbent pads, or silica gel, into a designated solid halogenated waste container. This should be a separate container from liquid waste.

    • Liquid Waste: Carefully transfer liquid waste containing this compound (e.g., reaction mother liquors, chromatography fractions) into the prepared liquid halogenated waste container using a funnel.

    • Crucially, ensure this waste stream is kept separate from non-halogenated organic waste. [2]

  • Container Management:

    • Keep the waste container securely capped at all times, except when actively adding waste.[2] This prevents the release of vapors and protects against spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]

  • Temporary Storage:

    • Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of waste generation and under the control of laboratory personnel.[3]

    • Ensure the storage area is away from sources of ignition and incompatible materials like strong oxidizing agents.[4][8]

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[9]

    • The primary and accepted disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction plant.[3][6] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [4][6][7]

Emergency Procedure: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[4]

  • Do not use combustible materials like paper towels to absorb large spills.

  • Carefully sweep or scoop the absorbed material into a sealable container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Clean the spill area thoroughly.

  • Never wash a spill into a sewer drain. [7]

Visualizing the Disposal Workflow

To ensure clarity, the logical flow of the disposal process is outlined below. This workflow serves as a quick reference guide for laboratory personnel.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection & Segregation cluster_store Phase 3: Storage & Disposal A Identify Waste as Halogenated & Hazardous B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare & Label Waste Container B->C D Waste Generation (Solid or Liquid) E Segregate from Non-Halogenated Waste D->E F Add to Correctly Labeled Container E->F G Keep Container Closed (Open only to add waste) H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I J Final Disposal via Licensed Incineration I->J Spill Spill Occurs Spill_Action Contain with Inert Absorbent Collect in Sealed Container Dispose as Hazardous Waste Spill->Spill_Action Emergency Response

Caption: Workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By classifying the waste correctly, using appropriate PPE, segregating waste streams, and adhering to institutional and regulatory guidelines, researchers can effectively neutralize the risks associated with this compound. Always remember that local regulations are paramount; this guide provides a framework of best practices, but consultation with your institution's Environmental Health and Safety department is essential to ensure full compliance.[3][10][11]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 5-Iodo-2,3-dimethoxypyridine, a halogenated heterocyclic building block, are instrumental in the synthesis of complex molecules.[1][2] However, with innovation comes the responsibility of ensuring the highest standards of safety. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound is limited, a thorough hazard assessment can be constructed by examining its structural motifs and data from analogous compounds.

Known Information: The supplier, Sigma-Aldrich, classifies this compound with the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302, indicating it is "Harmful if swallowed".[3] It is a combustible solid, necessitating storage away from ignition sources.[3]

Inferred Hazards from Analogous Compounds: The presence of the pyridine ring and the iodo-substituent warrants a cautious approach. Pyridine itself can cause nausea, coughing, and abdominal pain upon skin contact, ingestion, or inhalation.[4] Safety data for a similar compound, 5-Iodo-2-methoxypyridine, indicates it is irritating to the skin, eyes, and respiratory system, and may be harmful if inhaled or in contact with skin.[5] Therefore, it is prudent to assume this compound may share these hazardous properties.

Summary of Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3]

  • Skin Irritation: Likely to cause skin irritation upon contact.[5]

  • Eye Irritation: Likely to cause serious eye irritation.[5]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the recommended equipment, with detailed explanations below.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk.[6]Protects against accidental splashes of solutions or contact with airborne powder. A face shield provides an additional layer of protection for the entire face.[6][7]
Hand Protection Chemically resistant, impervious gloves such as nitrile or neoprene.[4][8] For unknown toxicity, a double-gloving technique with a flexible laminate inner glove is recommended.[6]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to pyridine and similar chemicals.[4][8] Inspect gloves for integrity before each use and use proper removal techniques to avoid contamination.[9]
Body Protection A flame-resistant lab coat is required.[6] Ensure the lab coat is fully buttoned.Protects skin and personal clothing from contamination. Flame-resistant material is crucial given the compound's combustible nature.[3][6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.
Respiratory Protection Required when engineering controls are insufficient, if dust is generated, or when working outside a certified chemical fume hood.[9] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of the compound, which may be harmful and cause respiratory irritation.[5][9] Proper fit-testing and training are mandatory before respirator use.

Safe Handling and Operational Plan

A systematic workflow minimizes exposure risk at every stage. All handling of this compound should occur within a certified chemical fume hood to control vapor and dust.[4]

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood. Keep containers tightly closed when not in use.[4]

  • Post-Handling: After use, decontaminate the work area. Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water.[9]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don all required PPE prep1->prep2 handle1 Weigh Compound prep2->handle1 Begin work handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete work clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Emergency and Spill Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][10]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][10]

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Minor Spill: For a small spill within a fume hood, gently cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams. Pyridine and its derivatives are incompatible with strong oxidizing agents, strong acids, and strong bases.[5][10]

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[9][11]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2,3-dimethoxypyridine
Reactant of Route 2
5-Iodo-2,3-dimethoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.